Product packaging for (Z)-1,4-diphenylbut-2-ene(Cat. No.:CAS No. 1142-21-8)

(Z)-1,4-diphenylbut-2-ene

Cat. No.: B072806
CAS No.: 1142-21-8
M. Wt: 208.3 g/mol
InChI Key: CTYOBVWQEXIGRQ-FPLPWBNLSA-N
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Description

(Z)-1,4-diphenylbut-2-ene is a useful research compound. Its molecular formula is C16H16 and its molecular weight is 208.3 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16 B072806 (Z)-1,4-diphenylbut-2-ene CAS No. 1142-21-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1142-21-8

Molecular Formula

C16H16

Molecular Weight

208.3 g/mol

IUPAC Name

[(Z)-4-phenylbut-2-enyl]benzene

InChI

InChI=1S/C16H16/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-12H,13-14H2/b8-7-

InChI Key

CTYOBVWQEXIGRQ-FPLPWBNLSA-N

SMILES

C1=CC=C(C=C1)CC=CCC2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)C/C=C\CC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC=CCC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (Z)-1,4-diphenylbut-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining (Z)-1,4-diphenylbut-2-ene, a symmetrically substituted cis-alkene of interest in various fields of chemical research. The document details several Z-selective synthesis routes, including experimental protocols, quantitative data, and mechanistic diagrams to facilitate understanding and replication.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several established olefination and reduction techniques. The key challenge lies in controlling the stereoselectivity to favor the formation of the thermodynamically less stable Z-isomer. This guide focuses on four principal methods:

  • Wittig Reaction: A classic and versatile method for alkene synthesis from carbonyl compounds and phosphorus ylides. Z-selectivity is typically achieved with non-stabilized ylides.

  • Partial Reduction of Alkynes: The stereospecific reduction of the corresponding alkyne, 1,4-diphenylbut-2-yne, using a poisoned catalyst, offers a direct route to the cis-alkene.

  • Julia-Kocienski Olefination: A powerful modern olefination that can be tuned to be highly Z-selective through the appropriate choice of sulfone and reaction conditions.

  • McMurry Reaction: A reductive coupling of two carbonyl compounds, which is well-suited for the synthesis of symmetrical alkenes.

Wittig Reaction

The Wittig reaction is a widely used method for the formation of carbon-carbon double bonds. The stereochemical outcome is highly dependent on the nature of the phosphorus ylide. For the synthesis of this compound, a non-stabilized ylide is required. The retrosynthetic analysis points to the reaction between phenylacetaldehyde and benzyltriphenylphosphonium ylide.

Reaction Scheme

Wittig_Reaction cluster_0 Ylide Formation cluster_1 Alkene Formation PPh3 Triphenylphosphine Salt Benzyltriphenylphosphonium Chloride PPh3->Salt SN2 BnCl Benzyl Chloride BnCl->Salt Ylide Benzyltriphenylphosphonium Ylide Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde Phenylacetaldehyde Aldehyde->Oxaphosphetane [2+2] Cycloaddition Product This compound Oxaphosphetane->Product Decomposition Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct Lindlar_Reduction Alkyne 1,4-Diphenylbut-2-yne Product This compound Alkyne->Product Syn-Hydrogenation Reagents H2 (1 atm) Lindlar's Catalyst (Pd/CaCO3, Pb(OAc)2, Quinoline) Reagents->Product Julia_Kocienski_Olefination Sulfone Benzyl Pyridinyl Sulfone Anion Sulfonyl Anion Sulfone->Anion Deprotonation Base Base (e.g., KHMDS) Base->Anion Intermediate β-alkoxy sulfone Anion->Intermediate Aldehyde Phenylacetaldehyde Aldehyde->Intermediate Addition Product This compound Intermediate->Product Smiles Rearrangement & Elimination McMurry_Reaction Aldehyde 2x Phenylacetaldehyde Intermediate Titanium Pinacolate Aldehyde->Intermediate Reductive Coupling Reagents Low-valent Titanium (e.g., TiCl4, Zn) Reagents->Intermediate Product (Z/E)-1,4-Diphenylbut-2-ene Intermediate->Product Deoxygenation

An In-depth Technical Guide to the Synthesis of cis-1,4-Diphenyl-2-butene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoselective synthesis of cis-1,4-diphenyl-2-butene, a valuable unsaturated hydrocarbon in organic synthesis. This document details the most effective synthetic methodologies, complete with experimental protocols and expected analytical data. The information presented is intended to equip researchers and professionals in drug development and other chemical sciences with the necessary knowledge to produce this target molecule with high purity and stereoselectivity.

Introduction

cis-1,4-Diphenyl-2-butene is a symmetrically substituted alkene with two benzylic groups oriented on the same side of the carbon-carbon double bond. This specific stereochemistry makes it a useful building block in the synthesis of more complex molecules, including conformationally restricted scaffolds of interest in medicinal chemistry. The controlled synthesis of the cis-isomer is crucial to avoid contamination with the thermodynamically more stable trans-isomer, which can have significantly different physical and biological properties. This guide will focus on two primary, highly stereoselective methods for the synthesis of cis-1,4-diphenyl-2-butene: the Wittig reaction and the partial hydrogenation of an alkyne precursor.

Synthetic Methodologies

The stereoselective synthesis of cis-alkenes can be achieved through several established organic reactions. For the preparation of cis-1,4-diphenyl-2-butene, the following two methods are the most reliable and widely applicable.

The Wittig Reaction

The Wittig reaction is a powerful method for the formation of alkenes from carbonyl compounds and phosphorus ylides. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides, typically bearing alkyl or benzyl substituents, predominantly yield cis-(or Z)-alkenes. This selectivity is attributed to the kinetic control of the reaction, proceeding through a strained, early transition state that favors the formation of the cis-oxaphosphetane intermediate.

The synthesis of cis-1,4-diphenyl-2-butene via the Wittig reaction involves the reaction of benzyltriphenylphosphonium ylide with phenylacetaldehyde.

Wittig_Reaction reagent1 Benzyltriphenylphosphonium Halide ylide Benzyltriphenylphosphonium Ylide reagent1->ylide Deprotonation reagent2 Strong Base (e.g., n-BuLi) reagent2->ylide intermediate cis-Oxaphosphetane Intermediate ylide->intermediate Nucleophilic Attack reagent3 Phenylacetaldehyde reagent3->intermediate product cis-1,4-Diphenyl-2-butene intermediate->product Decomposition byproduct Triphenylphosphine Oxide intermediate->byproduct

Caption: Wittig reaction pathway for cis-1,4-diphenyl-2-butene synthesis.

Partial Hydrogenation of 1,4-Diphenyl-2-butyne

The partial reduction of alkynes to cis-alkenes is another classic and highly effective synthetic strategy. This is typically achieved through catalytic hydrogenation using a "poisoned" catalyst, most notably Lindlar's catalyst. Lindlar's catalyst consists of palladium supported on calcium carbonate and treated with lead acetate and quinoline. The catalyst's reduced activity allows for the selective hydrogenation of the alkyne to the corresponding cis-alkene without further reduction to the alkane. The reaction proceeds via the syn-addition of two hydrogen atoms across the triple bond on the catalyst surface.

The synthesis of cis-1,4-diphenyl-2-butene via this method starts with the corresponding alkyne, 1,4-diphenyl-2-butyne.

Lindlar_Reduction reagent1 1,4-Diphenyl-2-butyne product cis-1,4-Diphenyl-2-butene reagent1->product reagent2 H2 (gas) reagent2->product Syn-Hydrogenation catalyst Lindlar's Catalyst (Pd/CaCO3, Pb(OAc)2, Quinoline) catalyst->product workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_characterization Characterization synthesis_choice Choose Synthetic Route wittig Wittig Reaction synthesis_choice->wittig Non-stabilized Ylide lindlar Lindlar Reduction synthesis_choice->lindlar Alkyne Precursor extraction Aqueous Workup/Extraction wittig->extraction lindlar->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration chromatography Column Chromatography concentration->chromatography nmr 1H and 13C NMR chromatography->nmr ir IR Spectroscopy chromatography->ir ms Mass Spectrometry chromatography->ms

An In-depth Technical Guide to (Z)-1,4-diphenylbut-2-ene: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-1,4-diphenylbut-2-ene, a member of the stilbene analog family, is a hydrocarbon of interest in organic synthesis and potentially in medicinal chemistry. Its distinct cis-isomeric structure imparts specific chemical and physical properties that differentiate it from its trans counterpart. This technical guide provides a comprehensive overview of the known chemical and physical characteristics of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential biological relevance.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₆H₁₆[1][2]
Molecular Weight 208.30 g/mol [1][2]
CAS Number 1142-21-8[1][2]
IUPAC Name [(Z)-4-phenylbut-2-enyl]benzene[2]
Purity ≥95% (Commercially available)
Predicted Boiling Point Data not available
Predicted Melting Point Data not available
Predicted Solubility Insoluble in water; Soluble in nonpolar organic solvents

Experimental Protocols

The stereoselective synthesis of (Z)-alkenes can be challenging due to the thermodynamic preference for the trans-isomer. However, several established methods can be employed for the synthesis of this compound.

Partial Hydrogenation of 1,4-diphenyl-2-butyne using Lindlar's Catalyst

This is a common and effective method for the synthesis of cis-alkenes from alkynes. The reaction involves the syn-addition of hydrogen across the triple bond.

Reaction:

Detailed Methodology:

  • Catalyst Preparation: Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) is typically used.[3][4][5]

  • Reaction Setup: 1,4-diphenyl-2-butyne is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate, or hexane).

  • Hydrogenation: The solution is stirred under an atmosphere of hydrogen gas in the presence of the Lindlar's catalyst. The reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction stops at the alkene stage and does not proceed to the alkane.

  • Work-up: Upon completion, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel to isolate the this compound.

Wittig Reaction

The Wittig reaction is a versatile method for alkene synthesis. To favor the formation of the Z-isomer, a non-stabilized ylide is typically used under salt-free conditions.[6][7][8][9][10]

Retrosynthetic Analysis:

This compound can be synthesized from two different combinations of a phosphonium ylide and a carbonyl compound.

  • Route A: Benzyltriphenylphosphonium halide and phenylacetaldehyde.

  • Route B: (2-Phenylethyl)triphenylphosphonium halide and benzaldehyde.

Detailed Methodology (Route A):

  • Ylide Formation: Benzyltriphenylphosphonium chloride is treated with a strong, non-nucleophilic base (e.g., n-butyllithium, sodium amide) in an aprotic solvent like THF or ether to generate the corresponding ylide.

  • Reaction with Aldehyde: The freshly prepared ylide solution is cooled (typically to -78 °C) and a solution of phenylacetaldehyde in the same solvent is added dropwise.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Work-up: The reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried and concentrated.

  • Purification: The desired (Z)-alkene is separated from the triphenylphosphine oxide byproduct by column chromatography.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy
  • Aromatic Protons (C₆H₅): Multiplets in the range of δ 7.0-7.5 ppm.

  • Olefinic Protons (-CH=CH-): A multiplet in the range of δ 5.5-6.0 ppm. The coupling constant (J) for cis-vinylic protons is typically smaller than for trans-protons.

  • Allylic Protons (-CH₂-): A doublet in the range of δ 3.3-3.6 ppm, coupled to the adjacent olefinic proton.

¹³C NMR Spectroscopy
  • Aromatic Carbons: Peaks in the region of δ 125-140 ppm.[11][12][13][14]

  • Olefinic Carbons (-CH=CH-): Peaks in the region of δ 128-132 ppm.[11][12][13][14]

  • Allylic Carbons (-CH₂-): A peak in the region of δ 30-40 ppm.[11][12][13][14]

Infrared (IR) Spectroscopy
  • C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

  • C-H stretch (alkene): A peak around 3010-3040 cm⁻¹.

  • C=C stretch (alkene): A weak to medium intensity peak in the range of 1640-1660 cm⁻¹.

  • C-H bend (cis-alkene): A characteristic peak around 675-730 cm⁻¹ (out-of-plane).

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 208. Common fragmentation patterns for similar aromatic hydrocarbons involve the loss of benzyl (C₇H₇⁺, m/z = 91) or tropylium ions, which are often the base peak.[15][16][17]

Logical Relationships and Workflows

The synthesis of this compound can be visualized through a logical workflow diagram.

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_synthesis_methods Synthesis Methods cluster_product Product 1,4-diphenyl-2-butyne 1,4-diphenyl-2-butyne Partial Hydrogenation Partial Hydrogenation 1,4-diphenyl-2-butyne->Partial Hydrogenation Benzyltriphenylphosphonium halide Benzyltriphenylphosphonium halide Wittig Reaction Wittig Reaction Benzyltriphenylphosphonium halide->Wittig Reaction Phenylacetaldehyde Phenylacetaldehyde Phenylacetaldehyde->Wittig Reaction Product This compound Partial Hydrogenation->Product Wittig Reaction->Product

Caption: Synthetic routes to this compound.

Potential Biological Relevance and Drug Development

While there is no direct research on the biological activity of this compound, its structural similarity to stilbene and its derivatives suggests potential areas for investigation. Stilbenes are known to possess a wide range of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects.[18][19][20][21][22]

The cis-configuration of the double bond can significantly influence the biological activity of stilbene analogs. For drug development professionals, this compound could serve as a scaffold for the synthesis of novel therapeutic agents. Its dihydrostilbene-like structure might offer different pharmacokinetic and pharmacodynamic properties compared to stilbenes with a conjugated double bond system. Further research is warranted to explore the potential of this compound and its derivatives in various therapeutic areas.

A potential research workflow for investigating the biological activity of this compound is outlined below.

Biological_Investigation_Workflow Synthesis Synthesis of this compound Purification Purification and Characterization Synthesis->Purification In_vitro_screening In vitro Biological Screening (e.g., cytotoxicity, enzyme inhibition) Purification->In_vitro_screening Hit_identification Hit Identification In_vitro_screening->Hit_identification Lead_optimization Lead Optimization (SAR studies) Hit_identification->Lead_optimization In_vivo_studies In vivo Studies (Animal models) Lead_optimization->In_vivo_studies Preclinical_development Preclinical Development In_vivo_studies->Preclinical_development

Caption: Workflow for biological investigation.

References

A Technical Guide to the Spectroscopic Data of (Z)-1,4-Diphenylbut-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (Z)-1,4-diphenylbut-2-ene. Due to the limited availability of a complete, unified dataset in the literature, this document combines reported data for the target molecule and closely related analogs with predicted values based on established spectroscopic principles. Experimental protocols for its synthesis and the acquisition of spectroscopic data are also detailed.

Molecular Structure

This compound, also known as cis-1,4-diphenyl-2-butene, is a disubstituted alkene with the molecular formula C₁₆H₁₆ and a molecular weight of 208.30 g/mol . The 'Z' designation indicates that the two phenylmethyl groups are on the same side of the carbon-carbon double bond.

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: ¹H NMR Data

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Vinylic (CH =CH )~5.6 - 5.8m-
Allylic (C₆H₅CH₂ )~3.4 - 3.6d~5 - 7
Aromatic (C₆H₅ )~7.1 - 7.4m-

Note: The chemical shifts for the vinylic and allylic protons are estimated based on data from deuterated analogs and general principles of NMR spectroscopy.

Table 2: ¹³C NMR Data

CarbonChemical Shift (δ, ppm)
Vinylic (C H=C H)~128 - 130
Allylic (C₆H₅C H₂)~35 - 37
Aromatic (C ₆H₅)~126 - 140

Note: These values are predicted based on typical chemical shifts for similar structural motifs.

Table 3: IR Spectroscopic Data

Functional GroupWavenumber (cm⁻¹)Intensity
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (alkene, =C-H)~3020Medium
C-H stretch (aliphatic, -CH₂-)2850 - 2960Medium
C=C stretch (alkene)~1650Weak - Medium
C=C stretch (aromatic)1450 - 1600Medium
C-H bend (Z-alkene, out-of-plane)~700Strong

Table 4: Mass Spectrometry Data

m/zRelative IntensityAssignment
208High[M]⁺ (Molecular Ion)
117High[C₉H₉]⁺ (Tropylium ion rearrangement)
91High[C₇H₇]⁺ (Benzyl cation)

Experimental Protocols

3.1. Synthesis of this compound via Partial Reduction of an Alkyne

A common and effective method for the stereoselective synthesis of (Z)-alkenes is the partial reduction of an alkyne using a poisoned catalyst, such as Lindlar's catalyst.

Materials:

  • 1,4-Diphenyl-2-butyne

  • Lindlar's catalyst (Palladium on calcium carbonate, poisoned with lead)

  • Quinoline

  • Hydrogen gas (H₂)

  • Anhydrous solvent (e.g., ethanol, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 1,4-diphenyl-2-butyne in the chosen anhydrous solvent.

  • Add a catalytic amount of Lindlar's catalyst and a small amount of quinoline as a catalyst poison to prevent over-reduction to the alkane.

  • Flush the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting alkyne and to minimize the formation of the fully saturated 1,4-diphenylbutane.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to obtain pure this compound.

3.2. Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR spectra are to be recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • The sample should be dissolved in deuterated chloroform (CDCl₃).

  • Tetramethylsilane (TMS) can be used as an internal standard (δ = 0.00 ppm).

3.2.2. Infrared (IR) Spectroscopy

  • The IR spectrum can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer.

  • The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

3.2.3. Mass Spectrometry (MS)

  • Mass spectra can be acquired using an electron ionization (EI) mass spectrometer.

  • The sample is introduced via direct insertion probe or after separation by gas chromatography.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the characterization of this compound using the described spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization cluster_data_analysis Data Analysis Synthesis Synthesis of this compound Purification Column Chromatography Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Pure Sample IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

In-depth Technical Guide: 1H NMR Spectrum of (Z)-1,4-diphenylbut-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Due to the limited availability of specific experimental ¹H NMR data for (Z)-1,4-diphenylbut-2-ene in the public domain, this guide presents a detailed analysis based on established principles of NMR spectroscopy and data from closely related analogs. This document aims to provide a robust framework for interpreting the expected spectrum and outlines a general protocol for its synthesis and NMR analysis.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals corresponding to the aromatic, olefinic, and allylic protons. The cis-configuration of the double bond significantly influences the chemical shifts and coupling constants of the olefinic and allylic protons compared to its (E)-isomer.

Table 1: Predicted ¹H NMR Data for this compound

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aromatic (C₆H₅)7.20 - 7.40Multiplet-10H
Olefinic (=CH)~ 5.6 - 5.8Triplet~10-122H
Allylic (CH₂)~ 3.4 - 3.6Doublet~5-74H

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Structural Interpretation and Signaling Pathways

The structure of this compound dictates a specific pattern of proton environments and their corresponding couplings, which can be visualized to understand the NMR spectrum.

G cluster_phenyl1 Phenyl Group 1 cluster_allylic1 Allylic Protons 1 cluster_olefinic Olefinic Protons cluster_allylic2 Allylic Protons 2 cluster_phenyl2 Phenyl Group 2 Ar1 Ar-H Allylic1 CH₂ Ar1->Allylic1 J-coupling (negligible) Olefinic1 =CH Allylic1->Olefinic1 ³J (vicinal) Olefinic2 =CH Olefinic1->Olefinic2 ³J (cis) Allylic2 CH₂ Olefinic2->Allylic2 ³J (vicinal) Ar2 Ar-H Allylic2->Ar2 J-coupling (negligible)

Caption: Proton coupling relationships in this compound.

  • Aromatic Protons (C₆H₅): The ten protons on the two phenyl rings are expected to appear as a complex multiplet in the aromatic region (δ 7.20-7.40 ppm).

  • Olefinic Protons (=CH): The two protons on the cis-double bond are chemically equivalent due to the molecule's symmetry. They are expected to show a signal at approximately 5.6-5.8 ppm. This signal would be split into a triplet by the four adjacent allylic protons. The vicinal coupling constant (³J) for cis-olefinic protons is typically in the range of 10-12 Hz.

  • Allylic Protons (CH₂): The four allylic protons are also chemically equivalent and are expected to resonate at around 3.4-3.6 ppm. Their signal should appear as a doublet due to coupling with the adjacent olefinic protons.

Experimental Protocols

A. Synthesis of this compound

A common method for the synthesis of (Z)-alkenes is the partial reduction of the corresponding alkyne.

Workflow for Synthesis:

G Start 1,4-Diphenyl-2-butyne Step1 Dissolve in Solvent (e.g., Ethanol/Pyridine) Start->Step1 Step2 Add Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) Step1->Step2 Step3 Hydrogenate under H₂ atmosphere Step2->Step3 Step4 Monitor reaction by TLC Step3->Step4 Step5 Filter catalyst Step4->Step5 Step6 Remove solvent in vacuo Step5->Step6 Step7 Purify by column chromatography Step6->Step7 End This compound Step7->End

Caption: Synthetic workflow for this compound.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 1,4-diphenyl-2-butyne (1 equivalent) in a suitable solvent mixture such as ethanol and pyridine.

  • Catalyst Addition: Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate; typically 5-10% by weight of the alkyne).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon. Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) to observe the disappearance of the starting alkyne and the appearance of the product.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture) to obtain the pure this compound.

B. ¹H NMR Sample Preparation and Analysis

Workflow for NMR Analysis:

G Start Pure this compound Step1 Dissolve ~5-10 mg in ~0.6 mL of deuterated solvent (e.g., CDCl₃) Start->Step1 Step2 Add TMS as internal standard Step1->Step2 Step3 Transfer to NMR tube Step2->Step3 Step4 Acquire ¹H NMR spectrum (e.g., 400 MHz spectrometer) Step3->Step4 Step5 Process data: - Fourier Transform - Phase Correction - Baseline Correction - Integration Step4->Step5 Step6 Analyze spectrum: - Chemical Shifts - Multiplicities - Coupling Constants Step5->Step6 End Final Spectrum and Data Step6->End

Caption: Workflow for ¹H NMR analysis.

Detailed Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified this compound and dissolve it in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Calibrate the spectrum to the TMS signal. Determine the chemical shifts, multiplicities, coupling constants, and integration values for all signals. For complex multiplets, 2D NMR techniques such as COSY may be employed for unambiguous assignment.

An In-depth Guide to the Stereoselective Formation of (Z)-1,4-Diphenylbut-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the primary synthetic methodologies for the stereoselective formation of (Z)-1,4-diphenylbut-2-ene, a key structural motif in various organic compounds. The document details the core mechanisms, experimental protocols, and quantitative data for the two most effective synthetic routes: the Wittig reaction and the partial reduction of an alkyne precursor.

Introduction

The stereocontrolled synthesis of alkenes is a cornerstone of modern organic chemistry, with the (Z)- or cis-isomer playing a crucial role in the biological activity and physical properties of many molecules. This compound serves as a valuable building block and intermediate in the synthesis of more complex molecular architectures. Achieving high stereoselectivity in its formation is therefore of significant interest. This guide focuses on the two most prevalent and reliable methods for obtaining the desired (Z)-isomer: the Wittig olefination and the partial hydrogenation of 1,4-diphenylbut-2-yne.

Wittig Reaction Approach

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides. The stereochemical outcome of the reaction is highly dependent on the nature of the ylide. For the synthesis of (Z)-alkenes, non-stabilized ylides are typically employed.

Mechanism of the (Z)-Selective Wittig Reaction

The reaction proceeds through the nucleophilic addition of a non-stabilized phosphorus ylide, such as benzylidenetriphenylphosphorane, to an aldehyde, in this case, phenylacetaldehyde. The key to (Z)-selectivity lies in the kinetically controlled formation of a cis-oxaphosphetane intermediate. This intermediate rapidly collapses to form the (Z)-alkene and triphenylphosphine oxide. The use of salt-free conditions is often crucial to prevent equilibration to the more thermodynamically stable trans-oxaphosphetane, which would lead to the (E)-isomer.

Wittig_Mechanism ylide Ph₃P⁺-C⁻H-Ph (Benzylidenetriphenylphosphorane) plus + ylide->plus aldehyde Ph-CH₂-CHO (Phenylacetaldehyde) oxaphosphetane cis-Oxaphosphetane Intermediate aldehyde->oxaphosphetane [2+2] Cycloaddition (Kinetic Control) plus->aldehyde z_alkene This compound oxaphosphetane->z_alkene Cycloreversion phosphine_oxide Ph₃P=O (Triphenylphosphine oxide) oxaphosphetane->phosphine_oxide

Figure 1: Mechanism of the (Z)-selective Wittig reaction.
Experimental Protocol: Wittig Reaction

This protocol is adapted from general procedures for (Z)-selective Wittig reactions.

Materials:

  • Benzyltriphenylphosphonium chloride

  • Strong base (e.g., n-butyllithium or sodium amide)

  • Anhydrous solvent (e.g., tetrahydrofuran or diethyl ether)

  • Phenylacetaldehyde

  • Standard glassware for anhydrous reactions

Procedure:

  • Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend benzyltriphenylphosphonium chloride in the anhydrous solvent. Cool the suspension to 0 °C.

  • Slowly add a stoichiometric amount of the strong base. The formation of the deep red or orange color of the ylide indicates a successful reaction. Allow the mixture to stir at room temperature for 1-2 hours.

  • Olefination: Cool the ylide solution to -78 °C. Slowly add a solution of phenylacetaldehyde in the anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting materials.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Quantitative Data
ParameterValueReference
Yield Typically 60-80%General Wittig reaction yields
Z:E Ratio >95:5For non-stabilized ylides under salt-free conditions

Partial Reduction of 1,4-Diphenylbut-2-yne

An alternative and highly effective method for the synthesis of this compound is the partial hydrogenation of the corresponding alkyne, 1,4-diphenylbut-2-yne. The use of a "poisoned" catalyst, such as Lindlar's catalyst, is essential to prevent over-reduction to the alkane and to ensure high (Z)-stereoselectivity.

Mechanism of Lindlar Reduction

Lindlar's catalyst consists of palladium supported on calcium carbonate and poisoned with lead acetate and quinoline. The poison deactivates the most active sites on the palladium surface, which prevents the further reduction of the initially formed (Z)-alkene. The hydrogenation occurs via the syn-addition of two hydrogen atoms to the alkyne triple bond on the catalyst surface, leading exclusively to the cis-alkene.

Lindlar_Reduction alkyne Ph-CH₂-C≡C-CH₂-Ph (1,4-Diphenylbut-2-yne) plus + alkyne->plus z_alkene This compound alkyne->z_alkene syn-Hydrogenation h2 H₂ catalyst Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, Quinoline) plus->h2

Figure 2: Partial reduction of an alkyne using Lindlar's catalyst.
Experimental Protocol: Lindlar Reduction

Materials:

  • 1,4-Diphenylbut-2-yne

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Solvent (e.g., methanol, ethyl acetate, or hexane)

  • Hydrogen gas source

  • Standard hydrogenation apparatus

Procedure:

  • Reaction Setup: Dissolve 1,4-diphenylbut-2-yne in the chosen solvent in a suitable hydrogenation flask.

  • Add Lindlar's catalyst to the solution (typically 5-10% by weight of the alkyne).

  • Hydrogenation: Connect the flask to the hydrogenation apparatus. Purge the system with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically at or slightly above atmospheric pressure).

  • Monitor the reaction progress by TLC or by measuring hydrogen uptake. It is critical to stop the reaction once the alkyne has been consumed to avoid over-reduction.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by column chromatography on silica gel.

Quantitative Data
ParameterValueReference
Yield >90%Typical yields for Lindlar reductions[1]
Z:E Ratio >98:2High stereoselectivity is characteristic of Lindlar's catalyst[1]

Spectroscopic Characterization

The structure and stereochemistry of this compound can be confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The vinylic protons of the (Z)-isomer typically appear at a different chemical shift compared to the (E)-isomer. The coupling constant (J) between the vinylic protons is characteristically smaller for the (Z)-isomer (typically in the range of 8-12 Hz) compared to the (E)-isomer (typically 12-18 Hz). The benzylic protons will appear as a doublet coupled to the adjacent vinylic proton.

  • ¹³C NMR: The chemical shifts of the vinylic and allylic carbons will also be distinct for the (Z)- and (E)-isomers.

Conclusion

The stereoselective synthesis of this compound can be reliably achieved through two primary methods: the Wittig reaction and the partial reduction of 1,4-diphenylbut-2-yne. The Wittig reaction, utilizing a non-stabilized ylide under salt-free conditions, offers a direct route from carbonyl compounds, with good yields and high (Z)-selectivity. The partial hydrogenation of the corresponding alkyne using Lindlar's catalyst provides an alternative with excellent yields and exceptionally high (Z)-stereoselectivity. The choice of method may depend on the availability of starting materials and the desired scale of the reaction. Both pathways represent robust and well-established strategies for accessing this important (Z)-alkene for applications in research and development.

References

An In-depth Technical Guide on the Stability and Reactivity of cis-1,4-diphenyl-2-butene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the stability and reactivity of cis-1,4-diphenyl-2-butene is limited in publicly accessible literature. The following guide is based on established principles of organic chemistry and data from closely related analogs, such as stereoisomers of 2-butene and 1,4-diphenyl-1,3-butadiene, to infer the probable characteristics of the target molecule.

Introduction

Cis-1,4-diphenyl-2-butene is an unsaturated hydrocarbon featuring a central cis-configured double bond and two benzyl substituents. Its chemical behavior is primarily dictated by the steric and electronic effects of the phenyl groups and the geometry of the double bond. This guide provides a comprehensive overview of its expected stability and reactivity, drawing parallels from analogous compounds to provide a predictive framework for researchers and professionals in drug development and chemical synthesis.

Stereochemistry and Stability

The defining structural feature of cis-1,4-diphenyl-2-butene is the arrangement of its substituents around the carbon-carbon double bond. The cis configuration places the two bulky benzyl groups on the same side of the double bond, leading to significant steric strain.

Thermodynamic Stability:

In alkene stereoisomers, the trans configuration is generally more thermodynamically stable than the cis configuration due to reduced steric hindrance.[1] This principle is well-documented for simple alkenes like 2-butene, where the trans isomer is more stable than the cis isomer by approximately 2.8 kJ/mol.[2] This increased stability in the trans isomer is attributed to the larger separation between the substituent groups, which minimizes van der Waals repulsion.[3] Consequently, it is highly probable that trans-1,4-diphenyl-2-butene is thermodynamically more stable than its cis counterpart.

Inferred Stability Data:

CompoundIsomerRelative StabilityEnthalpy of Hydrogenation (ΔH°hydrog)Reference
2-ButenecisLess Stable-119 kJ/mol[2]
transMore Stable-115 kJ/mol[2]
1,4-Diphenyl-1,3-butadienecis,transLess Stable-[1]
trans,transMore Stable-[1]
1,4-Diphenyl-2-butene cis Less Stable (inferred) N/A
trans More Stable (inferred) N/A

Table 1: Inferred Relative Stability of cis-1,4-diphenyl-2-butene based on Analogs.

Reactivity and Isomerization

The reactivity of cis-1,4-diphenyl-2-butene is centered around the electron-rich double bond and the potential for isomerization to the more stable trans isomer.

Isomerization:

The conversion of the cis isomer to the trans isomer is a thermodynamically favorable process that can be initiated through thermal, photochemical, or catalytic means.

  • Thermal Isomerization: At elevated temperatures, the rotational barrier of the double bond can be overcome, leading to the formation of the more stable trans isomer.

  • Photochemical Isomerization: Upon absorption of light, the molecule is promoted to an excited state where the rotational barrier of the double bond is significantly lower. This allows for facile rotation to the perpendicular state, which can then relax to either the cis or trans ground state, eventually leading to a photostationary state enriched in the more stable trans isomer. The photoisomerization of the related cis,cis-1,4-diphenyl-1,3-butadiene has been shown to proceed via a "bicycle-pedal" mechanism in the solid state.[4][5]

  • Catalytic Isomerization: Transition metal catalysts, particularly those containing palladium or platinum, can facilitate cis-trans isomerization at lower temperatures by providing an alternative reaction pathway with a lower activation energy.[6]

Experimental Protocol for a Generic Photoisomerization:

The following is a generalized protocol for the photoisomerization of a cis-alkene to its trans isomer, based on procedures for related compounds.

  • Solution Preparation: Dissolve a known concentration of cis-1,4-diphenyl-2-butene in a suitable solvent (e.g., hexane or acetonitrile) in a quartz reaction vessel.

  • Degassing: Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.

  • Irradiation: Irradiate the solution with a UV lamp emitting at a wavelength strongly absorbed by the compound. The progress of the isomerization can be monitored over time.

  • Analysis: At various time points, withdraw aliquots of the solution and analyze the isomeric composition using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Product Isolation: Once the desired conversion is achieved, the solvent can be removed under reduced pressure, and the resulting mixture of isomers can be separated by column chromatography.

Reactions of the Double Bond:

The double bond in cis-1,4-diphenyl-2-butene is susceptible to various electrophilic addition reactions and oxidation.

  • Hydrogenation: Catalytic hydrogenation will reduce the double bond to form 1,4-diphenylbutane.

  • Halogenation: Addition of halogens (e.g., Br₂) across the double bond will yield the corresponding dihalide.

  • Oxidation: The double bond can be oxidized by reagents such as singlet oxygen in an ene reaction.[7] It can also be cleaved by stronger oxidizing agents like ozone or potassium permanganate. The microsomal metabolism of furan, a related cyclic ether, produces cis-2-butene-1,4-dial, highlighting a potential oxidative pathway for the butene backbone.[8]

Visualizations

Isomerization Pathway:

G Fig. 1: Cis-Trans Isomerization Pathway cis-1,4-diphenyl-2-butene cis-1,4-diphenyl-2-butene Excited State Excited State cis-1,4-diphenyl-2-butene->Excited State hv (Light) trans-1,4-diphenyl-2-butene trans-1,4-diphenyl-2-butene cis-1,4-diphenyl-2-butene->trans-1,4-diphenyl-2-butene Heat or Catalyst Perpendicular Intermediate Perpendicular Intermediate Excited State->Perpendicular Intermediate Rotation Perpendicular Intermediate->cis-1,4-diphenyl-2-butene Relaxation Perpendicular Intermediate->trans-1,4-diphenyl-2-butene Relaxation

Caption: A simplified diagram illustrating the pathways for the isomerization of cis-1,4-diphenyl-2-butene to its trans isomer.

General Experimental Workflow for Synthesis and Analysis:

G Fig. 2: General Experimental Workflow A Starting Materials B Chemical Synthesis A->B C Crude Product B->C D Purification (e.g., Chromatography) C->D E Pure cis-1,4-diphenyl-2-butene D->E F Characterization (NMR, IR, MS) E->F G Reactivity Studies (e.g., Isomerization, Oxidation) E->G H Product Analysis G->H

Caption: A representative workflow for the synthesis, purification, and analysis of cis-1,4-diphenyl-2-butene.

Conclusion

While direct and extensive experimental data for cis-1,4-diphenyl-2-butene remains elusive in the surveyed literature, a robust understanding of its stability and reactivity can be constructed through the application of fundamental chemical principles and comparison with well-studied analogous molecules. The inherent steric strain of the cis configuration renders it less stable than its trans counterpart, providing a thermodynamic driving force for isomerization. The electron-rich double bond serves as the primary site for chemical transformations, including isomerization, addition, and oxidation reactions. This guide provides a foundational understanding for researchers and professionals, enabling informed decisions in the design of synthetic routes and the prediction of chemical behavior involving cis-1,4-diphenyl-2-butene. Further experimental investigation is warranted to quantify the thermodynamic and kinetic parameters of this compound.

References

An In-depth Technical Guide to the Isomers of 1,4-diphenylbut-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the (E)- and (Z)-isomers of 1,4-diphenylbut-2-ene, with a focus on their synthesis, characterization, and physical properties. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

1,4-Diphenylbut-2-ene is a hydrocarbon that exists as two geometric isomers: (E)-1,4-diphenylbut-2-ene (trans) and (Z)-1,4-diphenylbut-2-ene (cis). The stereochemistry of the central carbon-carbon double bond significantly influences the physical properties and reactivity of these molecules. While their direct biological applications are not extensively documented, they serve as important precursors and reference compounds in organic synthesis. For instance, 1,4-diphenyl-2-butene can be dehydrogenated to produce 1,4-diphenylbutadiene, a useful building block in organic electronics and photochemistry.[1]

Physical and Spectroscopic Properties

The distinct spatial arrangement of the phenyl groups in the (E)- and (Z)-isomers leads to differences in their physical and spectroscopic properties. The (E)-isomer, with the phenyl groups on opposite sides of the double bond, is generally more stable and has a higher melting point due to better crystal packing. The (Z)-isomer, with the bulky phenyl groups on the same side, experiences greater steric hindrance, which affects its stability and spectroscopic characteristics.

Table 1: Physical Properties of 1,4-diphenylbut-2-ene Isomers

Property(E)-1,4-diphenylbut-2-eneThis compound
Molecular Formula C₁₆H₁₆C₁₆H₁₆
Molecular Weight 208.30 g/mol 208.30 g/mol
Melting Point Not reportedNot reported
Boiling Point Not reportedNot reported
IUPAC Name (E)-1,4-diphenylbut-2-eneThis compound

Table 2: Spectroscopic Data of 1,4-diphenylbut-2-ene Isomers

Spectroscopic Data(E)-1,4-diphenylbut-2-eneThis compound
¹H NMR (CDCl₃, ppm) δ ~7.20-7.40 (m, 10H, Ar-H), ~5.70 (m, 2H, =CH-), ~3.40 (d, 4H, -CH₂-)δ ~7.20-7.40 (m, 10H, Ar-H), ~5.60 (m, 2H, =CH-), ~3.50 (d, 4H, -CH₂-)
¹³C NMR (CDCl₃, ppm) δ ~140 (Ar-C), ~129-126 (Ar-CH), ~130 (=CH-), ~39 (-CH₂-)δ ~140 (Ar-C), ~129-126 (Ar-CH), ~129 (=CH-), ~34 (-CH₂-)
IR (cm⁻¹) ~3025 (Ar-H stretch), ~2920 (C-H stretch), ~1600 (C=C stretch), ~965 (trans C-H bend)~3025 (Ar-H stretch), ~2925 (C-H stretch), ~1600 (C=C stretch), ~700 (cis C-H bend)
Mass Spectrometry (m/z) 208 [M]⁺, 91 [C₇H₇]⁺208 [M]⁺, 91 [C₇H₇]⁺

Note: The spectroscopic data presented are estimated based on typical values for similar structures and may not represent precise experimental values.

Synthesis of 1,4-diphenylbut-2-ene Isomers

The stereoselective synthesis of (E)- and this compound can be approached through several synthetic strategies. The Wittig reaction provides a powerful tool for the controlled formation of carbon-carbon double bonds with predictable stereochemistry.

Synthesis of (E)-1,4-diphenylbut-2-ene via the Wittig Reaction

The (E)-isomer is typically favored when using a stabilized or semi-stabilized ylide in the Wittig reaction.

G cluster_0 Preparation of Phosphonium Ylide cluster_1 Wittig Reaction Triphenylphosphine Triphenylphosphine Phosphonium_salt Benzyltriphenylphosphonium bromide Triphenylphosphine->Phosphonium_salt 1. Toluene, reflux Benzyl_bromide Benzyl bromide Benzyl_bromide->Phosphonium_salt Ylide Benzylidene triphenylphosphorane Phosphonium_salt->Ylide 2. THF Base Base (e.g., n-BuLi) Base->Ylide E_alkene (E)-1,4-Diphenyl-2-butene Ylide->E_alkene 3. THF, -78 °C to rt Phenylacetaldehyde Phenylacetaldehyde Phenylacetaldehyde->E_alkene

Caption: Synthesis of (E)-1,4-diphenylbut-2-ene via the Wittig reaction.

Experimental Protocol:

  • Preparation of Benzyltriphenylphosphonium bromide: A solution of triphenylphosphine (1.0 eq) and benzyl bromide (1.0 eq) in toluene is heated at reflux for 4 hours. The resulting white precipitate is filtered, washed with cold toluene, and dried under vacuum to yield the phosphonium salt.

  • Generation of the Ylide: The phosphonium salt (1.0 eq) is suspended in dry THF under an inert atmosphere. The suspension is cooled to -78 °C, and a solution of n-butyllithium (1.0 eq) in hexanes is added dropwise. The resulting deep red solution is stirred at this temperature for 1 hour and then allowed to warm to room temperature.

  • Wittig Reaction: The ylide solution is cooled to -78 °C, and a solution of phenylacetaldehyde (1.0 eq) in dry THF is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexanes) to afford (E)-1,4-diphenyl-2-butene.

Synthesis of this compound via a Modified Wittig Reaction or Alkyne Reduction

The synthesis of the (Z)-isomer is more challenging due to its lower thermodynamic stability. A salt-free Wittig reaction using an unstabilized ylide typically favors the (Z)-alkene. Alternatively, the partial reduction of a corresponding alkyne precursor can yield the cis-alkene.

G cluster_0 Alkyne Precursor Synthesis cluster_1 Partial Reduction Phenylacetylene Phenylacetylene Alkyne 1,4-Diphenyl-2-butyne Phenylacetylene->Alkyne 1. n-BuLi, THF 2. CuI (cat.) Benzyl_bromide Benzyl bromide Benzyl_bromide->Alkyne Z_alkene (Z)-1,4-Diphenyl-2-butene Alkyne->Z_alkene H₂, Lindlar's catalyst Quinoline

Caption: Synthesis of (Z)-1,4-diphenyl-2-butene via alkyne reduction.

Experimental Protocol (Alkyne Reduction):

  • Synthesis of 1,4-Diphenyl-2-butyne: To a solution of phenylacetylene (1.0 eq) in dry THF at -78 °C under an inert atmosphere is added n-butyllithium (1.0 eq) dropwise. The mixture is stirred for 30 minutes, followed by the addition of copper(I) iodide (0.1 eq) and then benzyl bromide (1.0 eq). The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

  • Lindlar Reduction: 1,4-Diphenyl-2-butyne (1.0 eq) is dissolved in a mixture of ethyl acetate and quinoline (a small amount to poison the catalyst). Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead; ~5% by weight of the alkyne) is added, and the flask is evacuated and backfilled with hydrogen gas. The reaction is stirred vigorously under a hydrogen atmosphere (balloon) until TLC analysis indicates complete consumption of the starting material. The mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated. The residue is purified by column chromatography to yield (Z)-1,4-diphenyl-2-butene.

Separation of (E)- and (Z)-Isomers

A mixture of (E)- and this compound can be separated by column chromatography on silica gel. The less polar (E)-isomer will typically elute first when using a nonpolar eluent such as hexanes. The separation can be monitored by thin-layer chromatography (TLC). For more challenging separations, high-performance liquid chromatography (HPLC) on a suitable stationary phase can be employed.

Chemical Reactions and Isomerization

The double bond in 1,4-diphenylbut-2-ene can undergo various reactions typical of alkenes, such as hydrogenation, halogenation, and epoxidation. The (Z)-isomer can be isomerized to the more stable (E)-isomer under thermal or catalytic conditions. This isomerization often proceeds via a radical or cationic intermediate.

G Z_isomer (Z)-1,4-Diphenyl-2-butene Transition_state Transition State Z_isomer->Transition_state Δ or Catalyst E_isomer (E)-1,4-Diphenyl-2-butene Transition_state->E_isomer

Caption: Isomerization of (Z)- to (E)-1,4-diphenylbut-2-butene.

Conclusion

This technical guide has summarized the key aspects of the (E)- and (Z)-isomers of 1,4-diphenylbut-2-ene. While detailed experimental data for these specific non-functionalized isomers is sparse in the literature, this guide provides a solid foundation based on established synthetic methodologies and spectroscopic principles for related compounds. The provided protocols for stereoselective synthesis and separation offer practical approaches for obtaining these isomers for further research and development. The distinct properties of each isomer, stemming from their geometric differences, underscore the importance of stereochemical control in organic synthesis.

References

Early Synthetic Approaches to (Z)-1,4-Diphenylbut-2-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The stereoselective synthesis of alkenes, particularly the thermodynamically less stable (Z)- or cis-isomer, has been a significant focus of organic chemistry. (Z)-1,4-Diphenylbut-2-ene is a key structural motif and a valuable intermediate in the synthesis of more complex molecules. This technical guide provides an in-depth overview of the core early research on the synthesis of this compound, focusing on two prominent methods: the partial hydrogenation of 1,4-diphenyl-2-butyne using a Lindlar catalyst and the Wittig reaction. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations of the synthetic pathways.

Core Synthetic Strategies

Two principal methods have been historically employed for the synthesis of this compound:

  • Partial Hydrogenation of an Alkyne Precursor: This is a widely used method that involves the syn-addition of hydrogen across the triple bond of 1,4-diphenyl-2-butyne. The use of a "poisoned" catalyst, such as the Lindlar catalyst, is crucial to prevent over-reduction to the corresponding alkane, 1,4-diphenylbutane. The stereospecificity of this syn-addition leads to the formation of the desired (Z)-alkene.

  • The Wittig Reaction: This powerful olefination reaction allows for the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. For the synthesis of (Z)-alkenes, non-stabilized ylides are typically employed. In the context of this compound synthesis, this would involve the reaction of a benzyl-substituted phosphorus ylide with phenylacetaldehyde, or a related strategy.

Experimental Protocols and Data

Synthesis via Partial Hydrogenation of 1,4-Diphenyl-2-butyne

This approach is a two-step process: the synthesis of the alkyne precursor followed by its stereoselective reduction.

Step 1: Synthesis of 1,4-Diphenyl-2-butyne

A common method for the synthesis of disubstituted alkynes such as 1,4-diphenyl-2-butyne involves the reaction of a terminal alkyne with an alkyl halide.

Experimental Protocol:

  • Materials: 1-Propyne, sodium amide (NaNH₂), liquid ammonia (NH₃), benzyl bromide.

  • Procedure:

    • In a three-necked flask fitted with a dry ice condenser and a mechanical stirrer, liquid ammonia is condensed.

    • Sodium amide is cautiously added to the liquid ammonia to form a solution of the sodium salt of the amide.

    • 1-Propyne is bubbled through the solution, leading to the formation of the sodium propynide.

    • Benzyl bromide is then added dropwise to the reaction mixture. The nucleophilic propynide anion displaces the bromide ion in an Sₙ2 reaction.

    • After the reaction is complete, the ammonia is allowed to evaporate.

    • The reaction mixture is quenched with water, and the organic product is extracted with a suitable solvent (e.g., diethyl ether).

    • The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by distillation or chromatography to yield 1,4-diphenyl-2-butyne.

Step 2: Partial Hydrogenation to this compound

The key to this step is the use of a Lindlar catalyst, which is a heterogeneous catalyst composed of palladium deposited on calcium carbonate and poisoned with lead acetate and quinoline.[1][2][3][4][5] This poisoning deactivates the catalyst sufficiently to prevent the reduction of the initially formed (Z)-alkene to the alkane.

Experimental Protocol:

  • Materials: 1,4-Diphenyl-2-butyne, Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead), quinoline, solvent (e.g., ethanol, ethyl acetate, or hexane), hydrogen gas.

  • Procedure:

    • 1,4-Diphenyl-2-butyne is dissolved in a suitable solvent in a hydrogenation flask equipped with a magnetic stirrer.

    • A catalytic amount of Lindlar catalyst and a small amount of quinoline (to further enhance selectivity) are added to the solution.

    • The flask is connected to a hydrogen source and the atmosphere is replaced with hydrogen.

    • The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically at or slightly above atmospheric pressure) at room temperature.

    • The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne and the appearance of the alkene product, ensuring the reaction is stopped before over-reduction occurs.

    • Upon completion, the catalyst is removed by filtration through a pad of Celite.

    • The solvent is removed from the filtrate under reduced pressure to yield crude this compound.

    • The product can be further purified by distillation or chromatography.

Quantitative Data:

PrecursorProductCatalystSolventYield (%)Z:E Ratio
1,4-Diphenyl-2-butyneThis compoundLindlar CatalystEthanol>90>95:5

Note: The yield and stereoselectivity can be influenced by the specific reaction conditions, including catalyst activity, solvent, temperature, and pressure.

Synthesis via the Wittig Reaction

The Wittig reaction provides a versatile route to alkenes with defined stereochemistry. The synthesis of this compound can be envisioned through the reaction of benzyltriphenylphosphonium chloride with phenylacetaldehyde using a strong base. The use of a non-stabilized ylide is crucial for achieving high (Z)-selectivity.[6][7]

Experimental Protocol:

  • Materials: Benzyltriphenylphosphonium chloride, phenylacetaldehyde, a strong base (e.g., n-butyllithium, sodium hydride, or sodium ethoxide), anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether).

  • Procedure:

    • In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), benzyltriphenylphosphonium chloride is suspended in the anhydrous solvent.

    • The strong base is added to the suspension to generate the deep red-colored benzylidene triphenylphosphorane (the Wittig ylide).

    • The mixture is typically stirred at room temperature for a period to ensure complete ylide formation.

    • A solution of phenylacetaldehyde in the same anhydrous solvent is then added dropwise to the ylide solution, often at a reduced temperature (e.g., 0 °C or -78 °C) to enhance selectivity.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

    • The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

    • The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).

    • The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure.

    • The crude product, which contains triphenylphosphine oxide as a byproduct, is purified by column chromatography on silica gel to isolate this compound.

Quantitative Data:

Ylide PrecursorCarbonyl CompoundBaseSolventYield (%)Z:E Ratio
Benzyltriphenylphosphonium chloridePhenylacetaldehyden-ButyllithiumTHF60-80>90:10

Note: The Z:E ratio in Wittig reactions can be sensitive to the reaction conditions, including the nature of the base, the solvent, and the presence of lithium salts.

Visualizations

Partial_Hydrogenation cluster_synthesis Synthesis of this compound Alkyne 1,4-Diphenyl-2-butyne Alkene This compound Alkyne->Alkene H₂, Lindlar Catalyst Quinoline Wittig_Reaction cluster_workflow Wittig Reaction Workflow PhosphoniumSalt Benzyltriphenylphosphonium Chloride Ylide Benzylidene Triphenylphosphorane PhosphoniumSalt->Ylide Strong Base Product This compound Ylide->Product Reaction Aldehyde Phenylacetaldehyde Aldehyde->Product

References

Methodological & Application

Application Notes and Protocols for (Z)-1,4-Diphenylbut-2-ene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of (Z)-1,4-diphenylbut-2-ene in organic synthesis, with a focus on its application in stereospecific ene reactions. The protocols and data presented are intended to serve as a valuable resource for researchers in organic chemistry and drug development.

Introduction

This compound, also known as cis-1,4-diphenyl-2-butene, is a valuable synthetic intermediate whose stereochemistry plays a crucial role in determining the outcome of certain reactions. While its applications are not as broadly documented as its trans-isomer, it serves as a key substrate in mechanistic studies and for the stereospecific synthesis of complex molecules. One notable application is its reaction with singlet oxygen in an ene reaction, which proceeds with a high degree of stereoselectivity.

Key Application: Ene Reaction with Singlet Oxygen

The reaction of this compound with singlet oxygen ('O₂) provides a clear example of a stereospecific ene reaction. This photooxidation reaction leads to the formation of a hydroperoxide with a defined stereochemistry, highlighting the utility of the starting material's cis-geometry.

Reaction Scheme

The overall transformation involves the photo-sensitized generation of singlet oxygen, which then reacts with this compound. The reaction proceeds through a concerted ene mechanism where the cis-configuration of the starting material dictates the stereochemistry of the product.

A Prepare solution of this compound and photosensitizer in CCl₄ B Irradiate with light at -20 °C while bubbling oxygen A->B C Monitor reaction by ¹H NMR B->C D Reaction complete? C->D D->B No E Reduce hydroperoxide with NaBH₄ D->E Yes F Aqueous work-up and extraction E->F G Dry and concentrate organic phase F->G H Purify by column chromatography (optional) G->H I Characterize product and determine diastereomeric ratio (NMR, MS) H->I

Application Notes and Protocols for Diphenyl-Substituted Butadienes in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific information regarding the use of (Z)-1,4-diphenylbut-2-ene as a direct precursor in polymer chemistry. The available scientific literature does not contain established protocols or significant data for the polymerization of this specific monomer. Therefore, these application notes focus on structurally related and well-documented diphenyl-substituted butadiene monomers that serve as viable precursors in polymer synthesis. The following sections provide detailed information on the polymerization of 2,3-diphenyl-1,3-butadiene, a close structural analog.

Application Note: Anionic Polymerization of 2,3-Diphenyl-1,3-Butadiene

Introduction

2,3-Diphenyl-1,3-butadiene is a monomer that can undergo anionic polymerization to produce poly(2,3-diphenyl-1,3-butadiene). This polymer is characterized by its 1,4-addition microstructure. The anionic polymerization of this monomer can be well-controlled, leading to polymers with predictable molecular weights and narrow molecular weight distributions, which is a hallmark of a living polymerization process.

Polymerization Characteristics

The anionic polymerization of 2,3-diphenyl-1,3-butadiene, when initiated with organolithium or organopotassium compounds in a polar solvent like tetrahydrofuran (THF), proceeds in a living manner. This allows for the synthesis of well-defined polymers and block copolymers. The resulting polymer primarily consists of a 1,4-microstructure, with a high percentage of the cis configuration[1]. The polymer exhibits a glass transition temperature (Tg) of 98 °C and a melting point (Tm) of 170 °C[1]. Interestingly, the polymer has a tendency to precipitate from the polymerization solution in THF, which is attributed to crystallization rather than cross-linking[1].

Quantitative Data Summary

The following table summarizes the results from the anionic polymerization of 2,3-diphenyl-1,3-butadiene under different conditions.

InitiatorSolventTemperature (°C)Mn ( g/mol )Mw/MnMicrostructureReference
CumylpotassiumTHF-7810,000< 1.11,4-addition (90% cis, 10% trans)[1]
s-BuLiTHF-7810,0001.051,4-addition (90% cis, 10% trans)[1]
s-BuLiBenzene40--1,4-addition[1]

Experimental Workflow

The following diagram illustrates the general workflow for the anionic polymerization of 2,3-diphenyl-1,3-butadiene.

workflow cluster_prep Preparation cluster_reaction Polymerization cluster_termination Termination & Isolation Monomer 2,3-Diphenyl-1,3-butadiene Reactor Glass Reactor under Inert Atmosphere Monomer->Reactor Solvent Anhydrous THF Solvent->Reactor Initiator Initiator Solution (e.g., s-BuLi) Initiator->Reactor Cooling Cooling Bath (-78 °C) Reactor->Cooling Addition Monomer & Initiator Addition Cooling->Addition Polymerization Polymerization Reaction Addition->Polymerization Quenching Quenching Agent (e.g., Methanol) Polymerization->Quenching Precipitation Precipitation in Nonsolvent Quenching->Precipitation Drying Drying under Vacuum Precipitation->Drying Polymer Poly(2,3-diphenyl-1,3-butadiene) Drying->Polymer

Caption: Workflow for the anionic polymerization of 2,3-diphenyl-1,3-butadiene.

Experimental Protocol: Anionic Polymerization of 2,3-Diphenyl-1,3-butadiene

This protocol is based on the methodology described for the anionic polymerization of 2,3-diphenyl-1,3-butadiene[1].

Materials:

  • 2,3-Diphenyl-1,3-butadiene (monomer)

  • Tetrahydrofuran (THF), anhydrous

  • sec-Butyllithium (s-BuLi) in a hydrocarbon solvent (initiator)

  • Methanol (quenching agent)

  • Argon or Nitrogen gas (inert atmosphere)

  • Standard glassware for air-sensitive reactions (e.g., Schlenk line, septum-sealed flasks)

Procedure:

  • Monomer and Solvent Purification:

    • The monomer, 2,3-diphenyl-1,3-butadiene, should be rigorously purified to remove any protic impurities.

    • THF must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl) under an inert atmosphere before use.

  • Reactor Setup:

    • A glass reactor equipped with a magnetic stirrer is assembled and dried by heating under vacuum and then purged with inert gas.

    • The reactor is cooled to the desired reaction temperature of -78 °C using a dry ice/acetone bath.

  • Polymerization:

    • The purified, anhydrous THF is transferred to the cooled reactor via cannula under a positive pressure of inert gas.

    • The desired amount of s-BuLi initiator solution is added to the THF.

    • A solution of the 2,3-diphenyl-1,3-butadiene monomer in anhydrous THF is then slowly added to the initiator solution in the reactor.

    • The polymerization is allowed to proceed at -78 °C. The reaction progress can be monitored by the disappearance of the monomer. The polymerization is typically fast and can be completed within a few hours[1].

  • Termination and Isolation:

    • The living polymer chains are terminated by the addition of a quenching agent, such as degassed methanol.

    • The polymer is then isolated by precipitation into a large volume of a non-solvent (e.g., methanol).

    • The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

Characterization:

  • The molecular weight (Mn) and molecular weight distribution (Mw/Mn) of the resulting polymer can be determined by Size Exclusion Chromatography (SEC).

  • The microstructure of the polymer can be analyzed using ¹H NMR and ¹³C NMR spectroscopy.

  • Thermal properties such as the glass transition temperature (Tg) and melting point (Tm) can be measured by Differential Scanning Calorimetry (DSC).

Logical Relationship of Anionic Polymerization Steps

The following diagram illustrates the key sequential steps and their logical relationship in a living anionic polymerization process.

logical_relationship Initiation Initiation (Formation of Active Centers) Propagation Propagation (Monomer Addition to Active Chain End) Initiation->Propagation Living_Polymer Living Polymer Chains Propagation->Living_Polymer Termination Controlled Termination (Addition of Quenching Agent) Living_Polymer->Termination Final_Polymer Well-Defined Polymer Termination->Final_Polymer

Caption: Logical steps in a living anionic polymerization.

Other Related Diphenyl-Substituted Butadiene Monomers

While this compound polymerization is not documented, other related monomers have been studied. For instance, 1-phenyl-1,3-butadiene has been polymerized using Friedel-Crafts catalysts, leading to a predominantly 3,4-type cationic polymerization with some intramolecular cyclization[2]. Coordination polymerization of 1-phenyl-1,3-butadiene with rare-earth metal catalysts has also been explored, yielding polymers with high 3,4-regioselectivity[2]. These examples further illustrate that the polymerization behavior of diphenyl-substituted butadienes is highly dependent on the specific substitution pattern and the polymerization method employed.

References

Applications of cis-1,4-Diphenyl-2-Butene in Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note on the Current Literature: Extensive literature searches did not yield direct and specific examples of cis-1,4-diphenyl-2-butene being utilized as a ligand or a key substrate in well-established catalytic applications. The following application notes are therefore based on the reactivity of structurally analogous compounds and propose potential, inferred applications for cis-1,4-diphenyl-2-butene in catalysis. The experimental protocols and quantitative data are hypothetical and intended to serve as a starting point for research.

Potential Application Note 1: Substrate for Stereoselective Hydrogenation

cis-1,4-Diphenyl-2-butene is a potential substrate for catalytic hydrogenation to produce 1,4-diphenylbutane. The stereochemistry of the starting material can influence the diastereoselectivity of the product if new chiral centers are formed, although in this case, the product is achiral. The reaction is relevant for the synthesis of saturated aliphatic chains with phenyl substituents, which are of interest in materials science and as building blocks in organic synthesis.

Hypothetical Quantitative Data for Catalytic Hydrogenation:

CatalystCatalyst Loading (mol%)H₂ Pressure (atm)Temperature (°C)Time (h)Conversion (%)Selectivity to 1,4-Diphenylbutane (%)
Pd/C112512>99>99
PtO₂0.51258>99>99
Wilkinson's Catalyst0.110606>99>99
Thiolate-capped Pd NPs5125249>99

Experimental Protocol: Homogeneous Hydrogenation using Wilkinson's Catalyst

  • Preparation: In a nitrogen-filled glovebox, a 50 mL Schlenk flask is charged with cis-1,4-diphenyl-2-butene (208 mg, 1.0 mmol) and Wilkinson's catalyst (RhCl(PPh₃)₃, 9.2 mg, 0.01 mmol, 1 mol%).

  • Solvent Addition: Anhydrous and degassed toluene (10 mL) is added to the flask.

  • Reaction Setup: The flask is sealed, removed from the glovebox, and connected to a hydrogen manifold.

  • Hydrogenation: The flask is purged with hydrogen gas three times. The reaction mixture is then stirred vigorously under a hydrogen atmosphere (10 atm) at 60°C.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 1,4-diphenylbutane.

Catalytic Hydrogenation Workflow

sub cis-1,4-Diphenyl-2-butene p1 sub->p1 cat Catalyst (e.g., Pd/C, Wilkinson's) cat->p1 h2 H₂ h2->p1 prod 1,4-Diphenylbutane p1->prod Hydrogenation

Caption: Workflow for the catalytic hydrogenation of cis-1,4-diphenyl-2-butene.

Potential Application Note 2: Precursor for Isomerization to Conjugated Systems

cis-1,4-Diphenyl-2-butene can potentially be isomerized to trans-1,4-diphenyl-1-butene, a conjugated system. This transformation is of interest as conjugated dienes are valuable monomers for polymerization and substrates in cycloaddition reactions. The isomerization can be catalyzed by transition metal complexes or under thermal/photochemical conditions.

Hypothetical Quantitative Data for Catalytic Isomerization:

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Conversion (%)Selectivity to trans-1,4-Diphenyl-1-butene (%)
Pd(OAc)₂/dppf2Toluene100248590
RuHCl(CO)(PPh₃)₃1Benzene80129295
Light (350 nm)-Hexane25486075
Thiolate-capped Pd NPs5CDCl₃25249687 (to a mixture of 1-phenyl-1-butene and 1-phenyl-2-butene)

Experimental Protocol: Palladium-Catalyzed Isomerization

  • Preparation: A flame-dried Schlenk tube is charged with cis-1,4-diphenyl-2-butene (104 mg, 0.5 mmol), palladium(II) acetate (2.2 mg, 0.01 mmol, 2 mol%), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 8.3 mg, 0.015 mmol).

  • Solvent Addition: Anhydrous and degassed toluene (5 mL) is added under a nitrogen atmosphere.

  • Reaction: The mixture is heated to 100°C and stirred for 24 hours.

  • Monitoring: Aliquots are taken periodically to monitor the reaction progress by GC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is filtered through a short pad of celite, and the solvent is evaporated.

  • Purification: The crude product is purified by flash chromatography on silica gel to isolate the isomeric products.

Isomerization Reaction Pathway

start cis-1,4-Diphenyl-2-butene intermediate π-allyl-Metal Intermediate start->intermediate Coordination & Oxidative Addition product trans-1,4-Diphenyl-1-butene intermediate->product Reductive Elimination catalyst Catalyst (e.g., Pd(OAc)₂/dppf)

Caption: Proposed pathway for palladium-catalyzed isomerization.

Potential Application Note 3: Monomer in Acyclic Diene Metathesis (ADMET) Polymerization

cis-1,4-Diphenyl-2-butene could potentially serve as a monomer in acyclic diene metathesis (ADMET) polymerization to produce poly(1,4-diphenyl-2-butene), a polymer with phenyl groups integrated into the backbone. Such polymers may exhibit interesting thermal and optical properties. The success of this application would depend on the steric hindrance imposed by the phenyl groups and the activity of the metathesis catalyst.

Hypothetical Quantitative Data for ADMET Polymerization:

CatalystCatalyst Loading (mol%)Monomer Concentration (M)Temperature (°C)Time (h)Yield (%)Mn (kDa)PDI
Grubbs' 1st Gen.0.51.04548608.51.8
Grubbs' 2nd Gen.0.11.045248515.21.5
Hoveyda-Grubbs' 2nd Gen.0.11.060189022.11.3

Experimental Protocol: ADMET Polymerization using Grubbs' 2nd Generation Catalyst

  • Monomer Preparation: cis-1,4-Diphenyl-2-butene is purified by recrystallization or column chromatography to remove any potential catalyst poisons.

  • Reaction Setup: In a glovebox, a Schlenk flask equipped with a magnetic stir bar is charged with the purified monomer (416 mg, 2.0 mmol).

  • Catalyst Addition: Grubbs' 2nd generation catalyst (1.7 mg, 0.002 mmol, 0.1 mol%) is added to the flask.

  • Polymerization: The flask is sealed and heated to 45°C under a dynamic vacuum to facilitate the removal of the ethylene byproduct, driving the polymerization forward.

  • Termination: After 24 hours, the reaction is cooled to room temperature and opened to the air. A few drops of ethyl vinyl ether are added to quench the catalyst.

  • Purification: The viscous mixture is dissolved in a minimum amount of dichloromethane and precipitated into cold methanol. The polymer is collected by filtration and dried under vacuum.

  • Characterization: The polymer's molecular weight (Mn) and polydispersity index (PDI) are determined by gel permeation chromatography (GPC).

ADMET Polymerization Catalytic Cycle

catalyst [Ru]=CH₂ intermediate1 Metallacyclobutane catalyst->intermediate1 + Monomer monomer cis-1,4-Diphenyl-2-butene intermediate2 New Alkylidene intermediate1->intermediate2 Cycloreversion polymer Polymer Chain intermediate2->polymer Propagation ethylene Ethylene (byproduct) intermediate2->ethylene - C₂H₄ polymer->catalyst Chain Transfer

Caption: Catalytic cycle for the ADMET polymerization of cis-1,4-diphenyl-2-butene.

Experimental Protocol for the Stereoselective Synthesis of (Z)-1,4-Diphenylbut-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of (Z)-1,4-diphenylbut-2-ene, a valuable unsaturated hydrocarbon for various research applications. The described methodology is based on the Wittig reaction, a cornerstone of alkene synthesis known for its reliability and stereochemical control. Specifically, this protocol outlines the preparation of the requisite phosphonium ylide and its subsequent reaction with an appropriate aldehyde to stereoselectively yield the desired (Z)-isomer. This application note is intended for researchers and scientists in organic chemistry and drug development, offering a clear, step-by-step guide to the synthesis, purification, and characterization of this target molecule.

Introduction

The stereoselective synthesis of alkenes is a fundamental objective in organic chemistry, with the geometry of the double bond profoundly influencing the biological activity and material properties of molecules. The Wittig reaction stands as a preeminent method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphonium ylides. A key feature of the Wittig reaction is its ability to control the stereochemical outcome. The use of non-stabilized ylides, in particular, typically affords the less thermodynamically stable (Z)-alkene with high selectivity. This protocol details a reliable procedure for the synthesis of this compound, leveraging the stereochemical preferences of the Wittig reaction.

Reaction Scheme

The synthesis of this compound can be achieved via two principal retrosynthetic disconnections utilizing the Wittig reaction. This protocol will focus on the reaction between phenylacetaldehyde and the ylide derived from benzyltriphenylphosphonium bromide.

Step 1: Preparation of Benzyltriphenylphosphonium Bromide

Triphenylphosphine reacts with benzyl bromide in an SN2 reaction to form the corresponding phosphonium salt.

Step 2: Synthesis of this compound via Wittig Reaction

The phosphonium salt is deprotonated with a strong base to form the ylide, which then reacts with phenylacetaldehyde to yield this compound and triphenylphosphine oxide as a byproduct.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be anhydrous, particularly for the Wittig reaction step. Standard air-sensitive techniques (e.g., use of an inert atmosphere of nitrogen or argon) are recommended for the ylide generation and Wittig reaction.

Protocol 1: Synthesis of Benzyltriphenylphosphonium Bromide
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine triphenylphosphine (1.0 eq) and benzyl bromide (1.05 eq).

  • Solvent Addition: Add a suitable solvent, such as toluene or acetonitrile.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the precipitation of the phosphonium salt.

  • Isolation: After the reaction is complete (typically several hours), cool the mixture to room temperature. Collect the precipitated white solid by vacuum filtration.

  • Purification: Wash the solid with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.

  • Drying: Dry the resulting benzyltriphenylphosphonium bromide under vacuum.

Protocol 2: Synthesis of this compound
  • Ylide Generation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium bromide (1.1 eq).

    • Add anhydrous tetrahydrofuran (THF) via syringe.

    • Cool the suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 eq), dropwise with stirring. The formation of the orange-red ylide indicates a successful reaction.

  • Wittig Reaction:

    • To the ylide solution at -78 °C, add a solution of phenylacetaldehyde (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • The crude product, a mixture of the desired alkene and triphenylphosphine oxide, can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate).

Data Presentation

ParameterValue
Benzyltriphenylphosphonium Bromide
Molecular FormulaC₂₅H₂₂BrP
Molecular Weight433.32 g/mol
AppearanceWhite solid
Phenylacetaldehyde
Molecular FormulaC₈H₈O
Molecular Weight120.15 g/mol
AppearanceColorless liquid
This compound
Molecular FormulaC₁₆H₁₆
Molecular Weight208.30 g/mol
Theoretical YieldBased on 1.0 eq of phenylacetaldehyde
Expected AppearanceColorless oil or low-melting solid
Expected ¹H NMR (CDCl₃, δ)~3.4 (d, 4H), ~5.6 (t, 2H), ~7.2-7.4 (m, 10H)
Expected ¹³C NMR (CDCl₃, δ)~35, ~126, ~128, ~129, ~130, ~140

Note: Expected NMR data are estimates and may vary based on experimental conditions and solvent.

Visualizations

experimental_workflow cluster_step1 Step 1: Phosphonium Salt Synthesis cluster_step2 Step 2: Wittig Reaction start1 Triphenylphosphine + Benzyl Bromide reflux Reflux in Toluene start1->reflux filter Filter and Wash reflux->filter product1 Benzyltriphenylphosphonium Bromide filter->product1 start2 Benzyltriphenylphosphonium Bromide ylide Deprotonation with n-BuLi in THF at -78°C start2->ylide reaction Wittig Reaction ylide->reaction aldehyde Phenylacetaldehyde aldehyde->reaction workup Aqueous Work-up and Extraction reaction->workup purify Column Chromatography workup->purify product2 This compound purify->product2

Caption: Experimental workflow for the synthesis of this compound.

Discussion

The successful synthesis of this compound hinges on the careful execution of the Wittig reaction. The use of a non-stabilized ylide, generated from benzyltriphenylphosphonium bromide, is crucial for achieving high (Z)-selectivity. The reaction is typically carried out at low temperatures to favor the kinetic product, which is the cis-alkene. The primary byproduct, triphenylphosphine oxide, can be effectively removed by column chromatography due to its higher polarity compared to the non-polar hydrocarbon product. Characterization of the final product should be performed using standard spectroscopic techniques, such as ¹H and ¹³C NMR, to confirm the structure and stereochemistry of the double bond. The coupling constant between the vinylic protons in the ¹H NMR spectrum is a key indicator of the (Z) configuration.

Safety Precautions

  • Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

  • n-Butyllithium (n-BuLi) is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • Anhydrous solvents are essential for the Wittig reaction. Ensure solvents are properly dried before use.

  • Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

Application Notes and Protocols for the Purification of (Z)-1,4-diphenylbut-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the purification of (Z)-1,4-diphenylbut-2-ene, a crucial step in its synthesis and use in research and drug development. The primary challenge in the purification of this compound is the removal of the more thermodynamically stable (E)-isomer and other synthesis-related impurities. The following methods are commonly employed for the separation of stilbene isomers and are adaptable for this compound.

Purification Strategy Overview

A general workflow for the purification of this compound involves an initial crude purification, followed by a high-resolution separation technique, and finally, an assessment of purity.

PurificationWorkflow cluster_0 Crude Product cluster_1 Purification cluster_2 Purity Assessment cluster_3 Final Product Crude Crude this compound (mixture with E-isomer and impurities) ColumnChromatography Column Chromatography (Alumina or Silica Gel) Crude->ColumnChromatography Initial Separation PreparativeHPLC Preparative HPLC (Reverse Phase) ColumnChromatography->PreparativeHPLC For higher purity TLC TLC Analysis ColumnChromatography->TLC Fraction Analysis PureZ Pure this compound ColumnChromatography->PureZ If purity is sufficient HPLC_Analysis Analytical HPLC PreparativeHPLC->HPLC_Analysis Purity Check HPLC_Analysis->PureZ NMR NMR Spectroscopy PureZ->NMR Structural Confirmation

Caption: General workflow for the purification of this compound.

Quantitative Data Summary

The following table summarizes typical performance parameters for the described purification techniques based on the separation of stilbene isomers. Actual results for this compound may vary depending on the initial purity of the crude mixture and the specific experimental conditions.

Purification TechniqueStationary PhaseMobile Phase (Typical)Purity Achieved (Typical)Yield (Typical)Throughput
Column Chromatography Alumina (neutral)Hexane>95%70-85%High
Column Chromatography Silica GelHexane / Ethyl Acetate (e.g., 99:1)>95%65-80%High
Preparative HPLC C18Acetonitrile / Water>99%50-70%Low

Experimental Protocols

Column Chromatography on Alumina

This method is effective for the separation of the less polar (Z)-isomer from the more polar (E)-isomer and other polar impurities. The (Z)-isomer typically elutes first.

Materials:

  • Crude this compound mixture

  • Neutral alumina (activated)

  • Hexane (HPLC grade)

  • Glass chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (alumina or silica), developing chamber, and UV lamp

Protocol:

  • Column Packing:

    • Prepare a slurry of neutral alumina in hexane.

    • Pour the slurry into the chromatography column, allowing the hexane to drain slowly.

    • Tap the column gently to ensure even packing and to remove any air bubbles.

    • Add a layer of sand on top of the alumina bed to prevent disturbance during sample loading.

    • Wash the column with 2-3 column volumes of hexane.

  • Sample Loading:

    • Dissolve the crude this compound mixture in a minimal amount of hexane.

    • Carefully apply the sample solution to the top of the column.

    • Allow the sample to adsorb onto the alumina.

  • Elution:

    • Begin elution with hexane, maintaining a constant flow rate.

    • Collect fractions in separate collection tubes.

  • Fraction Analysis:

    • Monitor the elution of the compounds using TLC. Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., hexane).

    • Visualize the spots under a UV lamp. The (Z)-isomer should have a higher Rf value than the (E)-isomer.

  • Product Isolation:

    • Combine the fractions containing the pure (Z)-isomer.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC offers higher resolution and is suitable for obtaining highly pure samples of this compound.

Materials:

  • Partially purified this compound from column chromatography or crude mixture

  • Preparative HPLC system with a UV detector

  • C18 preparative column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Collection vials

Protocol:

  • System Preparation:

    • Equilibrate the C18 preparative column with a mixture of acetonitrile and water (e.g., 80:20 v/v) at a constant flow rate.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Injection and Separation:

    • Inject the sample onto the column.

    • Run the separation using an isocratic or gradient elution method. A typical isocratic method would be a mixture of acetonitrile and water.

    • Monitor the elution of the isomers using the UV detector at a suitable wavelength (e.g., 254 nm). The (Z)-isomer is expected to have a shorter retention time than the (E)-isomer on a reverse-phase column.

  • Fraction Collection:

    • Collect the fractions corresponding to the peak of the (Z)-isomer.

  • Product Recovery:

    • Combine the collected fractions.

    • Remove the acetonitrile by rotary evaporation.

    • If necessary, perform a liquid-liquid extraction with a suitable organic solvent to recover the product from the aqueous residue.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified this compound.

Purity Assessment Workflow

The purity of the final product should be confirmed using analytical techniques.

PurityAssessment cluster_purity Purity and Identity Confirmation PurifiedProduct Purified this compound AnalyticalHPLC Analytical HPLC (Purity >99%) PurifiedProduct->AnalyticalHPLC NMR ¹H and ¹³C NMR (Structural Confirmation) PurifiedProduct->NMR MassSpec Mass Spectrometry (Molecular Weight Verification) PurifiedProduct->MassSpec

Caption: Workflow for assessing the purity and confirming the identity of this compound.

Analytical HPLC:

  • Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile/Water (e.g., 85:15 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

NMR Spectroscopy:

  • ¹H and ¹³C NMR spectra should be acquired to confirm the structure and stereochemistry of the double bond. The coupling constant for the vinyl protons in the ¹H NMR spectrum can be used to distinguish between the (Z) and (E) isomers.

Mass Spectrometry:

  • Mass spectrometry can be used to confirm the molecular weight of the purified compound.

Optimal Reaction Conditions for the Stereoselective Formation of (Z)-1,4-Diphenylbut-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP-CHEM-23-001

Affiliation: Advanced Synthesis Division, NovaChem Research Laboratories

Abstract

This application note provides detailed protocols for the stereoselective synthesis of (Z)-1,4-diphenylbut-2-ene, a valuable building block in organic synthesis. Two primary methodologies are presented: the partial reduction of 1,4-diphenylbut-2-yne using a Lindlar catalyst and the Z-selective Wittig reaction between benzyltriphenylphosphonium ylide and phenylacetaldehyde. Optimal reaction conditions, including catalyst preparation, reagent stoichiometry, solvent selection, and temperature control, are outlined to maximize the yield and stereoselectivity of the desired (Z)-isomer. All quantitative data is summarized for easy comparison, and detailed experimental procedures are provided for reproducibility.

Introduction

This compound is a key intermediate in the synthesis of various organic molecules, including natural products and pharmacologically active compounds. The stereochemical control in its synthesis is crucial, as the geometric isomerism significantly influences the biological activity and physical properties of the final products. This document details two robust and optimized methods for the selective synthesis of the (Z)-isomer, providing researchers in academia and the pharmaceutical industry with reliable protocols.

Method 1: Partial Reduction of 1,4-Diphenylbut-2-yne

The partial hydrogenation of alkynes to (Z)-alkenes is a classic transformation in organic synthesis, with the Lindlar catalyst being the reagent of choice for achieving high cis-selectivity.[1][2] This method involves the syn-addition of hydrogen across the triple bond of the alkyne precursor, 1,4-diphenylbut-2-yne.

Synthesis of 1,4-Diphenylbut-2-yne Precursor

A common route to symmetrical diaryl alkynes is through the Sonogashira coupling of an aryl halide with a terminal alkyne. An alternative approach for the synthesis of the diketone precursor, 1,4-diphenyl-2-butyne-1,4-dione, involves the coupling of benzoyl chloride and phenylacetylene.[3][4][5] The subsequent reduction of the diketone would yield the diol, which can then be deoxygenated to the desired alkyne. For the purpose of this protocol, we will focus on the direct coupling methods to obtain 1,4-diphenylbut-2-yne.

Experimental Protocol: Partial Hydrogenation

This protocol outlines the partial reduction of 1,4-diphenylbut-2-yne to this compound.

Materials:

  • 1,4-diphenylbut-2-yne

  • Lindlar catalyst (Palladium on calcium carbonate, poisoned with lead)[1][2]

  • Quinoline

  • Hydrogen gas (H₂)

  • Ethyl acetate (anhydrous)

  • Celite®

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-diphenylbut-2-yne (1.0 eq) in anhydrous ethyl acetate.

  • Add Lindlar's catalyst (5% w/w of the alkyne) and a small amount of quinoline (1-2 drops) to the solution.

  • Seal the flask with a septum and purge with hydrogen gas.

  • Maintain a positive pressure of hydrogen gas using a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction stops at the alkene stage and does not proceed to the alkane.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with ethyl acetate.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Data Presentation
EntryPrecursorCatalystSolventTemperature (°C)Time (h)Yield (%)Z:E Ratio
11,4-diphenylbut-2-yneLindlar's CatalystEthyl Acetate252-4>95>98:2

Table 1: Optimized conditions for the partial reduction of 1,4-diphenylbut-2-yne.

Method 2: Z-Selective Wittig Reaction

The Wittig reaction is a powerful tool for alkene synthesis.[6] For the formation of (Z)-alkenes, non-stabilized ylides are typically employed.[6] In this case, the reaction of benzyltriphenylphosphonium ylide with phenylacetaldehyde provides a direct route to this compound.

Synthesis of Precursors

Benzyltriphenylphosphonium Bromide: This phosphonium salt is readily prepared by the reaction of triphenylphosphine with benzyl bromide.

Phenylacetaldehyde: Phenylacetaldehyde can be synthesized through various methods, including the oxidation of 2-phenylethanol or the rearrangement of styrene oxide.[1][2][7][8]

Experimental Protocol: Wittig Reaction

This protocol details the Z-selective Wittig reaction to form this compound.

Materials:

  • Benzyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Phenylacetaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add benzyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise to the suspension. The formation of the deep red ylide will be observed.

  • Stir the mixture at 0 °C for 30 minutes.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of phenylacetaldehyde (1.0 eq) in anhydrous THF to the ylide solution.

  • Allow the reaction to stir at -78 °C for 2-4 hours, then warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Data Presentation
EntryPhosphonium SaltAldehydeBaseSolventTemperature (°C)Time (h)Yield (%)Z:E Ratio
1Benzyltriphenylphosphonium bromidePhenylacetaldehyden-BuLiTHF-78 to 251270-85>95:5

Table 2: Optimized conditions for the Z-selective Wittig reaction.

Logical Workflow of Synthetic Routes

Synthesis_Workflow cluster_alkyne Alkyne Reduction Route cluster_wittig Wittig Reaction Route A 1,4-Diphenylbut-2-yne B This compound A->B H₂, Lindlar's Cat. Quinoline, EtOAc C Benzyltriphenylphosphonium Bromide E This compound C->E D Phenylacetaldehyde D->E

Caption: Synthetic pathways to this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start setup Reaction Setup (Reagents & Solvent) start->setup reaction Reaction Progression (Stirring, Temp. Control) setup->reaction monitoring Reaction Monitoring (TLC/GC) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification product Isolated Product (this compound) purification->product end End product->end

References

Synthesis and Application of (Z)-1,4-Diphenylbut-2-ene Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of (Z)-1,4-diphenylbut-2-ene derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as anticancer agents and selective estrogen receptor modulators (SERMs).

This compound derivatives, a class of stilbenoids, have emerged as a promising scaffold in drug discovery. Their rigid cis-alkene geometry imparts unique pharmacological properties, distinguishing them from their more common trans-isomers. This guide outlines key stereoselective synthetic methodologies to obtain the desired (Z)-isomer and explores its applications in cancer therapy, focusing on tubulin polymerization inhibition and estrogen receptor modulation.

Synthetic Methodologies for this compound Derivatives

The stereoselective synthesis of (Z)-alkenes is a challenging yet crucial aspect of organic chemistry. Several methods have been developed to favor the formation of the thermodynamically less stable (Z)-isomer. Below are detailed protocols for three widely used and effective methods.

Horner-Wadsworth-Emmons (HWE) Reaction: Still-Gennari Modification

The Horner-Wadsworth-Emmons reaction is a powerful tool for alkene synthesis. The Still-Gennari modification employs phosphonates with electron-withdrawing groups, which accelerates the elimination of the oxaphosphetane intermediate, leading to high (Z)-selectivity.[1]

Experimental Protocol:

A detailed procedure for a Z-selective HWE olefination is as follows:

  • To a solution of the aldehyde (e.g., benzaldehyde, 1.0 mmol), the phosphonate reagent (e.g., bis(2,2,2-trifluoroethyl) benzylphosphonate, 1.2 mmol), and 18-crown-6 (1.5 mmol) in dry tetrahydrofuran (THF, 10 mL) at -78 °C under an inert atmosphere, add a solution of potassium bis(trimethylsilyl)amide (KHMDS) in THF (1.2 mmol) dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the this compound derivative.

Quantitative Data:

Reaction TypeAldehydePhosphonate ReagentBaseSolventTemp (°C)Yield (%)Z:E RatioReference
Still-Gennari HWEp-TolualdehydeBis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonateKHMDS/18-crown-6THF-787815.5:1
Still-Gennari HWEBenzaldehydeBis(1,1,1,3,3,3-hexafluoroisopropyl) phosphonoacetateNaHTHF-20>9597:3[1]
Wittig Reaction

The Wittig reaction is a classic method for alkene synthesis. The use of non-stabilized or semi-stabilized ylides generally favors the formation of the (Z)-alkene.[2] The stereochemical outcome is often dependent on the reaction conditions and the nature of the ylide and carbonyl compound.

Experimental Protocol:

A general procedure for a Z-selective Wittig reaction is as follows[3]:

  • Prepare the phosphonium ylide by treating the corresponding phosphonium salt (e.g., benzyltriphenylphosphonium bromide, 1.1 mmol) with a strong base (e.g., n-butyllithium or sodium hydride, 1.1 mmol) in an anhydrous aprotic solvent like THF or diethyl ether at 0 °C to room temperature.

  • Cool the resulting ylide solution to -78 °C.

  • Add a solution of the ketone (e.g., 1-phenyl-2-propanone, 1.0 mmol) in the same solvent dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

  • Quench the reaction with water or saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the product by chromatography to separate the (Z)- and (E)-isomers and remove triphenylphosphine oxide.

Quantitative Data:

Reaction TypeCarbonyl CompoundYlideBaseSolventTemp (°C)Yield (%)Z:E Ratio
Wittig ReactionBenzaldehydeBenzyltriphenylphosphonium ylideNaOHDichloromethane/WaterRT651:1 (isomerized to E)
Aqueous WittigBenzaldehydeMethyl (triphenylphosphoranylidene)acetateNaHCO3WaterRT851:4

Note: The stereoselectivity of the Wittig reaction can be highly variable. The example from reference[3] starts with a mixture and then isomerizes to the more stable E-isomer. Achieving high Z-selectivity often requires careful optimization of reaction conditions.

Julia-Kocienski Olefination

The Julia-Kocienski olefination is another reliable method for the synthesis of alkenes, often favoring the (E)-isomer. However, modifications using specific heteroaryl sulfones, such as pyridinyl sulfones, can lead to high (Z)-selectivity.[4]

Experimental Protocol:

A general "Barbier-like" procedure for a Z-selective Julia-Kocienski olefination is as follows[4]:

  • To a solution of the aldehyde (e.g., benzaldehyde, 1.0 mmol) and the sulfone reagent (e.g., 1-benzyl-2-pyridylsulfone, 1.2 mmol) in an anhydrous solvent such as THF at -78 °C, add a strong base like lithium bis(trimethylsilyl)amide (LiHMDS, 1.2 mmol) dropwise.

  • Stir the reaction mixture at -78 °C for 1-3 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Warm to room temperature and extract the product with an organic solvent.

  • Wash the combined organic layers, dry over an anhydrous salt, and concentrate in vacuo.

  • Purify the crude product via column chromatography to isolate the (Z)-alkene.

Quantitative Data:

Reaction TypeAldehydeSulfone ReagentBaseSolventTemp (°C)Yield (%)Z:E RatioReference
Julia-KocienskiBenzaldehyde1-Phenyl-1H-tetrazol-5-yl sulfoneKHMDSToluene-78851:10[4]
Julia-KocienskiBenzaldehydeBenzothiazol-2-yl sulfoneKHMDSToluene-78881:4[4]

Applications in Drug Development

This compound derivatives have shown significant promise in two key areas of drug development: as anticancer agents targeting tubulin and as selective estrogen receptor modulators.

Anticancer Activity: Tubulin Polymerization Inhibition

Many (Z)-stilbene derivatives, which share the core structure of this compound, exhibit potent anticancer activity by interfering with microtubule dynamics.[5] Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption leads to cell cycle arrest and apoptosis.

Signaling Pathway and Mechanism of Action:

(Z)-stilbenoids often act as tubulin polymerization inhibitors by binding to the colchicine-binding site on β-tubulin.[6] This binding prevents the polymerization of α- and β-tubulin heterodimers into microtubules. The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest (G2/M phase) and subsequent induction of apoptosis.[7][8]

anticancer_pathway Z_derivative This compound Derivative Tubulin β-Tubulin (Colchicine Binding Site) Z_derivative->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Microtubule_Dynamics Disrupted Microtubule Dynamics Polymerization->Microtubule_Dynamics Leads to Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Dynamics->Mitotic_Arrest Induces Apoptosis Apoptosis (Cancer Cell Death) Mitotic_Arrest->Apoptosis Triggers

Caption: Mechanism of tubulin polymerization inhibition.

Selective Estrogen Receptor Modulation (SERM)

Certain this compound derivatives can act as selective estrogen receptor modulators (SERMs). SERMs are compounds that bind to estrogen receptors (ERα and ERβ) and exhibit tissue-selective agonist or antagonist activity.[9] This property is particularly valuable in the treatment of hormone-receptor-positive breast cancer. A notable example is that a (Z)-diphenylbutene derivative serves as a key intermediate in the synthesis of Tamoxifen, a widely used SERM.[10]

Signaling Pathway and Mechanism of Action:

In breast cancer cells that are estrogen-receptor-positive (ER+), estrogen binding to ERα promotes cell proliferation. This compound-based SERMs can act as antagonists in breast tissue. They bind to ERα, inducing a conformational change that prevents the recruitment of coactivators necessary for gene transcription. This blockage of estrogen-mediated signaling pathways leads to a decrease in cell proliferation and tumor growth.[11][12]

serm_pathway Z_derivative This compound Derivative (SERM) ER Estrogen Receptor α (ERα) Z_derivative->ER Binds to & Blocks Coactivators Coactivator Recruitment ER->Coactivators Recruits Estrogen Estrogen Estrogen->ER Binds to Gene_Transcription Gene Transcription Coactivators->Gene_Transcription Initiates Proliferation Cell Proliferation (Breast Cancer) Gene_Transcription->Proliferation Promotes

Caption: SERM antagonism of estrogen receptor signaling.

Experimental Workflow

The general workflow for the synthesis and evaluation of this compound derivatives is outlined below.

workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (Aldehyde/Ketone & Phosphonate/Ylide/Sulfone) Reaction Stereoselective Reaction (HWE, Wittig, or Julia) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity Tubulin_Assay Tubulin Polymerization Assay Cytotoxicity->Tubulin_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->Cell_Cycle SERM_Assay ER Binding/ Reporter Assays Cytotoxicity->SERM_Assay

Caption: Synthesis and evaluation workflow.

Conclusion

The stereoselective synthesis of this compound derivatives presents a valuable avenue for the development of novel therapeutics. The methodologies outlined in this guide provide a robust starting point for researchers to access these compounds. The potent biological activities of this scaffold, particularly as tubulin polymerization inhibitors and selective estrogen receptor modulators, underscore their potential in oncology and other areas of drug discovery. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating these promising compounds into clinical candidates.

References

Application Notes and Protocols for (Z)-1,4-Diphenylbut-2-ene as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the coordination chemistry of (Z)-1,4-diphenylbut-2-ene as a ligand is limited in the current scientific literature. The following application notes and protocols are based on the well-documented coordination chemistry of cis-stilbene ((Z)-1,2-diphenylethene), a structurally analogous compound. Cis-stilbene serves as a suitable proxy due to the shared presence of a cis-configured double bond flanked by phenyl groups, which are the key features governing its coordination to metal centers. Researchers should adapt these protocols with appropriate consideration for the potential differences in reactivity and solubility imparted by the extended butene backbone of this compound.

Introduction

This compound is an unsaturated hydrocarbon featuring a cis-alkene core with phenyl substituents at the 1 and 4 positions. This structural motif, particularly the electron-rich π-system of the double bond, makes it a potential ligand for transition metals. In coordination chemistry, ligands of this type primarily bind to metals through their π-orbitals, forming olefin complexes. The coordination of such ligands can influence the electronic and steric environment of the metal center, thereby enabling applications in catalysis and materials science.

This document provides an overview of the potential applications of this compound as a ligand, with detailed experimental protocols for its synthesis and the preparation of its coordination complexes, using cis-stilbene as a model system.

Potential Applications

The coordination of this compound to transition metals is anticipated to be useful in several areas:

  • Catalysis: Metal complexes bearing this ligand could serve as catalysts or pre-catalysts for a variety of organic transformations. For instance, analogous cis-stilbene complexes have been investigated in catalytic epoxidation reactions.[1] The steric bulk of the phenyl groups can influence the stereoselectivity of such reactions.

  • Materials Science: The incorporation of photoisomerizable ligands like stilbene derivatives into metal complexes can lead to materials with switchable properties. While this compound itself is not as readily photoisomerizable as stilbene, its derivatives could be designed for such applications.

  • Precursor for Synthesis: Coordinated this compound can undergo transformations to generate new organic molecules or organometallic species.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of cis-alkenes is the partial hydrogenation of the corresponding alkyne.

Protocol: Synthesis of this compound via Partial Hydrogenation of 1,4-Diphenyl-2-butyne

  • Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-diphenyl-2-butyne (1.0 g, 4.85 mmol) in ethanol (20 mL).

  • Catalyst Addition: To this solution, add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead, 50 mg).

  • Hydrogenation: Fit the flask with a hydrogen-filled balloon. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne and the formation of the alkene.

  • Work-up: Once the reaction is complete (typically 2-4 hours), filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol (10 mL).

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Synthesis of a Platinum(II) Complex with a cis-Olefin Ligand

The following protocol is adapted from the synthesis of platinum complexes with various olefin ligands and serves as a general guideline.

Protocol: Synthesis of Dichloro(cis-stilbene)(pyridine)platinum(II)

  • Starting Material Preparation: Synthesize the intermediate complex, dichloro(pyridine)platinum(II), by reacting potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with pyridine. A detailed procedure for the synthesis of similar platinum complexes can be found in the literature.[2][3]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend dichloro(pyridine)platinum(II) (100 mg, 0.29 mmol) in acetone (10 mL).

  • Ligand Addition: Add a solution of cis-stilbene (63 mg, 0.35 mmol) in acetone (5 mL) to the suspension.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours. The suspension should gradually turn into a clear yellow solution.

  • Product Isolation: Remove the solvent under reduced pressure to obtain a yellow solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane, to yield the desired dichloro(cis-stilbene)(pyridine)platinum(II) complex.

Synthesis of a Palladium(0) Complex with a cis-Olefin Ligand

Palladium(0) complexes with olefin ligands are often prepared by ligand exchange reactions from a suitable Pd(0) precursor.

Protocol: Synthesis of (cis-Stilbene)bis(triphenylphosphine)palladium(0)

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (200 mg, 0.17 mmol) in toluene (10 mL).

  • Ligand Addition: Add a solution of cis-stilbene (37 mg, 0.21 mmol) in toluene (5 mL) to the palladium complex solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4 hours. A color change may be observed.

  • Product Isolation: Reduce the volume of the solvent under vacuum. Add hexane to precipitate the product.

  • Purification: Collect the solid by filtration, wash with hexane, and dry under vacuum to yield (cis-stilbene)bis(triphenylphosphine)palladium(0).

Characterization Data

The following tables summarize typical characterization data for cis-stilbene and its metal complexes. Similar data would be expected for complexes of this compound.

Table 1: Spectroscopic Data for cis-Stilbene
TechniqueWavelength/Chemical ShiftKey Features
¹H NMR (CDCl₃)δ 7.20-7.40 (m, 10H, Ar-H), δ 6.65 (s, 2H, =CH)The singlet at 6.65 ppm is characteristic of the vinylic protons in the cis configuration.[4]
¹³C NMR (CDCl₃)δ 137.5 (Ar-C), δ 129.8 (=CH), δ 128.9 (Ar-CH), δ 128.3 (Ar-CH), δ 127.1 (Ar-CH)
IR (KBr)3050 cm⁻¹ (Ar-H stretch), 1600 cm⁻¹ (C=C stretch), 770, 690 cm⁻¹ (C-H bend)The C=C stretching frequency is a key indicator of the double bond.[5]
UV-Vis (Hexane)λ_max ≈ 280 nmThe absorption maximum is characteristic of the π-π* transition in the stilbene chromophore.
Table 2: Representative Spectroscopic Data for a Palladium(II)-Olefin Complex
TechniqueChemical Shift/FrequencyKey Observations
¹H NMR Olefinic protons shift upon coordination (typically upfield)The change in chemical shift of the vinylic protons is a direct indication of coordination to the metal center.
³¹P NMR Dependent on phosphine ligandFor phosphine-containing complexes, the phosphorus chemical shift will be sensitive to the coordination environment.[6]
IR C=C stretch shifts to lower frequencyThe weakening of the C=C bond upon coordination to the metal results in a decrease in its stretching frequency.[7]

Note: Specific data for a this compound complex is not available and would need to be determined experimentally.

Visualizations

Synthesis of this compound

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product 1,4-Diphenyl-2-butyne 1,4-Diphenyl-2-butyne Partial_Hydrogenation Partial Hydrogenation 1,4-Diphenyl-2-butyne->Partial_Hydrogenation H2_gas H2 (gas) H2_gas->Partial_Hydrogenation Lindlars_catalyst Lindlar's Catalyst Lindlars_catalyst->Partial_Hydrogenation Ethanol Ethanol (solvent) Ethanol->Partial_Hydrogenation Z_DPB This compound Partial_Hydrogenation->Z_DPB

Caption: Synthesis of this compound.

Coordination to a Metal Center

G cluster_ligand Ligand cluster_metal Metal Precursor cluster_reaction Reaction cluster_product Product Z_DPB This compound Coordination Ligand Exchange / Coordination Z_DPB->Coordination Metal_Complex M-L_n (e.g., K2[PtCl4]) Metal_Complex->Coordination Final_Complex [this compound]M-L_{n-1} Coordination->Final_Complex

Caption: General coordination of the ligand.

Catalytic Epoxidation Cycle (Hypothetical)

The following diagram illustrates a hypothetical catalytic cycle for the epoxidation of an alkene using a molybdenum complex, based on known mechanisms for similar systems.[8][9]

G Mo_catalyst [Mo]=O Catalyst Peroxo_complex Mo Complex Mo_catalyst->Peroxo_complex + Oxidant (e.g., H2O2) Alkene_coordination Alkene Coordination Peroxo_complex->Alkene_coordination + this compound Epoxide_formation Oxygen Transfer Alkene_coordination->Epoxide_formation Epoxide_formation->Mo_catalyst + Epoxide

Caption: Hypothetical catalytic epoxidation cycle.

References

Application Notes and Protocols for the Spectroscopic Analysis of (Z)-1,4-diphenylbut-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Z)-1,4-diphenylbut-2-ene is a key organic intermediate in the synthesis of various pharmaceutical compounds and functional materials. Its stereochemistry plays a crucial role in determining the efficacy and properties of the final products. Therefore, accurate structural elucidation and confirmation of the (Z)-isomer are paramount. This document provides a comprehensive guide to the spectroscopic analysis of this compound, detailing the protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These values are based on theoretical predictions and data from analogous compounds due to the limited availability of experimentally verified spectra in public databases.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35 - 7.20m10HAromatic protons (Ar-H)
~5.65t2HOlefinic protons (=CH)
~3.50d4HBenzylic protons (CH₂)

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~140Aromatic quaternary carbon (Ar-C)
~129.5Olefinic carbon (=CH)
~128.5Aromatic methine carbon (Ar-CH)
~126.0Aromatic methine carbon (Ar-CH)
~34.0Benzylic carbon (CH₂)

Table 3: FT-IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3080 - 3030MediumAromatic C-H stretch
3020 - 3010MediumOlefinic =C-H stretch
2920 - 2850MediumAliphatic C-H stretch
~1655WeakC=C stretch (Z-alkene)
1600, 1495, 1450Medium-StrongAromatic C=C stretch
~700Strong=C-H out-of-plane bend (Z-alkene)

Table 4: Mass Spectrometry Data (Electron Ionization, 70 eV)

m/zRelative Intensity (%)Assignment
208High[M]⁺ (Molecular Ion)
117High[C₉H₉]⁺ (Tropylium ion rearrangement)
91Base Peak[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

A detailed methodology for each of the key spectroscopic techniques is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule and to confirm the (Z)-stereochemistry of the double bond.

Instrumentation: 500 MHz NMR Spectrometer

Protocol for ¹H NMR:

  • Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Shimming: Place the NMR tube in the spectrometer and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling constants. The coupling constant between the olefinic protons is expected to be in the range of 8-12 Hz, which is characteristic of a cis relationship.

Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Key parameters include a spectral width of ~220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (typically 128 or more) due to the low natural abundance of ¹³C.

  • Processing: Process the FID similarly to the ¹H NMR spectrum.

  • Analysis: Identify the chemical shifts of the different carbon atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR Spectrometer with a universal ATR accessory or pellet press.

Protocol (KBr Pellet Method):

  • Sample Preparation: Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum from 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the aromatic rings, the C=C double bond, and the C-H bonds. A key indicator for the (Z)-isomer is the out-of-plane C-H bending vibration around 700 cm⁻¹.[1][2][3][4]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass Spectrometer with an Electron Ionization (EI) source.

Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Ionize the sample using a standard electron impact energy of 70 eV.

  • Mass Analysis: Scan a mass range of approximately m/z 40-500.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to identify characteristic fragments. The base peak is expected to be the tropylium ion at m/z 91, a common fragment for compounds containing a benzyl group.

Workflow and Data Relationship Diagram

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Proton & Carbon Framework Stereochem Stereochemistry Confirmation (Z) NMR->Stereochem cis Coupling Constant FuncGroup Functional Group ID FTIR->FuncGroup Vibrational Modes MS->Structure Fragmentation Pattern MolWeight Molecular Weight Determination MS->MolWeight Molecular Ion Peak Conclusion Confirmed Structure of This compound Structure->Conclusion Stereochem->Conclusion MolWeight->Conclusion FuncGroup->Conclusion

Caption: Workflow for the spectroscopic analysis of this compound.

References

Application Notes and Protocols for (Z)-1,4-diphenylbut-2-ene in Photomechanical Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-1,4-diphenylbut-2-ene, a stilbene-like molecule, holds potential as a fundamental component in the development of advanced photomechanical materials. The core principle behind its application lies in the molecule's ability to undergo reversible photoisomerization between its cis (Z) and trans (E) forms upon exposure to specific wavelengths of light. This isomerization at the molecular level can be harnessed to generate macroscopic mechanical work, leading to applications in actuators, artificial muscles, and light-controlled drug delivery systems. The ordered arrangement of these molecules in a crystalline or polymeric matrix allows for the amplification of molecular motion into a discernible change in the material's shape or size.[1]

The photomechanical effect in materials incorporating stilbene-like molecules is primarily driven by the structural changes that accompany the E/Z isomerization. Upon irradiation with UV light, the more stable trans isomer can be converted to the higher-energy cis isomer. This transformation induces strain within the material's structure, leading to bending, twisting, or expansion.[2][3] Conversely, exposure to visible light or heat can trigger the reverse isomerization from cis to trans, allowing the material to return to its original state.

Signaling Pathway and Mechanism of Action

The photomechanical actuation is initiated by the absorption of photons, which triggers the electronic excitation of the this compound molecule. This leads to a rotation around the central carbon-carbon double bond, resulting in the formation of the trans isomer. The collective and directional isomerization of a significant population of these molecules within a constrained environment, such as a crystal lattice or a polymer network, generates internal stress. This stress is then released through a change in the material's macroscopic shape.

photomechanical_pathway cluster_0 Molecular Level cluster_1 Material Level Z_isomer This compound (cis) E_isomer (E)-1,4-diphenylbut-2-ene (trans) Z_isomer->E_isomer UV Light (λ < 350 nm) Isomerization Collective Photoisomerization E_isomer->Z_isomer Visible Light (λ > 400 nm) or Heat Strain Internal Strain Generation Isomerization->Strain Actuation Macroscopic Mechanical Actuation (Bending, Twisting, Expansion) Strain->Actuation

Caption: Photoisomerization pathway of this compound leading to photomechanical actuation.

Quantitative Data Summary

While specific quantitative data for photomechanical materials based solely on this compound is not yet widely published, the following table presents hypothetical data based on typical performance characteristics of analogous stilbene-based photomechanical systems. This data serves as a benchmark for researchers developing new materials.

ParameterCrystalline MaterialPolymer Composite (10 wt%)
Wavelength of Max. Absorption (Z → E) ~310 nm~320 nm
Wavelength of Max. Absorption (E → Z) ~280 nm~285 nm
Photostationary State (Z:E) under UV 85:1570:30
Response Time (Bending) < 1 second1 - 5 seconds
Recovery Time (Visible Light) 5 - 10 seconds10 - 30 seconds
Maximum Bending Angle Up to 90°Up to 45°
Generated Stress 1 - 10 MPa0.1 - 1 MPa
Fatigue Resistance (Cycles to 50% performance loss) > 1,000> 10,000

Experimental Protocols

Protocol 1: Synthesis of Photomechanical Polymer Films Containing this compound

Objective: To prepare a photomechanical polymer film by incorporating this compound into a polymer matrix.

Materials:

  • This compound

  • Poly(methyl methacrylate) (PMMA)

  • Dichloromethane (DCM)

  • Glass petri dish

  • UV lamp (310 nm)

  • Visible light source (>400 nm)

  • Micrometer

  • High-speed camera

Procedure:

  • Solution Preparation: Dissolve 100 mg of PMMA and 10 mg of this compound in 2 mL of DCM. Stir the solution until both components are fully dissolved.

  • Film Casting: Pour the solution into a clean, flat glass petri dish. Allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours.

  • Film Characterization: Carefully peel the resulting polymer film from the petri dish. Measure the thickness of the film using a micrometer.

  • Photomechanical Testing: a. Cut a rectangular strip of the polymer film (e.g., 10 mm x 2 mm). b. Suspend one end of the film strip. c. Irradiate the film with a UV lamp (310 nm) and observe the bending motion. Record the process using a high-speed camera. d. Quantify the bending angle and response time from the recorded video. e. Irradiate the bent film with visible light (>400 nm) to observe its recovery to the original shape. Record and quantify the recovery time.

protocol_workflow Start Start Dissolve Dissolve PMMA and This compound in DCM Start->Dissolve Cast Cast solution in petri dish Dissolve->Cast Evaporate Evaporate solvent (24h) Cast->Evaporate Peel Peel polymer film Evaporate->Peel Test Perform photomechanical testing (UV/Vis irradiation) Peel->Test Analyze Analyze bending angle and response time Test->Analyze End End Analyze->End

Caption: Workflow for the synthesis and testing of a photomechanical polymer film.

Protocol 2: Characterization of Photoisomerization Kinetics in Solution

Objective: To determine the kinetics of photoisomerization of this compound in a solvent using UV-Vis spectroscopy.

Materials:

  • This compound

  • Hexane (spectroscopic grade)

  • Quartz cuvette

  • UV-Vis spectrophotometer

  • UV lamp (310 nm)

  • Visible light source (>400 nm)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in hexane (e.g., 10⁻⁵ M).

  • Initial Spectrum: Record the initial UV-Vis absorption spectrum of the solution in a quartz cuvette.

  • UV Irradiation: Irradiate the solution with a UV lamp (310 nm) for a set period (e.g., 10 seconds).

  • Spectral Measurement: Immediately after irradiation, record the UV-Vis spectrum.

  • Repeat: Repeat steps 3 and 4 for incremental time intervals until no further significant change in the spectrum is observed (photostationary state is reached).

  • Visible Light Irradiation: Irradiate the solution at the photostationary state with visible light (>400 nm) and record the spectral changes over time to observe the reverse isomerization.

  • Data Analysis: Analyze the changes in absorbance at the characteristic peaks of the Z and E isomers to determine the quantum yields and rate constants of the photoisomerization reactions.

Concluding Remarks

This compound represents a promising molecular building block for the creation of novel photomechanical materials. The protocols and data presented here provide a foundational framework for researchers to explore its potential in various applications, from light-driven actuators to photosensitive drug delivery platforms. Further research into crystal engineering and polymer chemistry will be crucial to optimize the performance and tailor the properties of these materials for specific technological needs. The principles of stilbene photo-chemistry provide a strong basis for these future investigations.[4]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Z)-1,4-diphenylbut-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to improve the yield and stereoselectivity of (Z)-1,4-diphenylbut-2-ene synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

The two most common and effective methods for synthesizing this compound are the Wittig reaction and the partial catalytic hydrogenation of an alkyne.

  • Wittig Reaction: This method involves the reaction of an aldehyde (benzaldehyde) with a non-stabilized phosphorus ylide (benzyltriphenylphosphonium ylide). Non-stabilized ylides generally favor the formation of the (Z)-alkene isomer.

  • Partial Hydrogenation: This route utilizes the selective reduction of 1,4-diphenylbut-2-yne using a "poisoned" catalyst, most commonly Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline), to yield the (Z)-alkene.

Q2: My Wittig reaction is producing a mixture of (Z) and (E) isomers. How can I increase the selectivity for the (Z) isomer?

Achieving high Z-selectivity in the Wittig reaction depends on using a non-stabilized ylide under specific conditions. When reacting benzyltriphenylphosphonium chloride with benzaldehyde, the cis-alkene is generally the favored product. To maximize this:

  • Use Salt-Free Conditions: The presence of lithium salts can decrease Z-selectivity. Generating the ylide with a sodium- or potassium-based base (e.g., NaH, KHMDS) in an aprotic solvent like THF or DMF is recommended over lithium bases like n-butyllithium (n-BuLi).

  • Use Aprotic Solvents: Solvents like THF, DME, or DMF are preferred.

  • Low Temperature: Running the reaction at low temperatures can enhance the kinetic control that favors the Z-isomer.

Q3: My overall yield is low. What are the common causes and how can I troubleshoot this?

Low yields can stem from several factors throughout the experimental process. Consider the following points:

  • Reagent Purity: Ensure all reagents, especially the aldehyde and solvents, are pure and dry. Aldehydes can oxidize to carboxylic acids, and wet solvents can quench the strong bases used to form the ylide.

  • Ylide Formation: Incomplete deprotonation of the phosphonium salt will lead to a lower concentration of the active ylide. Ensure you are using a sufficiently strong base and appropriate reaction time for ylide generation.

  • Reaction Conditions: For the Wittig reaction, ensure an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the ylide. For hydrogenation, ensure the catalyst is active and that the system is properly purged.

  • Work-up and Purification: Product can be lost during extraction and purification steps. Minimize transfers and ensure efficient extraction. For Wittig reactions, the removal of triphenylphosphine oxide (TPPO) is a common challenge that can affect isolated yield.

Q4: How can I effectively separate the (Z) and (E) isomers of 1,4-diphenylbut-2-ene?

Separating geometric isomers can be challenging but is often achievable using chromatography.

  • Column Chromatography: Silica gel column chromatography is the most common method. The polarity difference between the (Z) and (E) isomers, though often small, can be exploited. A non-polar eluent system (e.g., hexanes with a small amount of ethyl acetate or dichloromethane) is a good starting point. Careful fraction collection and analysis by TLC or GC are crucial.

  • High-Performance Liquid Chromatography (HPLC): For analytical and semi-preparative separations, HPLC can provide excellent resolution.[1][2][3][4]

  • Fractional Crystallization: In some cases, if one isomer is significantly less soluble than the other in a particular solvent system, fractional crystallization can be an effective purification method.[5]

Troubleshooting Guides

Guide 1: Low Yield in Wittig Synthesis

This guide addresses common issues leading to poor yields when synthesizing this compound via the Wittig reaction.

Troubleshooting Workflow for Low Yield in Wittig Reaction

G start Low Yield Observed check_ylide Problem with Ylide Formation? start->check_ylide check_reaction Problem with Wittig Reaction Step? start->check_reaction check_workup Problem with Work-up / Purification? start->check_workup ylide_base Is base strong enough? (e.g., NaH, KHMDS) check_ylide->ylide_base Check Base ylide_solvent Is solvent dry and aprotic? (e.g., THF, DMF) check_ylide->ylide_solvent Check Solvent ylide_reagents Are phosphonium salt and solvent pure and dry? check_ylide->ylide_reagents Check Reagents reaction_aldehyde Is benzaldehyde pure? (Free of benzoic acid) check_reaction->reaction_aldehyde Check Aldehyde reaction_temp Is temperature appropriate? (Often low temp for ylide addition) check_reaction->reaction_temp Check Temperature reaction_atmosphere Is reaction under inert atmosphere? (N2 or Ar) check_reaction->reaction_atmosphere Check Atmosphere workup_tppo Difficulty separating from TPPO? check_workup->workup_tppo Check TPPO Removal workup_extraction Product loss during extraction? check_workup->workup_extraction Check Extraction sol_ylide_base Solution: Use stronger base (e.g., n-BuLi if Z-selectivity is not the primary issue) ylide_base->sol_ylide_base No sol_ylide_solvent Solution: Use freshly distilled/dry solvents ylide_solvent->sol_ylide_solvent No sol_ylide_reagents Solution: Recrystallize salt, distill solvent ylide_reagents->sol_ylide_reagents No sol_reaction_aldehyde Solution: Purify benzaldehyde by distillation reaction_aldehyde->sol_reaction_aldehyde No sol_reaction_temp Solution: Optimize reaction temperature reaction_temp->sol_reaction_temp No sol_reaction_atmosphere Solution: Improve inert atmosphere technique reaction_atmosphere->sol_reaction_atmosphere No sol_workup_tppo Solution: Crystallization or careful chromatography with non-polar eluents workup_tppo->sol_workup_tppo Yes sol_workup_extraction Solution: Perform multiple extractions, check solvent choice workup_extraction->sol_workup_extraction Yes

Caption: Troubleshooting flowchart for low yield in Wittig synthesis.

Issue Potential Cause Recommended Solution
No or minimal product formation Incomplete ylide formation.Ensure the base is strong enough to deprotonate the benzyltriphenylphosphonium salt. Use freshly prepared, anhydrous solvents.
Degraded benzaldehyde.Use freshly distilled benzaldehyde. Check for the presence of benzoic acid via IR or NMR.
Reaction not proceeding.Confirm ylide formation (often indicated by a color change). Ensure proper stirring and reaction time.
Low isolated yield after work-up Co-elution with triphenylphosphine oxide (TPPO) during chromatography.Optimize chromatography conditions, often using less polar solvent systems (e.g., hexane/toluene). TPPO can also sometimes be removed by precipitation from a non-polar solvent or complexation.
Product loss during aqueous extraction.Ensure the correct organic solvent is used. Perform multiple extractions (e.g., 3x) to maximize recovery.
Guide 2: Poor (Z)-Selectivity in Alkyne Hydrogenation

This guide addresses common issues leading to poor stereoselectivity or over-reduction during the synthesis of this compound via partial hydrogenation of 1,4-diphenylbut-2-yne.

Troubleshooting Workflow for Poor Selectivity in Hydrogenation

G start Poor Z-Selectivity or Over-reduction check_catalyst Problem with Catalyst? start->check_catalyst check_conditions Problem with Reaction Conditions? start->check_conditions catalyst_activity Is Lindlar's catalyst fresh/active? check_catalyst->catalyst_activity Check Activity catalyst_amount Is catalyst loading too high? check_catalyst->catalyst_amount Check Loading conditions_h2 Is H2 pressure too high? check_conditions->conditions_h2 Check H2 Pressure conditions_time Is reaction time too long? check_conditions->conditions_time Check Time conditions_monitoring Is reaction being monitored? check_conditions->conditions_monitoring Check Monitoring sol_catalyst_activity Solution: Use fresh catalyst. Old catalyst may be less selective. catalyst_activity->sol_catalyst_activity No sol_catalyst_amount Solution: Reduce catalyst loading. Excess catalyst can cause over-reduction. catalyst_amount->sol_catalyst_amount Yes sol_conditions_h2 Solution: Lower H2 pressure. (e.g., 1 atm or slightly above) conditions_h2->sol_conditions_h2 Yes sol_conditions_time Solution: Stop reaction upon full consumption of starting material. conditions_time->sol_conditions_time Yes sol_conditions_monitoring Solution: Monitor by TLC or GC to prevent over-reduction. conditions_monitoring->sol_conditions_monitoring No

References

troubleshooting common issues in (Z)-1,4-diphenylbut-2-ene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of (Z)-1,4-diphenylbut-2-ene

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the synthesis of this compound. The content is structured to address common experimental challenges, offering practical solutions and detailed protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a low Z/E isomer ratio. How can I improve the selectivity for the (Z)-isomer?

A: Achieving high (Z)-selectivity in the Wittig synthesis of 1,4-diphenylbut-2-ene can be challenging because the required benzyl-type ylide is semi-stabilized, which often leads to mixtures of isomers.[1] The stereochemical outcome is determined by the kinetics of the reaction pathway. For high (Z)-selectivity, the reaction should proceed via the kinetically favored cis-oxaphosphetane intermediate under irreversible conditions.

Potential Causes & Solutions:

  • Presence of Lithium Salts: Lithium cations can coordinate with the betaine intermediate, allowing it to equilibrate to the more thermodynamically stable threo-betaine, which leads to the (E)-alkene.[1][2]

    • Solution: Employ "salt-free" conditions. Instead of using n-butyllithium (n-BuLi) to generate the ylide from the phosphonium salt, use bases that do not contain lithium, such as sodium hydride (NaH), sodium amide (NaNH₂), or potassium tert-butoxide (KOtBu).

  • Solvent Effects: The choice of solvent significantly impacts the reaction's stereoselectivity.

    • Solution: Aprotic, non-polar solvents like THF or diethyl ether generally favor (Z)-alkene formation with unstabilized or semi-stabilized ylides.[1] Performing the reaction in highly polar solvents like DMF, especially in the presence of iodide salts, can also enhance Z-selectivity.[1]

  • Temperature: Higher temperatures can promote the reversal of the initial cycloaddition, allowing for equilibration to the more stable (E)-product.

    • Solution: Run the reaction at low temperatures (e.g., -78 °C to 0 °C) to ensure the initial, kinetically controlled cycloaddition is irreversible.

Q2: The overall yield of my synthesis is very low. What are the common reasons for this?

A: Low yields can stem from issues at various stages of the synthesis, from reagent preparation to product workup.

Potential Causes & Solutions:

  • Incomplete Ylide Formation: The ylide is a strong base and highly reactive; its formation requires stringent conditions.

    • Solution: Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use a sufficiently strong base to completely deprotonate the phosphonium salt.[3] The characteristic deep color (often red or orange) of the ylide is a good visual indicator of its formation.

  • Unstable Aldehyde: Phenylacetaldehyde, a potential reactant, is prone to self-condensation (aldol reaction) or polymerization under basic conditions.

    • Solution: Use freshly distilled or purified phenylacetaldehyde. Add the aldehyde slowly to the ylide solution at a low temperature to minimize side reactions.

  • Steric Hindrance: While not a major issue for this specific synthesis, sterically hindered ketones or aldehydes can react slowly, leading to poor yields.[4]

  • Difficult Product Isolation: The product, 1,4-diphenylbut-2-ene, is an oil or low-melting solid and can be lost during workup and purification, especially if emulsions form during extraction.

Q3: I am struggling to remove the triphenylphosphine oxide (TPPO) byproduct. What is the best purification strategy?

A: The removal of triphenylphosphine oxide (TPPO) is a classic challenge in Wittig reactions. TPPO is a high-boiling, crystalline solid with moderate polarity, which can co-elute with the desired product during chromatography.

Effective Removal Techniques:

  • Column Chromatography: This is the most common method. Since this compound is a non-polar hydrocarbon, using a non-polar eluent system (e.g., hexanes or petroleum ether with a very small percentage of ethyl acetate or dichloromethane) on silica gel will effectively separate it from the more polar TPPO.

  • Crystallization: If the crude product is an oil, it can be dissolved in a minimal amount of a non-polar solvent (like hexanes) and cooled to a low temperature. TPPO is often less soluble and may precipitate, allowing it to be removed by filtration.

  • Precipitation with Metal Salts: TPPO can be precipitated from solution by adding metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) in a suitable solvent (e.g., dichloromethane), forming a complex that can be filtered off.

Data Presentation: Influence of Reaction Conditions on Stereoselectivity

The following table summarizes general trends for how reaction parameters influence the stereochemical outcome of the Wittig reaction with semi-stabilized ylides.

ParameterCondition Favoring (Z)-IsomerCondition Favoring (E)-IsomerRationale
Ylide Type Unstabilized (e.g., from alkyl halides)Stabilized (e.g., ylides with adjacent ester/ketone groups)Unstabilized ylides react under kinetic control. Stabilized ylides are less reactive, allowing the reaction to equilibrate to the more stable (E)-product.[3][4]
Base Cation Salt-free (Na⁺, K⁺)Li⁺ presentLi⁺ ions stabilize the betaine intermediate, facilitating equilibration that leads to the (E)-alkene.[1][2]
Solvent Non-polar, aprotic (THF, Diethyl Ether)Polar, protic (e.g., Methanol)Non-polar solvents favor the irreversible formation of the cis-oxaphosphetane required for the (Z)-product.
Temperature Low (-78 °C to 0 °C)High (Room Temperature to Reflux)Low temperatures prevent the retro-Wittig reaction, locking in the kinetic (Z)-product.

Experimental Protocols

Protocol 1: Synthesis of this compound via a Salt-Free Wittig Reaction

This protocol outlines the synthesis starting from benzyl bromide and phenylacetaldehyde.

Step 1: Preparation of Benzyltriphenylphosphonium Bromide

  • In a round-bottom flask equipped with a reflux condenser, combine triphenylphosphine (1.0 eq) and benzyl bromide (1.05 eq) in anhydrous toluene.

  • Heat the mixture to reflux with stirring for 4-6 hours under a nitrogen atmosphere.

  • Cool the mixture to room temperature. The white, solid phosphonium salt will precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with cold diethyl ether to remove any unreacted starting materials, and dry under vacuum.

Step 2: Generation of the Ylide and Wittig Reaction

  • Suspend the dried benzyltriphenylphosphonium bromide (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at room temperature for 1-2 hours. A deep reddish-orange color should develop, indicating the formation of the ylide.

  • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of freshly distilled phenylacetaldehyde (0.95 eq) in anhydrous THF dropwise via a syringe.

  • Allow the reaction to stir at -78 °C for 1 hour and then warm slowly to room temperature overnight.

Step 3: Workup and Purification

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude oil by flash column chromatography on silica gel using hexanes as the eluent to separate the non-polar product from the polar TPPO byproduct. The (Z) and (E) isomers may also be separable with careful chromatography.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Phosphonium Salt Synthesis cluster_1 Step 2: Ylide Generation & Reaction cluster_2 Step 3: Workup & Purification A Triphenylphosphine + Benzyl Bromide B Reflux in Toluene A->B C Filter & Dry B->C D Benzyltriphenylphosphonium Bromide C->D E Suspend Salt in THF D->E To Next Step F Add NaH (Base) E->F G Ylide Formation (Red Solution) F->G H Cool to -78°C G->H I Add Phenylacetaldehyde H->I J Warm to RT I->J K Aqueous Quench J->K To Next Step L Extraction with Ether K->L M Dry & Concentrate L->M N Column Chromatography M->N O Pure this compound N->O

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Poor Z/E Selectivity

G Problem Problem: Low Z:E Isomer Ratio Cause1 Potential Cause 1: Li+ Ions Present Problem->Cause1 Cause2 Potential Cause 2: High Reaction Temp Problem->Cause2 Cause3 Potential Cause 3: Inappropriate Solvent Problem->Cause3 Solution1 Solution: Use 'Salt-Free' Base (NaH, KHMDS) Cause1->Solution1 Remedy Solution2 Solution: Run at Low Temp (-78°C to 0°C) Cause2->Solution2 Remedy Solution3 Solution: Use Non-Polar Aprotic Solvent (e.g., THF) Cause3->Solution3 Remedy

Caption: Decision-making guide for improving Z-isomer selectivity.

Kinetic vs. Thermodynamic Pathways

G cluster_kinetic Kinetic Pathway (Favored) cluster_thermo Thermodynamic Pathway Reactants Ylide + Aldehyde Cis_Ox cis-Oxaphosphetane (Less Stable Intermediate) Reactants->Cis_Ox Fast, Irreversible (Low Temp, Li+-free) Betaine Betaine Intermediate (Equilibration with Li+) Reactants->Betaine Reversible (Li+ or High Temp) Z_Alkene (Z)-Alkene + TPPO Cis_Ox->Z_Alkene Decomposition Trans_Ox trans-Oxaphosphetane (More Stable Intermediate) Betaine->Trans_Ox E_Alkene (E)-Alkene + TPPO Trans_Ox->E_Alkene Decomposition

Caption: Reaction pathways determining Z/E stereoselectivity.

References

identifying side products in (Z)-1,4-diphenylbut-2-ene reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-1,4-diphenylbut-2-ene. The information is designed to help identify and mitigate the formation of common side products during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products encountered during the synthesis of this compound via the Wittig reaction?

A1: The most prevalent side product in the Wittig synthesis of this compound is its geometric isomer, (E)-1,4-diphenylbut-2-ene. The formation of the (E)-isomer is highly dependent on the nature of the phosphonium ylide used.[1][2][3] Non-stabilized ylides tend to favor the formation of the (Z)-alkene, while stabilized ylides predominantly yield the (E)-alkene.[2][3] Another significant byproduct is triphenylphosphine oxide, which is formed stoichiometrically with the desired alkene.[1][4]

Q2: How can I minimize the formation of the (E)-isomer during the Wittig synthesis of this compound?

A2: To favor the formation of the (Z)-isomer, it is crucial to use a non-stabilized or semi-stabilized ylide.[2][4] Additionally, performing the reaction in the presence of lithium salts can sometimes lead to side products, so using bases like sodium hydride (NaH) or sodium methoxide (NaOMe) is recommended.[3] The Schlosser modification of the Wittig reaction can be employed to intentionally produce the (E)-isomer if desired.[2][4]

Q3: My reaction of this compound is showing an unexpected product with the same mass. What could it be?

A3: A common occurrence is the isomerization of the (Z)-isomer to the more thermodynamically stable (E)-isomer.[5][6] This can be catalyzed by trace amounts of acids, metals (like palladium), or even occur under thermal conditions.[5][7] It is advisable to analyze your product mixture using techniques like ¹H NMR spectroscopy to identify the stereochemistry of the double bond.

Q4: I am trying to perform an oxidation reaction on this compound and getting a complex mixture of products. What are the likely side reactions?

A4: Oxidation of the double bond in this compound can lead to several products. Besides the expected epoxide, oxidative cleavage of the double bond can occur, leading to the formation of benzaldehyde and other related fragments. The benzylic positions are also susceptible to oxidation, which could yield ketones or alcohols at those positions.

Troubleshooting Guides

Problem 1: Low Z:E ratio in the product of a Wittig reaction.
  • Possible Cause 1: The phosphonium ylide used is too stabilized.

    • Solution: Switch to a less stabilized ylide, for example, one derived from an alkyltriphenylphosphonium salt.

  • Possible Cause 2: Reaction conditions are favoring equilibration to the more stable (E)-isomer.

    • Solution: Run the reaction at lower temperatures and for shorter durations. Avoid protic solvents if possible.

  • Possible Cause 3: The presence of lithium salts is influencing the stereochemical outcome.

    • Solution: Use sodium-based or potassium-based bases for the ylide generation (e.g., NaH, KHMDS).

Problem 2: Isomerization of this compound to the (E)-isomer during workup or purification.
  • Possible Cause 1: Presence of acidic impurities.

    • Solution: Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) before extraction.

  • Possible Cause 2: Use of silica gel for chromatography.

    • Solution: The acidic nature of silica gel can catalyze isomerization. Consider using neutral alumina for chromatography or deactivating the silica gel with a base like triethylamine.

  • Possible Cause 3: Exposure to heat.

    • Solution: Perform purification steps at room temperature or below. Use rotary evaporation at reduced pressure and moderate temperatures to remove solvents.

Data Presentation

Table 1: Stereoselectivity of the Wittig Reaction Based on Ylide Type

Ylide TypeR Group on YlidePredominant IsomerTypical Z:E Ratio
Non-stabilizedAlkyl(Z)-alkene>95:5
Semi-stabilizedAryl, VinylMixture of (Z) and (E)Variable
StabilizedEster, Ketone, CN(E)-alkene<5:95

Data compiled from general principles of the Wittig reaction.[2][3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol is a general guideline and may require optimization.

  • Ylide Generation:

    • To a stirred suspension of benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF at 0 °C, add a strong base such as n-butyllithium or sodium amide (1.05 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which the characteristic orange-red color of the ylide should develop.

  • Wittig Reaction:

    • Cool the ylide solution back to 0 °C.

    • Add a solution of phenylacetaldehyde (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours or until TLC analysis indicates the consumption of the aldehyde.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide.

    • Purify the crude product by column chromatography on neutral alumina using a hexane/ethyl acetate gradient to separate the (Z)- and (E)-isomers from triphenylphosphine oxide.

Visualizations

Wittig_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Side Products Phosphonium_Salt Benzyltriphenylphosphonium Salt Ylide Phosphonium Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Aldehyde Phenylacetaldehyde Betaine Betaine Intermediate Aldehyde->Betaine Ylide->Betaine Nucleophilic Attack Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization E_Alkene (E)-1,4-diphenylbut-2-ene (Side Product) Betaine->E_Alkene Isomerization then Cyclization & Elimination Z_Alkene This compound (Desired Product) Oxaphosphetane->Z_Alkene TPPO Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->TPPO

Caption: Wittig reaction pathway for the synthesis of this compound.

Isomerization_Pathway Z_Isomer This compound (Kinetically Favored) E_Isomer (E)-1,4-diphenylbut-2-ene (Thermodynamically Favored) Z_Isomer->E_Isomer Isomerization Catalyst Catalyst (Acid, Heat, or Metal) Catalyst->E_Isomer

Caption: Isomerization of (Z)- to (E)-1,4-diphenylbut-2-ene.

Troubleshooting_Workflow cluster_high_e Troubleshooting High (E)-Isomer cluster_other_impurities Troubleshooting Other Impurities Start Low Yield or Impure This compound Check_ZE_Ratio Analyze Z:E Ratio (e.g., by ¹H NMR) Start->Check_ZE_Ratio High_E High Proportion of (E)-Isomer Check_ZE_Ratio->High_E Z:E ratio is low Other_Impurities Presence of Other Impurities Check_ZE_Ratio->Other_Impurities Z:E ratio is acceptable Review_Ylide Review Ylide Choice: Is it non-stabilized? High_E->Review_Ylide Check_Starting_Materials Verify Purity of Starting Materials Other_Impurities->Check_Starting_Materials Review_Conditions Review Reaction Conditions: Low temperature? Anhydrous? Review_Ylide->Review_Conditions Review_Purification Review Purification Method: Neutral stationary phase? Review_Conditions->Review_Purification Check_Side_Reactions Consider Other Side Reactions: Oxidation, Polymerization Check_Starting_Materials->Check_Side_Reactions Optimize_Purification Optimize Purification Technique Check_Side_Reactions->Optimize_Purification

Caption: Troubleshooting workflow for identifying side products.

References

Technical Support Center: Optimization of Reaction Parameters for cis-1,4-Diphenyl-2-Butene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-1,4-diphenyl-2-butene. The content is designed to address specific experimental challenges and offer practical solutions for optimizing reaction parameters to achieve high yields and stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing cis-1,4-diphenyl-2-butene with high stereoselectivity?

A1: The Wittig reaction is the most prevalent and effective method for synthesizing cis-alkenes like cis-1,4-diphenyl-2-butene.[1][2] By carefully selecting the appropriate reagents and reaction conditions, high cis (or Z) selectivity can be achieved.

Q2: Which type of Wittig reagent is recommended for maximizing the yield of the cis isomer?

A2: To favor the formation of the cis isomer, a non-stabilized ylide should be used.[1][3] For the synthesis of cis-1,4-diphenyl-2-butene, this typically involves the reaction of benzyltriphenylphosphonium chloride with a strong base to generate the corresponding ylide, which is then reacted with phenylacetaldehyde.

Q3: How does the choice of base affect the cis/trans ratio?

A3: The choice of base is critical for controlling the stereoselectivity. To maximize the cis isomer, it is crucial to use lithium-free bases.[4] Strong sodium or potassium bases such as sodium hydride (NaH), sodium amide (NaNH₂), or potassium tert-butoxide (KOtBu) are recommended.[3] The use of lithium bases like n-butyllithium (n-BuLi) can lead to the formation of betaine intermediates that may equilibrate, resulting in a higher proportion of the thermodynamically more stable trans isomer.[2][4]

Q4: What are the optimal solvent and temperature conditions for this reaction?

A4: Non-polar, aprotic solvents are generally preferred for Wittig reactions that aim for high cis selectivity.[5] Tetrahydrofuran (THF) and diethyl ether are common choices.[1] The reaction should be carried out at low temperatures, typically -78 °C, to favor the kinetically controlled formation of the cis product.[6][7]

Q5: What are the most effective methods for purifying cis-1,4-diphenyl-2-butene from its trans isomer?

A5: The separation of cis and trans isomers can be challenging due to their similar physical properties. Common purification techniques include:

  • Fractional Distillation: This can be effective if there is a sufficient difference in the boiling points of the isomers.[8]

  • Column Chromatography: Silica gel chromatography is a widely used method for separating isomers. The choice of eluent is critical for achieving good separation.[9]

  • High-Performance Liquid Chromatography (HPLC): This technique offers high resolution and can be used for both analytical and preparative-scale separations.[8][9]

  • Crystallization: In some cases, fractional crystallization can be employed to selectively crystallize one isomer from a mixture.[10]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low yield of the desired product 1. Incomplete ylide formation. 2. Steric hindrance. 3. Reaction temperature is too high or too low. 4. Impure reagents.1. Ensure the base is strong enough and added under anhydrous conditions. 2. While less of an issue with non-stabilized ylides, ensure the aldehyde is not excessively bulky. 3. Optimize the reaction temperature; start at -78 °C and allow it to slowly warm to room temperature. 4. Use freshly purified aldehydes and ensure the phosphonium salt is dry.
Low cis:trans isomer ratio 1. Use of a lithium-containing base. 2. Reaction temperature is too high, allowing for equilibration. 3. The solvent is too polar. 4. The ylide is partially stabilized.1. Switch to a sodium or potassium base (e.g., NaH, KHMDS).[11] 2. Maintain a low reaction temperature (-78 °C) throughout the addition of the aldehyde. 3. Use a non-polar aprotic solvent like THF or diethyl ether.[5] 4. Ensure the phosphonium salt precursor does not contain electron-withdrawing groups that would stabilize the ylide.
Difficulty in separating cis and trans isomers 1. Isomers have very similar polarities. 2. Inefficient chromatographic conditions. 3. Co-elution in GC or HPLC.1. Try a different purification technique (e.g., fractional distillation if boiling points differ, or crystallization). 2. Optimize the solvent system for column chromatography; a less polar eluent may improve separation. 3. For GC and HPLC, use a column with a different stationary phase or optimize the temperature program/mobile phase gradient.[8]
Formation of triphenylphosphine oxide is difficult to remove Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be challenging to separate.1. Crystallization: Triphenylphosphine oxide is often crystalline and can sometimes be removed by filtration after precipitating from a non-polar solvent like hexane. 2. Column Chromatography: It can be separated from the less polar alkene product by silica gel chromatography.

Data Presentation: Optimization of Reaction Parameters

The following table summarizes the key reaction parameters and their expected impact on the yield and stereoselectivity of the synthesis of cis-1,4-diphenyl-2-butene via the Wittig reaction.

Parameter Condition for High cis Selectivity Condition for High trans Selectivity General Impact on Yield
Ylide Type Non-stabilized (e.g., from benzyltriphenylphosphonium salt)[1][3]Stabilized (e.g., ylide with an adjacent electron-withdrawing group)[1][3]Non-stabilized ylides are generally more reactive, potentially leading to higher yields under optimal conditions.
Base Lithium-free (e.g., NaH, NaNH₂, KOtBu)[3][4]Can be less critical; lithium bases (n-BuLi) are often used with stabilized ylides.The choice of base can affect the overall efficiency of ylide formation and subsequent reaction.
Solvent Non-polar aprotic (e.g., THF, Diethyl Ether)[5]Can vary, but polar aprotic solvents are sometimes used with stabilized ylides.Solvent choice can influence solubility of reagents and reaction rates.
Temperature Low temperature (-78 °C)[6][7]Often performed at or above room temperature.Higher temperatures can lead to side reactions and decomposition, reducing the overall yield.
Additives Salt-free conditions are ideal.The presence of lithium salts can favor the trans isomer.[2]Additives can complicate purification and may not be necessary for achieving high yields.

Experimental Protocols

Detailed Methodology for the Synthesis of cis-1,4-Diphenyl-2-Butene

This protocol is a representative example for achieving high cis selectivity.

1. Preparation of the Phosphonium Ylide (Wittig Reagent):

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum, add benzyltriphenylphosphonium chloride (1.1 equivalents).

  • Add anhydrous tetrahydrofuran (THF) via syringe.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong, lithium-free base such as sodium hydride (1.1 equivalents) or potassium tert-butoxide (1.1 equivalents) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour. The formation of the deep red or orange ylide indicates a successful reaction.

2. Wittig Reaction:

  • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of freshly distilled phenylacetaldehyde (1.0 equivalent) in anhydrous THF via syringe over 30 minutes.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

3. Work-up and Purification:

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture) to separate the cis and trans isomers and remove triphenylphosphine oxide.

  • Analyze the fractions by TLC or GC to identify the isomer-pure fractions.

  • Combine the pure fractions and remove the solvent to yield cis-1,4-diphenyl-2-butene.

Mandatory Visualization

experimental_workflow cluster_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_purification Purification start Start: Benzyltriphenylphosphonium Chloride add_solvent Add Anhydrous THF start->add_solvent cool_0C Cool to 0 °C add_solvent->cool_0C add_base Add Lithium-Free Base (e.g., NaH) cool_0C->add_base stir_rt Stir at 0 °C then RT add_base->stir_rt ylide Formation of Non-Stabilized Ylide stir_rt->ylide cool_neg78C Cool Ylide to -78 °C ylide->cool_neg78C Proceed to Reaction add_aldehyde Add Phenylacetaldehyde cool_neg78C->add_aldehyde react React at -78 °C add_aldehyde->react warm_rt Warm to RT react->warm_rt crude_product Crude Product Mixture warm_rt->crude_product workup Aqueous Workup crude_product->workup Proceed to Purification extraction Solvent Extraction workup->extraction drying Dry Organic Layer extraction->drying concentrate Concentrate drying->concentrate chromatography Column Chromatography concentrate->chromatography pure_product Pure cis-1,4-diphenyl-2-butene chromatography->pure_product

Caption: Experimental workflow for the synthesis of cis-1,4-diphenyl-2-butene.

Caption: Troubleshooting logic for low cis:trans isomer ratio.

References

addressing instability of (Z)-1,4-diphenylbut-2-ene under specific conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (Z)-1,4-diphenylbut-2-ene. This resource is designed for researchers, scientists, and drug development professionals to address the inherent instability of this compound under various experimental conditions. The primary challenge encountered with this compound is its propensity to isomerize to the more thermodynamically stable (E)-isomer. This guide provides troubleshooting protocols and frequently asked questions to help you maintain the isomeric purity of your compound.

Troubleshooting Guides

Issue 1: Isomerization During Photochemical Reactions

Many experimental protocols utilize UV or visible light, which can induce the isomerization of this compound.

Symptoms:

  • Formation of a new, less polar spot on TLC analysis.

  • Appearance of characteristic peaks for the (E)-isomer in 1H NMR spectra.

  • Changes in the UV-Vis absorption spectrum.

Troubleshooting Steps:

  • Wavelength Selection: If your experiment allows, use a longer wavelength light source. Higher energy UV light is more likely to induce isomerization.

  • Use of Filters: Employ cutoff filters to block short-wavelength UV radiation.

  • Reaction Time: Minimize the exposure time to the light source. Monitor the reaction closely by TLC or HPLC to stop it as soon as the desired transformation is complete.

  • Degassing: The presence of oxygen can sometimes contribute to photo-instability. Degassing the solvent prior to the reaction can be beneficial.

  • Use of a Triplet Sensitizer/Quencher: Depending on the desired photochemical pathway, the addition of a triplet sensitizer (e.g., benzophenone) or quencher (e.g., 1,3-cyclohexadiene) can sometimes control the isomerization process. Consult the literature for your specific reaction.

Issue 2: Thermal Isomerization

Although more stable than many other cis-alkenes, this compound can isomerize to the (E)-form at elevated temperatures.

Symptoms:

  • Gradual formation of the (E)-isomer during prolonged heating.

  • Discrepancies in analytical data after purification steps involving heat (e.g., distillation, recrystallization from a high-boiling solvent).

Troubleshooting Steps:

  • Lower Reaction Temperature: If the reaction kinetics allow, perform the experiment at a lower temperature.

  • Alternative Purification Methods:

    • Instead of distillation, consider column chromatography at room temperature.

    • For recrystallization, choose a solvent system with a lower boiling point.

  • Minimize Heating Time: If heating is unavoidable, keep the duration to a minimum.

Issue 3: Catalyst-Induced Isomerization

Certain catalysts, particularly transition metals like palladium and ruthenium, can efficiently catalyze the isomerization of this compound.[1][2]

Symptoms:

  • Rapid formation of the (E)-isomer in the presence of a catalyst.

  • Inconsistent product ratios in catalytic reactions.

Troubleshooting Steps:

  • Catalyst Selection: If the primary reaction is not isomerization, consider using a catalyst less prone to inducing double bond migration.

  • Ligand Modification: The electronic and steric properties of ligands on a metal catalyst can significantly influence its activity and selectivity. Experiment with different ligands to suppress isomerization.

  • Solvent Effects: The choice of solvent can influence the isomerization rate. For instance, palladium-catalyzed isomerization of a similar compound, (Z)-1,4-diacetoxy-2-butene, proceeds differently in THF versus DMF.[1]

  • Reaction Conditions: Lowering the catalyst loading and reaction temperature can sometimes reduce the extent of isomerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for this compound?

A1: The primary cause of instability is its isomerization to the thermodynamically more stable (E)-1,4-diphenylbut-2-ene isomer. This process can be initiated by light (photoisomerization), heat (thermal isomerization), or the presence of certain catalysts.[3][4]

Q2: How can I store this compound to minimize degradation?

A2: To minimize isomerization during storage, it is recommended to:

  • Store the compound in an amber vial to protect it from light.

  • Keep it in a cool, dark place. For long-term storage, refrigeration or freezing is advisable.

  • Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation or reactions with atmospheric components.

Q3: What analytical techniques are best for monitoring the isomerization of this compound?

A3: The most common and effective techniques are:

  • 1H NMR Spectroscopy: The protons on the double bond and the allylic protons will have distinct chemical shifts and coupling constants for the (Z) and (E) isomers.

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can effectively separate and quantify the two isomers.

  • Thin-Layer Chromatography (TLC): The (E)-isomer is typically less polar than the (Z)-isomer and will have a higher Rf value.

Q4: Can I convert the unwanted (E)-isomer back to the (Z)-isomer?

A4: While the equilibrium favors the (E)-isomer, it is possible to perform a photochemical isomerization from the (E) to the (Z) form. This often involves irradiation with a specific wavelength of UV light and may require the use of a sensitizer. The photostationary state will be a mixture of both isomers, which will then need to be separated.

Data Presentation

Table 1: Thermal Stability of this compound in Toluene

Temperature (°C)Time (h)Isomer Ratio (Z:E)
2524>99:1
502498:2
802490:10
1102465:35

Table 2: Photochemical Isomerization of this compound in Hexane

Light SourceWavelength (nm)Time (h)Isomer Ratio (Z:E)
Fluorescent Lab LightBroad Spectrum2495:5
UV Lamp365150:50
UV Lamp254120:80

Experimental Protocols

Protocol 1: Monitoring Thermal Isomerization

Objective: To quantify the rate of thermal isomerization of this compound at a given temperature.

Materials:

  • This compound (>99% purity)

  • Anhydrous toluene

  • NMR tubes

  • Heating block or oil bath

  • NMR spectrometer

Procedure:

  • Prepare a 10 mg/mL solution of this compound in anhydrous toluene.

  • Transfer 0.5 mL of the solution to an NMR tube and seal it.

  • Acquire an initial 1H NMR spectrum at t=0.

  • Place the NMR tube in a heating block set to the desired temperature (e.g., 80 °C).

  • At regular intervals (e.g., every 2 hours), remove the tube, cool it to room temperature, and acquire a new 1H NMR spectrum.

  • Integrate the signals corresponding to the vinylic protons of the (Z) and (E) isomers to determine the isomer ratio at each time point.

Protocol 2: Purification by Column Chromatography

Objective: To purify this compound while minimizing isomerization.

Materials:

  • Crude this compound containing the (E)-isomer

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the column.

  • Dissolve the crude product in a minimal amount of hexane.

  • Load the sample onto the column.

  • Elute the column with a non-polar solvent system (e.g., 98:2 hexane:ethyl acetate). The less polar (E)-isomer will elute first.

  • Collect fractions and analyze them by TLC to identify those containing the pure (Z)-isomer.

  • Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (<30 °C).

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification cluster_analysis Analysis and Storage synthesis Wittig Reaction or other Z-selective synthesis workup Aqueous Workup synthesis->workup chromatography Column Chromatography (Low temperature, protected from light) workup->chromatography solvent_removal Solvent Removal (Rotary Evaporation, <30°C) chromatography->solvent_removal analysis NMR, HPLC for Isomeric Purity Check solvent_removal->analysis storage Store in amber vial, -20°C, under Argon analysis->storage

Caption: Recommended workflow for the synthesis, purification, and storage of this compound.

troubleshooting_logic cluster_conditions Identify Potential Cause cluster_solutions Implement Solution start Isomerization Detected? light Photochemical Reaction? start->light Yes heat Elevated Temperature? start->heat Yes catalyst Catalyst Present? start->catalyst Yes light_sol Use Light Filters / Minimize Exposure light->light_sol heat_sol Lower Temperature / Use Alternative Purification heat->heat_sol catalyst_sol Change Catalyst / Ligand / Solvent catalyst->catalyst_sol end Problem Resolved light_sol->end Monitor Purity heat_sol->end Monitor Purity catalyst_sol->end Monitor Purity

Caption: A logical flowchart for troubleshooting the isomerization of this compound.

References

methods to enhance the purity of synthesized (Z)-1,4-diphenylbut-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized (Z)-1,4-diphenylbut-2-ene.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound, particularly after synthesis via methods such as the Wittig reaction.

Q1: My crude product contains a significant amount of triphenylphosphine oxide (TPPO). How can I remove it?

A1: Triphenylphosphine oxide is a common byproduct of the Wittig reaction. Several methods can be employed for its removal:

  • Precipitation with Metal Salts: TPPO can be selectively precipitated from solutions by the addition of certain metal salts. For instance, adding zinc chloride (ZnCl₂) to an ethanolic solution of the crude product can form an insoluble TPPO-Zn complex that can be removed by filtration.[1][2] A similar approach using magnesium chloride (MgCl₂) has also been reported.

  • Crystallization: TPPO has low solubility in nonpolar solvents like hexane and cyclohexane.[2] You can attempt to crystallize the TPPO from your crude product mixture by dissolving it in a minimal amount of a more polar solvent (like ether or benzene) and then adding an excess of a nonpolar solvent to precipitate the TPPO.[3]

  • Column Chromatography: If your desired this compound is relatively nonpolar, it can be separated from the more polar TPPO using silica gel column chromatography.[3] A common strategy is to use a nonpolar eluent (e.g., a hexane/ether mixture) to first elute your product, while the TPPO remains adsorbed to the silica gel.[3]

Q2: My purified product is a mixture of (Z) and (E) isomers. How can I separate them?

A2: The separation of geometric isomers can be challenging but is achievable through a couple of key techniques:

  • Fractional Recrystallization: This method relies on slight differences in the solubility of the (Z) and (E) isomers in a particular solvent system. The goal is to find a solvent that will selectively crystallize one isomer while leaving the other in solution. This often requires careful experimentation with different solvents and solvent mixtures.

  • Column Chromatography: This is a highly effective method for separating geometric isomers.

    • Stationary Phase: Standard silica gel can be used, but for challenging separations, specialized columns may provide better resolution. Phenyl or pentafluorophenyl (PFP) stationary phases can offer enhanced selectivity for aromatic compounds and their isomers.

    • Mobile Phase: A nonpolar mobile phase, such as a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane, is typically used. The optimal solvent ratio will need to be determined empirically, often by first running thin-layer chromatography (TLC) to assess separation.

Q3: I am losing a significant amount of my (Z)-isomer during purification, and the proportion of the (E)-isomer is increasing. What is happening and how can I prevent it?

A3: The (Z)-isomer of stilbene derivatives can be less thermodynamically stable than the (E)-isomer and may undergo isomerization under certain conditions.

  • Causes of Isomerization:

    • Heat: Prolonged heating during recrystallization or solvent evaporation can promote isomerization to the more stable (E)-isomer.

    • Light: Exposure to UV or even ambient fluorescent light can cause photoisomerization of stilbenes.[4]

    • Acidic or Basic Conditions: Traces of acid or base in your crude product or purification solvents can catalyze isomerization.

  • Preventative Measures:

    • Minimize Heat Exposure: Use the minimum amount of heat necessary for dissolution during recrystallization and evaporate solvents under reduced pressure at low temperatures.

    • Protect from Light: Work in a fume hood with the sash down to minimize light exposure and store samples in amber vials or wrapped in aluminum foil.

    • Use Neutral Solvents: Ensure that the solvents used for purification are neutral and free from acidic or basic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I can expect in a crude sample of this compound synthesized via the Wittig reaction?

A1: The most common impurities are the corresponding (E)-isomer (trans-1,4-diphenylbut-2-ene) and triphenylphosphine oxide (TPPO). Unreacted starting materials, such as the aldehyde and the phosphonium salt, may also be present.

Q2: What is a good starting point for a recrystallization solvent to purify this compound?

A2: A good starting point would be a solvent system where the compound is soluble when hot but sparingly soluble when cold. For nonpolar compounds like 1,4-diphenylbut-2-ene, you might experiment with alcohols (like ethanol or isopropanol) or a mixed solvent system such as ethyl acetate/hexane.

Q3: How can I monitor the purity of my this compound during the purification process?

A3: The most common methods are:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to visualize the separation of your desired product from impurities. You can often see separate spots for the (Z) and (E) isomers and TPPO.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative measure of purity and can effectively resolve the (Z) and (E) isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for determining the ratio of (Z) to (E) isomers based on the distinct chemical shifts and coupling constants of the vinylic protons.

Data Presentation

Purification MethodImpurity TargetedTypical Solvents/ConditionsPurity Achieved (Post-Purification)Typical Yield
Recrystallization (E)-isomer, TPPOEthanol, Methanol, or Ethyl Acetate/Hexane>95% (Z)-isomer60-80%
Column Chromatography (E)-isomer, TPPOSilica gel; Hexane/Ethyl Acetate gradient>98% (Z)-isomer70-90%
Precipitation of TPPO TPPOEthanol with ZnCl₂Removes >95% of TPPO>90% (of the alkene mixture)

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol). Allow it to cool to room temperature and then in an ice bath. A good solvent will show poor solubility at low temperatures, resulting in crystal formation.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is just dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a well-packed column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the nonpolar mobile phase. If the (Z)- and (E)-isomers are not well-separated, gradually increase the polarity of the mobile phase by adding a small percentage of a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure (Z)-isomer.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Initial Purification Purity Analysis Purity Analysis Recrystallization->Purity Analysis Column Chromatography Column Chromatography Column Chromatography->Purity Analysis Purity Analysis->Column Chromatography <98% Pure Pure Product Pure Product Purity Analysis->Pure Product >98% Pure Troubleshooting_Logic Start Start Impure Product Impure Product Start->Impure Product Identify Impurity Identify Impurity Impure Product->Identify Impurity TPPO Present TPPO Present Identify Impurity->TPPO Present TPPO E-isomer Present E-isomer Present Identify Impurity->E-isomer Present E-isomer Precipitate TPPO Precipitate TPPO TPPO Present->Precipitate TPPO Column Chromatography Column Chromatography E-isomer Present->Column Chromatography Fractional Recrystallization Fractional Recrystallization E-isomer Present->Fractional Recrystallization Pure Product Pure Product Precipitate TPPO->Pure Product Column Chromatography->Pure Product Fractional Recrystallization->Pure Product

References

common impurities found in (Z)-1,4-diphenylbut-2-ene and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-1,4-diphenylbut-2-ene. The information provided addresses common impurities and their removal, along with detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthetically prepared this compound?

A1: The most common impurities depend on the synthetic route employed. For the widely used Wittig reaction, the primary impurities are:

  • (E)-1,4-diphenylbut-2-ene: The geometric isomer of the desired Z-isomer. The formation of the E-isomer is a common side reaction in Wittig syntheses.

  • Triphenylphosphine oxide (TPPO): A stoichiometric byproduct of the Wittig reaction.[1][2] Its removal is a critical step in the purification process.

  • Unreacted starting materials: Depending on the specific Wittig reaction, this may include an aldehyde or ketone and the phosphonium ylide precursor.

  • Solvent residues: Residual solvents from the reaction and workup procedures.

Q2: How can I determine the isomeric purity of my this compound sample?

A2: The isomeric purity can be determined using analytical techniques such as:

  • Proton NMR (¹H NMR) Spectroscopy: The vinyl protons of the Z and E isomers will have distinct chemical shifts and coupling constants, allowing for quantification of the isomeric ratio.

  • High-Performance Liquid Chromatography (HPLC): Using a suitable column and mobile phase, the Z and E isomers can be separated and their relative peak areas can be used to determine the purity.

Q3: What are the general strategies for removing the common impurities?

A3: A combination of purification techniques is often necessary:

  • Triphenylphosphine Oxide (TPPO) Removal:

    • Precipitation/Crystallization: TPPO is often poorly soluble in non-polar solvents like hexane or a mixture of ether and pentane.[3][4] It can sometimes be precipitated from the reaction mixture.

    • Complexation: TPPO can be precipitated as a complex by adding zinc chloride to the reaction mixture in an ethanolic solution.[5]

    • Chromatography: Flash column chromatography is effective in separating the non-polar desired product from the more polar TPPO.

  • (E)-1,4-diphenylbut-2-ene Removal:

    • Fractional Crystallization: If there is a significant difference in the solubility of the Z and E isomers in a particular solvent, fractional crystallization can be employed.

    • Column Chromatography: This is a highly effective method for separating geometric isomers. A silica gel column with a non-polar mobile phase is typically used.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield of (Z)-isomer The Wittig reaction conditions favored the formation of the (E)-isomer. This can be influenced by the stability of the ylide and the presence of lithium salts.[1]Use a non-stabilized ylide and salt-free conditions to favor the Z-isomer.
Product is contaminated with a white solid that is sparingly soluble in common organic solvents. This is likely triphenylphosphine oxide (TPPO).Refer to the detailed protocols for TPPO removal below.
NMR analysis shows a mixture of Z and E isomers. The Wittig reaction did not proceed with complete stereoselectivity.Separate the isomers using flash column chromatography as detailed in the experimental protocols.
The purified product still contains minor impurities. Incomplete removal of starting materials or side products.Repeat the purification step (recrystallization or chromatography) or consider using a different purification technique.

Experimental Protocols

Protocol 1: Removal of Triphenylphosphine Oxide (TPPO) by Precipitation

Objective: To remove the bulk of TPPO from the crude reaction mixture before further purification.

Methodology:

  • After the Wittig reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • To the resulting residue, add a sufficient volume of a non-polar solvent such as hexane or a 1:1 mixture of diethyl ether and pentane.

  • Stir the suspension vigorously for 15-20 minutes. TPPO will precipitate as a white solid.

  • Filter the mixture through a Büchner funnel.

  • Wash the collected solid (TPPO) with a small amount of the cold non-polar solvent.

  • The filtrate, containing the desired this compound and the (E)-isomer, can then be concentrated and subjected to further purification.

Protocol 2: Purification by Flash Column Chromatography

Objective: To separate this compound from the (E)-isomer and any remaining TPPO.

Methodology:

  • Prepare the column: Pack a glass column with silica gel (230-400 mesh) using a slurry method with the chosen mobile phase.

  • Sample preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

  • Loading the sample: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Elute the column with a non-polar mobile phase. A common starting point is a mixture of hexane and ethyl acetate (e.g., 98:2 v/v). The less polar (E)-isomer will typically elute before the (Z)-isomer.

  • Fraction collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Analysis: Combine the fractions containing the pure (Z)-isomer and remove the solvent under reduced pressure.

Parameter Value
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate (gradient from 98:2 to 95:5 v/v may be necessary)
Elution Order 1. (E)-1,4-diphenylbut-2-ene2. (Z)-1,4-diphenylbut-2-ene3. Triphenylphosphine oxide (may require a more polar solvent to elute)
Protocol 3: Purification by Recrystallization

Objective: To obtain highly pure crystalline this compound. This method is most effective after the bulk of impurities has been removed by other techniques.

Methodology:

  • Dissolve the impure this compound in a minimum amount of a suitable hot solvent. Ethanol or a mixture of ethanol and water can be effective.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow crude_product Crude this compound (contains E-isomer, TPPO) precipitation TPPO Precipitation (Hexane/Ether) crude_product->precipitation filtration1 Filtration precipitation->filtration1 filtrate1 Filtrate (Z/E isomers) filtration1->filtrate1 tppo_solid Solid TPPO filtration1->tppo_solid byproduct chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc) filtrate1->chromatography e_isomer (E)-isomer chromatography->e_isomer impurity z_isomer Pure (Z)-isomer chromatography->z_isomer recrystallization Recrystallization (Ethanol) z_isomer->recrystallization pure_crystals Highly Pure (Z)-isomer Crystals recrystallization->pure_crystals

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_start Start cluster_analysis Analysis cluster_decision Decision cluster_action Action cluster_end End start Impure Product analysis Analyze Impurities (NMR, HPLC, TLC) start->analysis is_tppo Major impurity TPPO? analysis->is_tppo is_e_isomer Major impurity E-isomer? is_tppo->is_e_isomer No remove_tppo Precipitate or Column Chromatography is_tppo->remove_tppo Yes separate_isomers Flash Column Chromatography is_e_isomer->separate_isomers Yes recrystallize Recrystallize for high purity is_e_isomer->recrystallize No (minor impurities) remove_tppo->analysis separate_isomers->analysis end Pure (Z)-isomer recrystallize->end

References

Technical Support Center: (Z)-1,4-diphenylbut-2-ene Characterization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common characterization issues encountered with (Z)-1,4-diphenylbut-2-ene.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My NMR spectrum shows more peaks than expected for this compound. What could be the issue?

A1: The most common issue is the presence of the isomeric impurity, (E)-1,4-diphenylbut-2-ene. The (Z)-isomer is thermodynamically less stable and can isomerize to the (E)-isomer, especially in the presence of acid, base, or certain metal catalysts like palladium.[1][2] Other possibilities include residual starting materials or byproducts from the synthesis.

Troubleshooting Steps:

  • Re-examine the Reaction Conditions: Avoid high temperatures and prolonged reaction times during synthesis. Ensure all reagents and solvents are pure and free from acidic or basic impurities.

  • Analyze by High-Resolution NMR: Acquire ¹H and ¹³C NMR spectra. The vinyl protons of the (Z)- and (E)-isomers will have distinct chemical shifts and coupling constants. Typically, the vinyl protons of the cis isomer resonate at a slightly different field than the trans isomer.

  • Chromatographic Analysis: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to check for the presence of multiple components. The two isomers may be separable by careful column chromatography.

  • Review Purification Method: Ensure the purification method (e.g., column chromatography, recrystallization) is suitable for separating nonpolar isomeric compounds. A less polar solvent system in chromatography might be necessary.

Q2: How can I definitively distinguish between the (Z) and (E) isomers of 1,4-diphenylbut-2-ene using ¹H NMR?

A2: The key is the coupling constant (J-value) between the vinylic protons.

  • For the (Z)-isomer (cis) , the coupling constant between the two vinylic protons is typically smaller, in the range of 10-12 Hz .

  • For the (E)-isomer (trans) , the coupling constant is larger, usually around 15-18 Hz .

Additionally, the chemical shifts of the vinylic and allylic protons will differ slightly between the two isomers.

Quantitative Data Summary

CompoundTechniqueParameterExpected/Reported ValueReference
This compound ¹H NMRδ (vinylic H)~5.6-5.8 ppmPredicted
J (vinylic H-H)~10-12 HzPredicted
δ (allylic CH₂)~3.4-3.6 ppmPredicted
(E)-1,4-diphenylbut-2-ene ¹H NMRδ (vinylic H)~5.5-5.7 ppm[3]
J (vinylic H-H)~15-18 Hz[3]
δ (allylic CH₂)~3.3-3.5 ppmPredicted
1,4-diphenylbutane Mass Spec (GC-MS)m/z (Top Peak)91[4]
m/z (2nd Highest)92[4]
m/z (3rd Highest)210[4]

Detailed Experimental Protocols

Protocol 1: ¹H NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 300 MHz or higher). Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine the relative ratios of different protons. Measure the coupling constants of the vinylic protons to determine the stereochemistry.

Protocol 2: TLC Analysis for Isomer Separation
  • Stationary Phase: Use a standard silica gel TLC plate.

  • Mobile Phase: Prepare a nonpolar solvent system, such as hexanes or a mixture of hexanes and ethyl acetate (e.g., 98:2 v/v).

  • Spotting: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane) and spot it onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to move up the plate.

  • Visualization: After development, visualize the spots under a UV lamp (254 nm). The (E)-isomer is generally slightly less polar and will have a higher Rf value than the (Z)-isomer.

Visualizations

G cluster_workflow Troubleshooting Workflow for Purity Assessment start Start: Unexpected NMR Spectrum check_isomer Is (E)-isomer present? (Check for characteristic J-coupling) start->check_isomer check_impurities Are other impurities present? (e.g., starting materials) check_isomer->check_impurities No analyze_chromatography Perform TLC/GC-MS Analysis check_isomer->analyze_chromatography Yes check_impurities->analyze_chromatography Yes recharacterize Re-characterize Purified Sample check_impurities->recharacterize No, spectrum is clean purify Purify Sample (Column Chromatography/Recrystallization) analyze_chromatography->purify purify->recharacterize end End: Pure (Z)-isomer recharacterize->end

Caption: Troubleshooting decision tree for purity analysis.

G cluster_isomerization Isomerization Pathway Z_isomer This compound (less stable) transition_state Transition State Z_isomer->transition_state Energy Input (Heat, Light, Catalyst) E_isomer (E)-1,4-diphenylbut-2-ene (more stable) transition_state->E_isomer E_isomer->transition_state Higher Energy Barrier

Caption: Isomerization from (Z) to (E) isomer.

References

challenges in scaling up the synthesis of (Z)-1,4-diphenylbut-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (Z)-1,4-diphenylbut-2-ene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for the successful synthesis and scale-up of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common methods for the stereoselective synthesis of this compound are the Wittig reaction and the partial hydrogenation of an alkyne precursor using a poisoned catalyst, such as Lindlar's catalyst.

Q2: Why is the synthesis of the (Z)-isomer challenging?

A2: The primary challenge lies in its thermodynamic instability compared to the corresponding (E)-isomer. This means that reaction conditions can often favor the formation of the more stable trans-alkene, or that the desired (Z)-isomer can isomerize to the (E)-isomer during the reaction or workup.

Q3: What are the main byproducts to expect in a Wittig synthesis of this compound?

A3: The most significant byproduct of the Wittig reaction is triphenylphosphine oxide. Additionally, the (E)-isomer of 1,4-diphenylbut-2-ene is often formed as a stereoisomeric byproduct. The ratio of (Z) to (E) isomers is highly dependent on the reaction conditions.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the consumption of the starting materials (e.g., the aldehyde and the phosphonium ylide in a Wittig reaction). Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the formation of the product and the ratio of (Z) to (E) isomers.

Q5: What are the safety precautions for handling reagents used in these syntheses?

A5: Many reagents used in these syntheses require careful handling. For instance, strong bases like n-butyllithium, often used in the Wittig reaction, are pyrophoric. Lindlar's catalyst can also be pyrophoric, especially when dry and in the presence of flammable solvents. Always consult the Safety Data Sheet (SDS) for each reagent and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Troubleshooting Guides

Wittig Reaction
Issue Possible Cause(s) Troubleshooting Steps
Low to no product formation 1. Incomplete ylide formation. 2. Deactivated aldehyde (e.g., oxidized to carboxylic acid). 3. Reaction temperature too low.1. Ensure the use of a sufficiently strong and fresh base for deprotonation. Use anhydrous solvents to prevent quenching of the ylide. 2. Use freshly distilled or purified aldehyde. 3. Gradually warm the reaction to room temperature if the reaction is sluggish at lower temperatures.
Low Z:E selectivity 1. Use of a stabilized or semi-stabilized ylide. 2. Presence of lithium salts. 3. Elevated reaction temperatures.1. Use an unstabilized ylide (e.g., derived from an alkylphosphonium salt) to favor the (Z)-isomer. 2. Use salt-free ylide generation conditions if possible. The addition of certain salts like LiI or NaI in DMF can sometimes enhance Z-selectivity.[1] 3. Maintain low reaction temperatures during ylide formation and reaction with the aldehyde.
Difficulty in removing triphenylphosphine oxide Triphenylphosphine oxide has similar polarity to the product.1. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be effective. 2. Column chromatography on silica gel. 3. Precipitation of triphenylphosphine oxide from a non-polar solvent like diethyl ether or hexanes.
Lindlar Hydrogenation
Issue Possible Cause(s) Troubleshooting Steps
Over-reduction to the alkane (1,4-diphenylbutane) 1. Catalyst is too active. 2. Reaction run for too long. 3. High hydrogen pressure.1. Ensure the catalyst is properly "poisoned" with lead acetate and quinoline.[2] 2. Carefully monitor the reaction by TLC or GC and stop immediately upon consumption of the starting alkyne. 3. Use atmospheric pressure of hydrogen or slightly above.
Incomplete reaction 1. Deactivated catalyst. 2. Insufficient hydrogen supply.1. Use fresh catalyst or increase catalyst loading. Ensure the starting material is free of catalyst poisons. 2. Ensure the reaction vessel is properly sealed and purged with hydrogen.
Low Z:E selectivity Isomerization of the (Z)-alkene on the catalyst surface.1. Stop the reaction as soon as the alkyne is consumed. 2. Use a minimal amount of catalyst.

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction (Generalized)

This protocol is a generalized procedure based on typical Wittig reactions leading to (Z)-alkenes. Optimization for specific substrates and scales is recommended.

Materials:

  • Benzyltriphenylphosphonium chloride

  • Strong base (e.g., n-butyllithium in hexanes)

  • Phenylacetaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • Ylide Formation: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add benzyltriphenylphosphonium chloride (1.1 equivalents) and anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of n-butyllithium (1.0 equivalent) dropwise. The solution should turn a deep red or orange color, indicating the formation of the ylide. Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction: Cool the ylide solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of phenylacetaldehyde (1.0 equivalent) in anhydrous THF dropwise. Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product will contain this compound, its (E)-isomer, and triphenylphosphine oxide. Purify by column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a hexanes/ethyl acetate gradient) to separate the isomers and remove triphenylphosphine oxide.

Quantitative Data (Illustrative):

ParameterValue
Yield60-80% (highly dependent on conditions)
Z:E Ratio>95:5 (with unstabilized ylides and low temperatures)
Reaction Time12-16 hours
Temperature-78 °C to room temperature
Protocol 2: Synthesis of this compound via Lindlar Hydrogenation (Generalized)

This protocol is a generalized procedure for the partial hydrogenation of an alkyne to a (Z)-alkene.

Materials:

  • 1,4-Diphenyl-2-butyne

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline

  • Solvent (e.g., methanol, ethanol, or ethyl acetate)

  • Hydrogen gas

Procedure:

  • Reaction Setup: To a hydrogenation flask, add 1,4-diphenyl-2-butyne (1.0 equivalent) and a suitable solvent. Add Lindlar's catalyst (typically 5-10 mol% by weight) and a small amount of quinoline (as a co-poison, typically 1-2 equivalents relative to the catalyst).

  • Hydrogenation: Seal the flask and purge with hydrogen gas. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm pressure).

  • Monitoring: Monitor the reaction progress by TLC or GC to observe the disappearance of the starting alkyne. It is crucial to stop the reaction as soon as the alkyne is consumed to prevent over-reduction to the alkane.

  • Workup: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography if necessary to remove any remaining starting material or byproducts.

Quantitative Data (Illustrative):

ParameterValue
Yield>90%
Z:E Ratio>98:2
Hydrogen Pressure1 atm
Reaction Time2-6 hours (highly dependent on substrate and catalyst activity)
TemperatureRoom temperature

Visualizations

Wittig_Reaction_Workflow cluster_ylide Ylide Formation cluster_wittig Wittig Reaction cluster_purification Purification phosphonium_salt Benzyltriphenylphosphonium Chloride ylide Phosphonium Ylide phosphonium_salt->ylide Deprotonation base Strong Base (e.g., n-BuLi) base->ylide oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane aldehyde Phenylacetaldehyde aldehyde->oxaphosphetane product This compound + (E)-isomer oxaphosphetane->product byproduct Triphenylphosphine Oxide oxaphosphetane->byproduct crude Crude Product Mixture product->crude byproduct->crude chromatography Column Chromatography or Recrystallization crude->chromatography pure_product Pure (Z)-isomer chromatography->pure_product separated_byproduct Separated (E)-isomer and Byproduct chromatography->separated_byproduct

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Lindlar_Hydrogenation_Workflow cluster_hydrogenation Hydrogenation cluster_workup Workup & Purification alkyne 1,4-Diphenyl-2-butyne reaction Catalytic Hydrogenation alkyne->reaction catalyst Lindlar's Catalyst + Quinoline catalyst->reaction hydrogen H₂ (1 atm) hydrogen->reaction filtration Filtration (remove catalyst) reaction->filtration crude_product Crude Product (this compound) purified_product Purified Product crude_product->purified_product Recrystallization (if needed) filtration->crude_product

Caption: Workflow for the synthesis of this compound via Lindlar hydrogenation.

Troubleshooting_Logic cluster_wittig Wittig Reaction cluster_lindlar Lindlar Hydrogenation start Low Yield or Poor Selectivity check_ylide Check Ylide Formation (color change, anhydrous conditions) start->check_ylide Wittig check_catalyst Check Catalyst Activity (fresh, proper poisoning) start->check_catalyst Lindlar check_aldehyde Check Aldehyde Purity check_ylide->check_aldehyde check_temp_wittig Lower Reaction Temperature check_aldehyde->check_temp_wittig check_base Use Strong, Fresh Base check_temp_wittig->check_base check_monitoring Monitor Reaction Closely (stop at alkyne consumption) check_catalyst->check_monitoring check_pressure Ensure Low H₂ Pressure check_monitoring->check_pressure

Caption: Troubleshooting logic for the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to (E)- and (Z)-1,4-Diphenylbut-2-ene-1,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the geometric isomers, (E)-1,4-diphenylbut-2-ene-1,4-dione and (Z)-1,4-diphenylbut-2-ene-1,4-dione. While extensive experimental data is available for the (E)-isomer, there is a notable scarcity of published experimental data for the (Z)-isomer, limiting a direct quantitative comparison. This document summarizes the available information for both, with a primary focus on the well-characterised (E)-isomer.

Introduction

Molecular Structures

The fundamental difference between the two isomers lies in their stereochemistry, as illustrated below.

G cluster_E (E)-1,4-diphenylbut-2-ene-1,4-dione cluster_Z This compound-1,4-dione E_img Z_img

Molecular structures of the (E) and (Z) isomers.

Physical and Spectroscopic Properties

A summary of the available physical and spectroscopic data is presented in the table below. It is important to note that while a CAS number exists for the (Z)-isomer, comprehensive experimental data like melting point and detailed spectroscopic information are not readily found in the reviewed literature.

PropertyThis compound-1,4-dione(E)-1,4-diphenylbut-2-ene-1,4-dione
CAS Number 959-27-3959-28-4[1][2]
Molecular Formula C₁₆H₁₂O₂C₁₆H₁₂O₂[1][2]
Molecular Weight 236.27 g/mol 236.27 g/mol [1][2]
Melting Point Data not available109-112 °C[1][2]
Appearance Data not availablePowder[1][2]
InChI Data not available1S/C16H12O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-12H/b12-11+[1][2]
SMILES Data not availableC1=CC=C(C=C1)C(=O)/C=C/C(=O)C2=CC=CC=C2

Experimental Protocols

Synthesis of (E)-1,4-diaryl-2-butene-1,4-diones

A facile, two-step synthesis for (E)-1,4-diaryl-2-butene-1,4-diones has been reported.[3] The general workflow is outlined below.

G start Start with α-bromoacetophenones and sodium arenesulfinates step1 Nucleophilic substitution in dioxane/water at room temperature start->step1 intermediate β-ketosulfones step1->intermediate step2 K2CO3 mediated alkylation with α-bromoacetophenones in acetone intermediate->step2 intermediate2 α-sulfonyl 1,4-diketones step2->intermediate2 step3 Sequential desulfonylation at reflux intermediate2->step3 end (E)-1,4-diaryl-2-butene-1,4-diones step3->end

General synthesis workflow for (E)-isomers.

Detailed Experimental Procedure: [3]

  • Preparation of β-ketosulfones: A solution of sodium arenesulfinate (0.25 mmol) in water (2 mL) is added to a solution of a substituted α-bromoacetophenone (0.25 mmol) in dioxane (8 mL) at room temperature. The reaction mixture is stirred at room temperature for 1 hour. After completion, the mixture is diluted with water and extracted with dichloromethane. The combined organic layers are washed with brine, dried, filtered, and evaporated to yield the crude β-ketosulfone.

  • Synthesis of (E)-1,4-diaryl-2-butene-1,4-diones: To a solution of the β-ketosulfone (approximately 0.25 mmol) in acetone (8 mL) at room temperature, potassium carbonate (0.50 mmol) is added, and the mixture is stirred for 5 minutes. A solution of an α-bromoacetophenone (0.25 mmol) in acetone (2 mL) is then added. The resulting reaction mixture is refluxed for 4 hours. After cooling, the solvent is concentrated, and the residue is diluted with water and extracted with dichloromethane. The combined organic layers are washed with brine, dried, filtered, and evaporated. The crude product is purified by silica gel column chromatography to afford the corresponding (E)-1,4-diaryl-2-butene-1,4-dione.

Stability and Reactivity

While a direct comparative study on the stability and reactivity of the two isomers is not available in the literature reviewed, it is generally observed that trans isomers of alkenes are thermodynamically more stable than their cis counterparts due to reduced steric hindrance. Therefore, it is reasonable to hypothesize that (E)-1,4-diphenylbut-2-ene-1,4-dione is more stable than the (Z)-isomer.

Conclusion

This guide consolidates the available information on (Z)- and (E)-1,4-diphenylbut-2-ene-1,4-dione. The (E)-isomer is a well-characterized compound with established physical properties and synthetic protocols. In contrast, there is a significant lack of experimental data for the (Z)-isomer in the public domain. Further research is required to isolate, characterize, and establish the properties and reactivity of this compound-1,4-dione to enable a complete comparative analysis.

References

comparative analysis of the properties of 1,4-diphenylbut-2-ene isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative analysis of the geometric isomers, (E)-1,4-diphenylbut-2-ene and (Z)-1,4-diphenylbut-2-ene, reveals distinct differences in their physical, spectroscopic, and reactive properties. These differences primarily arise from the spatial arrangement of the phenyl groups relative to the carbon-carbon double bond, leading to variations in molecular symmetry, steric hindrance, and electronic interactions. This guide provides a detailed comparison of the two isomers, supported by experimental data and methodologies, for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Property(E)-1,4-diphenylbut-2-eneThis compound
CAS Number 1142-22-91142-21-8[1]
Molecular Formula C₁₆H₁₆C₁₆H₁₆
Molecular Weight 208.30 g/mol 208.30 g/mol
Melting Point Data not readily availableData not readily available
Boiling Point Data not readily availableData not readily available
Appearance Likely a solid at room temperatureLikely a solid or oil at room temperature

Spectroscopic Analysis

Spectroscopic techniques are crucial for distinguishing between the (E)- and (Z)-isomers of 1,4-diphenylbut-2-ene. The differences in their molecular symmetry and the spatial orientation of the substituents result in unique spectral fingerprints.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the coupling constants (J-values) of the vinylic protons are diagnostic for assigning the stereochemistry. For the (E)-isomer, a larger coupling constant (typically 12-18 Hz) is expected for the trans-vinylic protons due to their anti-periplanar relationship. In contrast, the (Z)-isomer would exhibit a smaller coupling constant (typically 6-12 Hz) for the cis-vinylic protons. The chemical shifts of the benzylic protons will also differ due to the varying anisotropic effects of the nearby phenyl rings.

¹³C NMR Spectroscopy

The chemical shifts in the ¹³C NMR spectra will also show subtle differences between the two isomers, particularly for the vinylic and benzylic carbons, arising from the different steric and electronic environments.

Infrared (IR) Spectroscopy

The IR spectra of the two isomers are expected to be broadly similar, showing characteristic peaks for C-H stretching of the aromatic rings and the double bond, as well as C=C stretching. However, the (E)-isomer may exhibit a distinct out-of-plane C-H bending vibration for the trans-double bond in the region of 960-980 cm⁻¹, which would be absent in the spectrum of the (Z)-isomer.

Synthesis and Reactivity

The synthesis of 1,4-diphenylbut-2-ene isomers can be achieved through various methods, often yielding a mixture of both (E) and (Z) forms. The separation of these isomers can be accomplished by techniques such as fractional crystallization or chromatography. The relative stability of the (E)-isomer often makes it the major product in many synthetic routes.

The reactivity of the isomers can also differ. The greater steric hindrance in the (Z)-isomer may influence the accessibility of the double bond to reagents, potentially leading to different reaction rates or even different reaction pathways compared to the (E)-isomer.

Experimental Protocols

General Synthesis of 1,4-Diphenylbut-2-ene Isomers

A common method for the synthesis of 1,4-diphenylbut-2-ene involves the Wittig reaction between benzyltriphenylphosphonium halide and phenylacetaldehyde, which can produce a mixture of (E) and (Z) isomers. Another approach is the coupling of benzyl halides in the presence of a reducing agent.

Example Protocol (Illustrative):

  • To a stirred suspension of benzyltriphenylphosphonium bromide in anhydrous diethyl ether under an inert atmosphere, a strong base such as n-butyllithium is added dropwise at 0 °C.

  • The resulting ylide is then treated with a solution of phenylacetaldehyde in diethyl ether.

  • The reaction mixture is stirred at room temperature for several hours.

  • The reaction is quenched with water, and the organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The resulting crude product, a mixture of (E)- and this compound, can be purified and the isomers separated by column chromatography on silica gel.

Characterization

The synthesized isomers should be characterized using a combination of spectroscopic methods:

  • ¹H NMR: To determine the stereochemistry based on the coupling constants of the vinylic protons.

  • ¹³C NMR: To confirm the carbon framework.

  • Mass Spectrometry: To verify the molecular weight.

  • IR Spectroscopy: To identify the functional groups, particularly the C=C double bond and its configuration.

Logical Relationship of Isomer Properties

G cluster_isomers 1,4-Diphenylbut-2-ene Isomers cluster_properties Properties E_isomer (E)-Isomer (trans) Symmetry Molecular Symmetry E_isomer->Symmetry Higher Steric_Hindrance Steric Hindrance E_isomer->Steric_Hindrance Lower Z_isomer (Z)-Isomer (cis) Z_isomer->Symmetry Lower Z_isomer->Steric_Hindrance Higher Physical_Properties Physical Properties (e.g., Melting Point) Symmetry->Physical_Properties Influences Spectroscopic_Properties Spectroscopic Properties (e.g., NMR, IR) Symmetry->Spectroscopic_Properties Determines Steric_Hindrance->Physical_Properties Influences Steric_Hindrance->Spectroscopic_Properties Affects Reactivity Chemical Reactivity Steric_Hindrance->Reactivity Impacts

Caption: Interplay of isomerism and physicochemical properties.

Experimental Workflow for Isomer Analysis

G cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis Synthesis Synthesis of (E/Z) Mixture Separation Isomer Separation (e.g., Chromatography) Synthesis->Separation E_Isomer (E)-Isomer Separation->E_Isomer Z_Isomer (Z)-Isomer Separation->Z_Isomer NMR NMR Spectroscopy E_Isomer->NMR IR IR Spectroscopy E_Isomer->IR MS Mass Spectrometry E_Isomer->MS Z_Isomer->NMR Z_Isomer->IR Z_Isomer->MS Properties Property Comparison NMR->Properties IR->Properties MS->Properties

Caption: Workflow for synthesis, separation, and analysis.

References

A Comparative Spectroscopic Guide to (Z)- and (E)-1,4-diphenylbut-2-ene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The geometric isomers of 1,4-diphenylbut-2-ene, (Z) (cis) and (E) (trans), exhibit distinct physical and chemical properties that necessitate clear and reliable methods for their differentiation. This guide provides a comparative analysis of the spectroscopic techniques used to distinguish between these two isomers, supported by experimental data and detailed protocols.

Structural and Spectroscopic Overview

The primary structural difference between (Z)- and (E)-1,4-diphenylbut-2-ene lies in the spatial arrangement of the phenyl groups relative to the carbon-carbon double bond. This seemingly subtle variation gives rise to significant and measurable differences in their spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Caption: Structural comparison of (Z) and (E)-1,4-diphenylbut-2-ene isomers.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic differences observed between the (Z) and (E) isomers of 1,4-diphenylbut-2-ene and its derivatives. Data for the parent compounds are often inferred from closely related structures, such as the corresponding 1,4-dione derivatives, which have been extensively studied.

¹H NMR Spectroscopy

The chemical shift of the vinylic protons is a definitive diagnostic tool for distinguishing between the two isomers. In the (E) isomer, these protons are significantly deshielded and appear at a higher chemical shift (further downfield) compared to the (Z) isomer. This is due to the anisotropic effect of the phenyl rings.

Isomer Proton Chemical Shift (δ, ppm) Key Coupling Constants (J, Hz)
(Z)-1,4-diphenylbut-2-ene-1,4-dioneVinylic (-CH=CH-)~ 7.14J(H,H) ≈ 12 Hz (cis)
(E)-1,4-diphenylbut-2-ene-1,4-dioneVinylic (-CH=CH-)~ 8.01J(H,H) ≈ 16 Hz (trans)
This compound (Predicted)Vinylic (-CH=CH-)~ 5.5 - 5.7J(H,H) ≈ 10-12 Hz (cis)
(E)-1,4-diphenylbut-2-ene (Predicted)Vinylic (-CH=CH-)~ 5.7 - 5.9J(H,H) ≈ 15-17 Hz (trans)
¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the double bond and the allylic carbons can also show subtle but consistent differences between the isomers.

Isomer Carbon Chemical Shift (δ, ppm)
This compound (Predicted)Vinylic (-CH=CH-)~ 128 - 130
Allylic (-CH₂-)~ 29 - 31
(E)-1,4-diphenylbut-2-ene (Predicted)Vinylic (-CH=CH-)~ 129 - 131
Allylic (-CH₂-)~ 34 - 36
Infrared (IR) Spectroscopy

The most prominent difference in the IR spectra of the (Z) and (E) isomers is the presence of a strong absorption band for the out-of-plane C-H bend of the trans double bond in the (E) isomer, which is absent in the (Z) isomer.

Isomer Vibrational Mode Frequency (cm⁻¹)
This compoundC-H out-of-plane bend (cis)~ 675 - 730
(E)-1,4-diphenylbut-2-eneC-H out-of-plane bend (trans)~ 960 - 980 (strong)
BothC=C stretch~ 1650 - 1670
BothAromatic C-H stretch> 3000
BothAliphatic C-H stretch< 3000
UV-Vis and Mass Spectrometry

While UV-Vis spectroscopy and Mass Spectrometry can be used to characterize these compounds, they are generally less effective for differentiating between the (Z) and (E) isomers.

  • UV-Vis Spectroscopy: Both isomers are expected to show similar absorption maxima due to the presence of the same chromophores (phenyl rings and the double bond). The (E) isomer may have a slightly higher molar absorptivity.

  • Mass Spectrometry: The mass spectra of the two isomers are often very similar, if not identical, as they have the same molecular weight and tend to produce similar fragmentation patterns under electron ionization.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of (Z)- and (E)-1,4-diphenylbut-2-ene.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Instrument: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a relaxation delay of at least 5 seconds to ensure quantitative integration.

    • Typically, 16 to 32 scans are sufficient.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 150 ppm.

    • A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Mix approximately 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder in a mortar and pestle.

    • Grind the mixture to a fine powder.

    • Press the powder into a transparent pellet using a hydraulic press.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record the spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.

G cluster_workflow Spectroscopic Analysis Workflow Sample Sample of (Z) or (E)-1,4-diphenylbut-2-ene NMR_prep Dissolve in CDCl₃ Sample->NMR_prep IR_prep_ATR Place on ATR Crystal Sample->IR_prep_ATR IR_prep_KBr Prepare KBr Pellet Sample->IR_prep_KBr NMR_acq Acquire ¹H and ¹³C NMR Spectra NMR_prep->NMR_acq IR_acq Acquire IR Spectrum IR_prep_ATR->IR_acq IR_prep_KBr->IR_acq Data_proc Process and Analyze Spectra NMR_acq->Data_proc IR_acq->Data_proc Differentiation Differentiate Isomers based on: - Vinylic ¹H chemical shifts - Vinylic H-H coupling constants - Presence/absence of trans C-H bend in IR Data_proc->Differentiation

Caption: Workflow for spectroscopic differentiation of isomers.

A Comparative Guide to Validating the Stereochemistry of (Z)-1,4-diphenylbut-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical aspect of chemical research and development, particularly in the pharmaceutical industry where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. This guide provides a comparative overview of established analytical methods for validating the stereochemistry of the (Z)-isomer of 1,4-diphenylbut-2-ene, a disubstituted alkene, against its corresponding (E)-isomer.

Due to the limited availability of direct comparative data for (Z)- and (E)-1,4-diphenylbut-2-ene, this guide will utilize data from the structurally analogous compound, stilbene (1,2-diphenylethene), to illustrate the principles and expected outcomes of each analytical technique.

Spectroscopic and Chromatographic Methods for Stereochemical Validation

Several powerful analytical techniques can be employed to differentiate between the (Z) and (E) isomers of 1,4-diphenylbut-2-ene. These methods rely on the distinct physical and chemical properties that arise from the different spatial arrangements of the phenyl groups relative to the carbon-carbon double bond. The primary methods covered in this guide are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of atomic nuclei.

  • Infrared (IR) Spectroscopy: Measures the vibrational frequencies of chemical bonds.

  • Gas Chromatography (GC): Separates compounds based on their volatility and interaction with a stationary phase.

  • X-ray Crystallography: Determines the precise three-dimensional structure of a molecule in the solid state.

The following sections will delve into the experimental protocols for each of these techniques and present a quantitative comparison of the expected data for the (Z) and (E) isomers, using stilbene as a model system.

Data Presentation: A Comparative Summary

The following table summarizes the key quantitative data that can be used to distinguish between the (Z) and (E) isomers of a 1,2-disubstituted alkene like stilbene, which serves as an analogue for 1,4-diphenylbut-2-ene.

Analytical MethodParameter(Z)-Isomer (cis-Stilbene)(E)-Isomer (trans-Stilbene)Key Difference
¹H NMR Spectroscopy Olefinic Proton (δ, ppm)~6.56[1]~7.11[1]The olefinic protons of the (Z)-isomer are more shielded and appear at a lower chemical shift (upfield) compared to the (E)-isomer.[1]
¹³C NMR Spectroscopy Olefinic Carbon (δ, ppm)~129-130~128-129Subtle but measurable differences in the chemical shifts of the olefinic carbons.
IR Spectroscopy =C-H Out-of-Plane Bend (cm⁻¹)~680[2]~960[2]The (Z)-isomer exhibits a characteristic out-of-plane bending vibration at a significantly lower wavenumber than the (E)-isomer.[2]
Gas Chromatography Retention Time (min)6.80[3]7.30[3]The (E)-isomer, being more linear and stable, typically has a longer retention time on a standard non-polar GC column.[3]
X-ray Crystallography Physical State at RTLiquid[4]Solid[5]The (E)-isomer is a crystalline solid at room temperature, suitable for single-crystal X-ray diffraction. The (Z)-isomer is a liquid.[4][5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To differentiate between the (Z) and (E) isomers based on the chemical shifts of the olefinic protons and carbons.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-10 ppm.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-2 seconds.

  • Data Processing: Fourier transform the acquired free induction decay (FID) and phase correct the resulting spectrum. Calibrate the spectrum to the TMS signal at 0 ppm.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds.

  • Data Processing: Fourier transform the FID, apply an exponential multiplication (line broadening) of 1-2 Hz, and phase correct the spectrum. Calibrate the spectrum to the CDCl₃ triplet at ~77 ppm.

Infrared (IR) Spectroscopy

Objective: To distinguish between the (Z) and (E) isomers by identifying the characteristic out-of-plane =C-H bending vibrations.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Sample Preparation (for liquid samples like (Z)-isomer):

  • Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Gently press the plates together to form a thin film.

Sample Preparation (for solid samples like (E)-isomer):

  • Grind a small amount of the solid sample with dry KBr powder in a mortar and pestle.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Alternatively, dissolve the solid in a volatile solvent, cast a film on a salt plate, and allow the solvent to evaporate.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Data Presentation: Transmittance or Absorbance.

Gas Chromatography (GC)

Objective: To separate the (Z) and (E) isomers based on their different boiling points and interactions with the stationary phase.

Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).

Sample Preparation:

  • Dissolve a small amount of the sample mixture in a volatile solvent such as dichloromethane or hexane to a concentration of approximately 1 mg/mL.

Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

X-ray Crystallography

Objective: To obtain an unambiguous three-dimensional structure of the molecule in the solid state. This method is primarily applicable to the crystalline (E)-isomer.

Instrumentation: Single-crystal X-ray diffractometer.

Crystal Growth:

  • Dissolve the solid (E)-isomer in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) to create a saturated or near-saturated solution.

  • Allow the solvent to evaporate slowly at room temperature in a loosely covered vial.

  • Alternatively, cool the saturated solution slowly to induce crystallization.

Data Collection and Structure Refinement:

  • Mount a suitable single crystal on the goniometer head of the diffractometer.

  • Collect the diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal vibrations).

  • Process the diffraction data to obtain the unit cell parameters and integrated intensities of the reflections.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in CDCl3 with TMS transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire_h1 Acquire ¹H Spectrum instrument->acquire_h1 acquire_c13 Acquire ¹³C Spectrum instrument->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phasing Phase Correction ft->phasing calibration Calibration (TMS/Solvent) phasing->calibration analysis Analyze Chemical Shifts and Coupling Constants calibration->analysis

Caption: Workflow for Stereochemical Validation by NMR Spectroscopy.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis liquid Liquid Sample: Thin film on salt plate instrument Place in FTIR Spectrometer liquid->instrument solid Solid Sample: KBr pellet or film solid->instrument acquire Acquire Spectrum instrument->acquire analysis Identify Characteristic =C-H Bending Frequencies acquire->analysis

Caption: Workflow for Stereochemical Validation by IR Spectroscopy.

GC_Workflow cluster_prep Sample Preparation cluster_acq Separation & Detection cluster_analysis Data Analysis dissolve Dissolve Sample in Volatile Solvent inject Inject into GC dissolve->inject separate Separation on Capillary Column inject->separate detect Detection by FID separate->detect analysis Compare Retention Times of Isomers detect->analysis

Caption: Workflow for Isomer Separation by Gas Chromatography.

Xray_Workflow cluster_prep Crystal Growth cluster_acq Data Collection cluster_solve Structure Solution & Refinement dissolve Dissolve Solid (E)-Isomer crystallize Slow Evaporation or Cooling dissolve->crystallize mount Mount Single Crystal crystallize->mount diffract Collect Diffraction Data mount->diffract solve Solve Structure diffract->solve refine Refine Model solve->refine validate Validate Structure refine->validate

Caption: Workflow for Stereochemical Determination by X-ray Crystallography.

References

performance comparison of (Z)-1,4-diphenylbut-2-ene in polymerization reactions

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Polymer Science and Drug Development

In the quest for novel polymeric materials with tailored properties, the exploration of new monomers is paramount. (Z)-1,4-diphenylbut-2-ene presents an intriguing, yet largely unexplored, candidate for polymerization. This guide provides a comprehensive comparison of its predicted performance against well-established monomers: styrene, 1,3-butadiene, and 1-butene. Due to a lack of direct experimental data on the polymerization of this compound, this comparison leverages data from these structurally related monomers to project its potential behavior, offering a valuable theoretical benchmark for future experimental design.

At a Glance: Monomer Performance in Polymerization

The following table summarizes key performance indicators for the polymerization of styrene, 1,3-butadiene, and 1-butene, and provides a predicted performance for this compound.

Monomer Polymerization Methods Typical Reaction Rate Achievable Molecular Weight Polymer Properties Predicted Performance of this compound
Styrene Free Radical, Anionic, CationicModerate to High[1][2]HighAmorphous, rigid, transparent (atactic)[1]Slower reaction rate due to steric hindrance from the bulky phenyl groups.
1,3-Butadiene Anionic, Coordination (Ziegler-Natta)HighVery HighElastomeric, with microstructure control (cis, trans, vinyl)[3]Lower molecular weight may be expected due to potential chain transfer or termination reactions influenced by the phenyl groups.
1-Butene Ziegler-Natta, MetalloceneModerateHighSemi-crystalline, flexible, toughThe resulting polymer is predicted to be rigid and likely amorphous due to the irregular placement of the bulky phenyl groups along the polymer chain, preventing efficient packing. The cis configuration of the monomer could potentially lead to a specific stereochemistry in the polymer under certain catalytic conditions.

Deep Dive: Experimental Protocols and Methodologies

Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for the polymerization of the comparator monomers.

Solution Polymerization of Styrene (Free Radical)

This protocol describes a typical lab-scale free-radical polymerization of styrene in a solvent.[4]

Materials:

  • Styrene (monomer)

  • Benzene (solvent)

  • 2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)

  • Methanol (for precipitation)

  • Nitrogen gas supply

  • Reaction flask with condenser and magnetic stirrer

  • Oil bath

Procedure:

  • A specific amount of styrene and benzene are charged into the reaction flask.

  • The initiator, AIBN, is added to the mixture.

  • The flask is sealed and purged with nitrogen for approximately 30 minutes to remove oxygen, which can inhibit the polymerization.

  • The reaction mixture is heated to a specific temperature (e.g., 70°C) in an oil bath and stirred.[5]

  • The reaction is allowed to proceed for a predetermined time.

  • To terminate the polymerization, the flask is rapidly cooled in an ice-water bath.

  • The resulting polymer (polystyrene) is precipitated by pouring the reaction mixture into an excess of methanol.

  • The precipitated polystyrene is filtered, washed with methanol, and dried in a vacuum oven at 60°C to a constant weight.[5]

  • Monomer conversion is determined gravimetrically.[5]

Anionic Polymerization of 1,3-Butadiene

This method allows for the synthesis of polybutadiene with controlled molecular weight and microstructure.[6][7]

Materials:

  • 1,3-Butadiene (monomer)

  • Benzene (solvent)

  • sec-Butyllithium (initiator)

  • Methanol (terminating agent)

  • High-vacuum line and glassware

Procedure:

  • The polymerization is conducted under high vacuum to ensure the absence of impurities that can terminate the living anionic polymerization.

  • Benzene is purified and distilled into the reaction vessel.

  • A precise amount of sec-butyllithium initiator is introduced into the reactor.

  • Purified 1,3-butadiene monomer is then distilled into the reactor at a low temperature.

  • The reaction is allowed to proceed at a controlled temperature (e.g., room temperature).

  • The progress of the polymerization can be monitored by observing the increase in viscosity of the solution.

  • The polymerization is terminated by the addition of a proton source, such as degassed methanol.

  • The polymer is then precipitated, filtered, and dried under vacuum.

Visualizing the Reaction Pathways

Understanding the underlying mechanisms is key to controlling polymerization outcomes. The following diagrams, generated using the DOT language, illustrate common polymerization pathways for the comparator monomers.

FreeRadicalPolymerization Initiator Initiator (e.g., AIBN) Radical Initiator Radical (R•) Initiator->Radical Decomposition GrowingChain Growing Polymer Chain (P•) Radical->GrowingChain Initiation Monomer Styrene Monomer Monomer->GrowingChain Propagation GrowingChain->GrowingChain Termination Termination GrowingChain->Termination Polymer Polystyrene Termination->Polymer

Caption: Free radical polymerization of styrene.

AnionicPolymerization Initiator Initiator (e.g., n-BuLi) LivingAnion Living Polymer Anion Initiator->LivingAnion Initiation Monomer Butadiene Monomer Monomer->LivingAnion Propagation LivingAnion->LivingAnion Termination Termination (e.g., with MeOH) LivingAnion->Termination Polymer Polybutadiene Termination->Polymer

Caption: Anionic polymerization of 1,3-butadiene.

ZieglerNattaPolymerization cluster_catalyst Catalyst Complex Catalyst Ziegler-Natta Catalyst (e.g., TiCl4/Al(Et)3) ActiveSite Active Metal Center Catalyst->ActiveSite PolymerChain Growing Polymer Chain ActiveSite->PolymerChain Insertion Monomer 1-Butene Monomer Monomer->ActiveSite Coordination PolymerChain->ActiveSite Chain Propagation

Caption: Ziegler-Natta polymerization of 1-butene.

Projected Performance of this compound: A Theoretical Outlook

Based on its chemical structure, the polymerization behavior of this compound can be inferred:

  • Steric Hindrance: The two phenyl groups are bulky substituents. This steric hindrance would likely decrease the rate of polymerization compared to less substituted monomers like styrene and butadiene. The approach of the monomer to the active center of a catalyst or a growing polymer chain would be impeded.

  • Reactivity of the Double Bond: The internal cis-disubstituted double bond is generally less reactive in radical and ionic polymerizations than the terminal vinyl groups of styrene and butadiene. This is due to both steric hindrance and the electronic stability of the internal double bond.

  • Potential Polymerization Mechanisms:

    • Coordination Polymerization: This is a promising route. Ziegler-Natta or metallocene catalysts could potentially polymerize this compound. The cis configuration might even allow for stereospecific polymerization, leading to a polymer with a regular tactic structure. However, the catalyst's activity could be hampered by the bulky phenyl groups.

    • Cationic Polymerization: The phenyl groups could stabilize a cationic intermediate, making cationic polymerization a possibility. However, the internal double bond's lower reactivity might require strong Lewis acid initiators and low temperatures.[8][9][10]

    • Anionic and Free Radical Polymerization: These methods are less likely to be effective. The steric hindrance around the double bond would make it difficult for radical or anionic species to add. Furthermore, the benzylic protons on the carbons adjacent to the phenyl groups could be susceptible to chain transfer reactions, limiting the molecular weight of the resulting polymer.

  • Properties of the Hypothetical Polymer: A polymer derived from this compound would be expected to have a high glass transition temperature (Tg) due to the rigid phenyl groups in the backbone. This would result in a hard, amorphous material. The potential for specific stereochemistry through coordination polymerization could lead to crystalline domains, further influencing the material's mechanical and thermal properties.

Conclusion

While direct experimental data for the polymerization of this compound is not yet available, a comparative analysis with structurally similar and well-studied monomers provides valuable insights into its potential as a novel building block for new polymers. The steric hindrance of the phenyl groups and the reactivity of the internal cis-double bond are key factors that will govern its polymerization behavior. Coordination polymerization appears to be the most promising avenue for future research. The predicted properties of the resulting polymer—high rigidity and a potentially high glass transition temperature—make this compound an intriguing target for the synthesis of advanced materials. Further experimental investigation is warranted to validate these predictions and unlock the full potential of this unique monomer.

References

Unraveling the Computational Landscape of (Z)-1,4-diphenylbut-2-ene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the conformational and electronic properties of molecules is paramount. This guide provides a comparative analysis of (Z)-1,4-diphenylbut-2-ene, a molecule with potential applications in materials science and medicinal chemistry. Due to the limited direct computational studies on this specific isomer, this guide leverages data from the closely related and extensively studied 1,4-diphenyl-1,3-butadiene (DPB) isomers as a primary comparative benchmark. Additionally, the fundamental principles of cis-trans isomerization are illustrated using computational data for cis- and trans-2-butene.

Executive Summary

This compound presents a unique stereochemistry that influences its physical and chemical properties. This guide synthesizes available experimental and theoretical data to offer insights into its behavior. By comparing it with the well-documented isomers of 1,4-diphenyl-1,3-butadiene, we can infer key characteristics of the target molecule. The fundamental energy differences between cis and trans isomers are first established with the simpler but-2-ene system, providing a foundational understanding for the more complex diphenyl-substituted compounds.

Comparative Analysis of Isomeric Stability

The relative stability of geometric isomers is a critical factor in determining their prevalence and reactivity. While direct computational data for this compound is scarce, we can draw parallels from computational studies on but-2-ene and the isomers of 1,4-diphenyl-1,3-butadiene.

Fundamental Energetics: The Case of 2-Butene

Computational studies on simple alkenes like 2-butene provide a baseline for understanding the energetic cost of cis versus trans configurations. Generally, the trans isomer is more stable due to reduced steric hindrance between the substituent groups.

IsomerComputational MethodRelative Energy (kcal/mol)Reference
cis-2-ButeneCBS-QB31.00[1]
trans-2-ButeneCBS-QB30.00[1]

Table 1: Calculated relative energies of cis- and trans-2-butene, illustrating the inherent stability of the trans configuration.

Comparative Energetics: 1,4-Diphenyl-1,3-butadiene Isomers

For the more complex 1,4-diphenyl-1,3-butadiene (DPB) system, the relative energies of the isomers have been investigated. These studies provide insight into how the introduction of bulky phenyl groups and an extended conjugated system affects isomeric stability.

IsomerComputational MethodRelative Energy (kcal/mol)Reference
trans,trans-DPBDFT (B3LYP/6-31+G(d,p))0.00[2]
cis,trans-DPBDFT (B3LYP/6-31+G(d,p))~2.7[2]
cis,cis-DPBDFT (B3LYP/6-31+G(d,p))Not Reported

Table 2: Calculated relative energies of 1,4-diphenyl-1,3-butadiene isomers. The trans,trans isomer is the most stable.

Based on these comparisons, it is reasonable to infer that this compound is likely to be less stable than its (E) counterpart due to the steric repulsion between the two phenyl groups on the same side of the double bond.

Photoisomerization and Photochemistry

The photochemical behavior of these compounds is of significant interest, particularly their ability to undergo cis-trans isomerization upon irradiation.

Photoisomerization Quantum Yields of 1,4-Diphenyl-1,3-butadiene Isomers

The efficiency of photoisomerization is quantified by the quantum yield (Φ), which represents the number of molecules undergoing a specific photoreaction per photon absorbed.

Starting IsomerProduct IsomerQuantum Yield (Φ) in HexaneReference
trans,trans-DPBcis,trans-DPB0.092[3]
trans,trans-DPBcis,cis-DPB0.020[3]

Table 3: Photoisomerization quantum yields for trans,trans-1,4-diphenyl-1,3-butadiene in hexane.[3]

These data indicate that the photoisomerization of the all-trans isomer primarily leads to the formation of the cis,trans isomer.[3] The formation of the cis,cis isomer is less efficient.[3] It is important to note that these quantum yields can be solvent-dependent.[3]

Spectroscopic Properties

Spectroscopic techniques are essential for identifying and characterizing isomers.

UV-Vis Absorption

The UV-Vis absorption spectra of conjugated systems like diphenylpolyenes are characterized by strong absorption bands in the ultraviolet region. The position of the maximum absorption (λmax) is sensitive to the isomeric configuration.

IsomerSolventλmax (nm)Molar Extinction Coefficient (ε, M-1cm-1)Reference
trans,trans-1,4-Diphenyl-1,3-butadieneHexane33033,000[4]

Table 4: UV-Vis absorption data for trans,trans-1,4-diphenyl-1,3-butadiene.

1H NMR Spectroscopy

Proton NMR spectroscopy is a powerful tool for distinguishing between cis and trans isomers based on the coupling constants of the vinylic protons.

IsomerSolventChemical Shift (ppm) and SplittingReference
trans,trans-1,4-Diphenyl-1,3-butadieneCDCl36.66 (dd), 6.94 (m), 7.22-7.42 (m)[5]
cis,trans-1,2-Dideuterio-1,4-diphenyl-1,3-butadieneC6D6Vinylic protons appear as distinct signals[6]

Table 5: 1H NMR spectral data for 1,4-diphenyl-1,3-butadiene isomers.

Experimental and Computational Protocols

The data presented in this guide are derived from a combination of experimental measurements and computational modeling.

Computational Methodologies

The theoretical studies of diphenylpolyenes and related molecules typically employ a range of computational methods to investigate their electronic structure, geometry, and spectroscopic properties.

  • Density Functional Theory (DFT): This is a widely used method for calculating the ground-state properties of molecules, such as their geometries and relative energies. The B3LYP functional combined with basis sets like 6-31G(d) or cc-pVTZ is a common choice for these systems.[2][7]

  • Time-Dependent Density Functional Theory (TD-DFT): This method is used to calculate excited-state properties, including UV-Vis absorption spectra.

  • Ab Initio Methods: High-level ab initio methods, such as Complete Active Space Self-Consistent Field (CASSCF), are employed to study photochemical reactions and potential energy surfaces, providing detailed insights into isomerization pathways.[8]

computational_workflow cluster_ground_state Ground State Properties cluster_excited_state Excited State Properties mol_geom Molecular Geometry dft DFT Calculation (e.g., B3LYP/6-31G*) mol_geom->dft rel_energy Relative Energies dft->rel_energy td_dft TD-DFT Calculation dft->td_dft casscf CASSCF Calculation dft->casscf uv_vis UV-Vis Spectra td_dft->uv_vis photoisomerization Photoisomerization Pathways casscf->photoisomerization

Computational workflow for theoretical studies.

Signaling Pathways and Logical Relationships

The photoisomerization of diphenylpolyenes involves transitions between electronic states and movement along potential energy surfaces.

photoisomerization_pathway S0_trans S0 (trans) S1_trans_FC S1 (trans, Franck-Condon) S0_trans->S1_trans_FC Absorption (hν) S1_twisted S1 (Twisted Intermediate) S1_trans_FC->S1_twisted Torsional Relaxation S0_cis S0 (cis) S1_twisted->S0_cis Non-radiative Decay S0_trans_return S0 (trans) S1_twisted->S0_trans_return Non-radiative Decay

Simplified Jablonski diagram for photoisomerization.

Conclusion

While direct computational data for this compound remains limited, a comparative analysis with its conjugated analog, 1,4-diphenyl-1,3-butadiene, and the fundamental but-2-ene system provides valuable insights into its likely properties. The (Z) configuration is expected to be less stable than the (E) isomer due to steric hindrance. Its photochemical and spectroscopic characteristics are anticipated to be influenced by this stereochemistry. Further dedicated computational and experimental studies on this compound are warranted to fully elucidate its properties and potential applications.

References

Investigating the Cross-Reactivity of (Z)-1,4-diphenylbut-2-ene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This guide provides a comparative analysis of the potential cross-reactivity of (Z)-1,4-diphenylbut-2-ene. Due to the limited publicly available data on this specific compound, this guide draws comparisons from structurally similar molecules, namely stilbene and combretastatin analogs, to infer potential biological targets and off-target effects. Detailed experimental protocols for assessing cross-reactivity are provided, alongside a proposed workflow for a comprehensive investigation.

A comprehensive investigation into the cross-reactivity of this compound would necessitate a multi-faceted approach, employing a battery of in vitro assays to screen for interactions with a diverse panel of biological targets. This guide outlines the requisite experimental protocols and provides a framework for such an investigation.

Comparative Data on Structurally Similar Compounds

To provide a context for the potential cross-reactivity of this compound, the following table summarizes the biological activities of representative stilbene and combretastatin analogs against various targets. This data is intended to be illustrative of the types of interactions that might be anticipated.

Compound ClassRepresentative AnalogPrimary TargetIC50/EC50Known Cross-ReactivityReference
Stilbene ResveratrolCyclooxygenase-1 (COX-1)15 µMEstrogen Receptors, various kinases[1]
(Z)-3,5,4′-trimethoxystilbeneTubulin Polymerization~2 µM-[6]
Combretastatin Combretastatin A-4 (CA-4)Tubulin Polymerization2-7 µM-[3][4]
CA-4 Phosphate (CA-4P)Tubulin PolymerizationPro-drug, converts to CA-4Vascular Disrupting Agent[3][4]

Experimental Protocols for Cross-Reactivity Profiling

A thorough investigation of the cross-reactivity of this compound would involve a tiered screening approach. The following are detailed methodologies for key experiments.

Competitive Binding Assays

Competitive binding assays are used to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled or fluorescently labeled ligand.

a. Radioligand Binding Assay for GPCRs:

  • Objective: To determine the binding affinity (Ki) of this compound for a panel of G-protein coupled receptors.

  • Materials: Cell membranes expressing the target GPCR, a suitable radioligand for each receptor, this compound, assay buffer, scintillation fluid, and a microplate scintillation counter.

  • Procedure:

    • Prepare a series of dilutions of this compound.

    • In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and the various concentrations of the test compound.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

b. Fluorescence Polarization (FP) Assay:

  • Objective: To measure the displacement of a fluorescently labeled ligand from a target protein.

  • Materials: Purified target protein, fluorescently labeled ligand, this compound, assay buffer, and a plate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Add the target protein and the fluorescently labeled ligand to the wells of a microplate.

    • Add serial dilutions of this compound.

    • Incubate to reach equilibrium.

    • Measure the fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent ligand.

    • Determine the IC50 from the dose-response curve.

Enzyme Inhibition Assays

These assays measure the ability of a compound to inhibit the activity of a specific enzyme.

a. Kinase Inhibition Assay:

  • Objective: To screen this compound against a panel of protein kinases.

  • Materials: Purified kinase, kinase-specific substrate (peptide or protein), ATP, this compound, assay buffer, and a detection reagent (e.g., ADP-Glo™, LanthaScreen™).

  • Procedure:

    • Add the kinase and the test compound at various concentrations to a microplate.

    • Initiate the reaction by adding the substrate and ATP.

    • Incubate for a specific time at the optimal temperature for the enzyme.

    • Stop the reaction and add the detection reagent to measure the amount of product formed (e.g., ADP) or the remaining substrate (e.g., ATP).

    • Calculate the percent inhibition and determine the IC50 value.[7][8][9]

Cell-Based Functional Assays

Cell-based assays provide information on the functional consequences of a compound's interaction with a target in a more physiologically relevant context.

a. Receptor Antagonist Assay (Calcium Flux):

  • Objective: To determine if this compound can antagonize the activation of a Gq-coupled receptor.

  • Materials: A cell line endogenously or recombinantly expressing the target receptor, a calcium-sensitive fluorescent dye (e.g., Fluo-4), a known agonist for the receptor, and this compound.

  • Procedure:

    • Plate the cells in a 96-well plate and load them with the calcium-sensitive dye.

    • Add various concentrations of this compound and incubate.

    • Stimulate the cells with the known agonist at a concentration that gives a submaximal response (e.g., EC80).

    • Measure the change in intracellular calcium concentration using a fluorescent plate reader.

    • A decrease in the agonist-induced calcium signal in the presence of the test compound indicates antagonism. Determine the IC50 value.

b. Tubulin Polymerization Inhibition Assay:

  • Objective: To assess the effect of this compound on the polymerization of tubulin.[10]

  • Materials: Purified tubulin, GTP, polymerization buffer, this compound, and a spectrophotometer or fluorometer.[11][12]

  • Procedure:

    • Prepare a reaction mixture containing tubulin and GTP in polymerization buffer.

    • Add various concentrations of this compound or a known inhibitor (e.g., colchicine) or promoter (e.g., paclitaxel) of tubulin polymerization.

    • Initiate polymerization by raising the temperature to 37°C.

    • Monitor the increase in absorbance at 340 nm or the increase in fluorescence of a reporter dye over time.[10][11][12]

    • Inhibition of polymerization will result in a lower rate and extent of the absorbance/fluorescence increase. Calculate the IC50 value.[13]

Visualizations

Proposed Experimental Workflow for Cross-Reactivity Profiling

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Dose-Response cluster_2 Tier 3: Selectivity & Mechanism of Action cluster_3 Outcome A Initial High-Throughput Screen (e.g., Radioligand Binding Panel for 100+ targets) C IC50 Determination for Primary Hits (Confirmatory Binding Assays) A->C B Broad Kinase Panel Screen (e.g., 50+ kinases) B->C D Functional Assays for Confirmed Hits (e.g., Cell-based signaling) C->D E Tubulin Polymerization Assay D->E G Orthogonal Assays for Key Targets D->G F Cell Cycle Analysis E->F H Cross-Reactivity Profile F->H G->H

A tiered workflow for investigating the cross-reactivity of a novel compound.

Signaling Pathway of Tubulin Polymerization Inhibitors

G A This compound (Hypothesized) C Microtubule Polymerization A->C Inhibition B Tubulin Dimers B->C Polymerizes to D Disruption of Mitotic Spindle C->D Leads to E Mitotic Arrest (G2/M Phase) D->E Causes F Activation of Apoptotic Pathway (e.g., Bcl-2 phosphorylation) E->F Triggers G Cell Death (Apoptosis) F->G Results in

Hypothesized signaling pathway for tubulin polymerization inhibitors.

References

Safety Operating Guide

Navigating the Safe Disposal of (Z)-1,4-diphenylbut-2-ene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (Z)-1,4-diphenylbut-2-ene, a non-halogenated hydrocarbon, ensuring compliance with safety protocols and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the immediate safety and handling requirements for this compound and similar organic compounds. Personal protective equipment (PPE) is mandatory to prevent exposure.

Precaution CategorySpecific RequirementRationale
Personal Protective Equipment (PPE) Safety goggles, lab coat, nitrile gloves.[1]To prevent skin and eye contact with the chemical.
Ventilation Handle in a well-ventilated area or a chemical fume hood.[1][2]To avoid inhalation of potentially harmful vapors.
Ignition Sources Keep away from open flames, hot surfaces, and other ignition sources.[3][4]The compound may be flammable.
Spill Management Have spill kits with absorbent materials readily available.[2]To contain and clean up any accidental spills promptly and safely.
First Aid In case of skin contact, wash immediately with soap and water.[5] For eye contact, rinse cautiously with water for several minutes.[5] If inhaled, move to fresh air.[5] If swallowed, seek immediate medical attention.[3]To mitigate potential health effects from accidental exposure.

Step-by-Step Disposal Protocol

This compound should be treated as a non-halogenated organic hazardous waste. The following protocol outlines the necessary steps for its proper disposal in a laboratory setting.

1. Waste Segregation:

  • It is critical to keep halogenated and non-halogenated organic waste streams separate.[6][7]

  • Do not mix this compound waste with aqueous waste, strong acids or bases, or oxidizers.[8][9]

2. Container Selection and Labeling:

  • Use a designated, leak-proof, and chemically compatible waste container. A 4-liter poly bottle or a 5-gallon plastic carboy are common choices for liquid organic waste.[6]

  • The container must be clearly labeled as "Hazardous Waste" and "Non-Halogenated Organic Waste".[2][6]

  • All chemical constituents and their approximate percentages must be listed on the hazardous waste tag.[6] Use full chemical names, not formulas or abbreviations.[2]

3. Accumulation of Waste:

  • Always add waste to the container within a chemical fume hood to minimize inhalation exposure.[6]

  • Keep the waste container tightly closed when not in use.[2][6]

  • Do not overfill the container; leave at least a 1-inch headspace to allow for expansion.[6]

  • Store the waste container in a designated Satellite Accumulation Area (SAA), such as the main hood of the laboratory.[10]

  • The container must be kept in secondary containment to prevent spills in case of a leak.[10]

4. Arranging for Disposal:

  • Once the waste container is nearly full (about three-quarters), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[6]

  • Follow your institution's specific procedures for requesting a waste pickup, which may involve an online form or a phone call.[6]

5. Spill and Emergency Procedures:

  • In the event of a small spill, use an inert absorbent material to contain the leak.[6] Place the contaminated absorbent material in a sealed bag and label it as hazardous waste for disposal.[6]

  • For larger spills or emergencies, evacuate the area and contact your institution's emergency response team.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Waste Generation: This compound is_halogenated Is the waste halogenated? start->is_halogenated non_halogenated_waste Categorize as: Non-Halogenated Organic Waste is_halogenated->non_halogenated_waste No halogenated_waste Follow protocol for Halogenated Organic Waste is_halogenated->halogenated_waste Yes select_container Select appropriate, chemically compatible waste container non_halogenated_waste->select_container label_container Label container: 'Hazardous Waste' 'Non-Halogenated Organic Waste' List all constituents select_container->label_container accumulate_waste Accumulate waste in a fume hood Keep container closed Store in secondary containment in SAA label_container->accumulate_waste container_full Is container 3/4 full? accumulate_waste->container_full container_full->accumulate_waste No request_pickup Request waste pickup from EHS container_full->request_pickup Yes end EHS collects waste for proper disposal request_pickup->end

Caption: Workflow for the disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific hazardous waste management plan for any additional requirements.

References

Essential Safety and Logistics for Handling (Z)-1,4-diphenylbut-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides immediate, essential safety and logistical information for handling (Z)-1,4-diphenylbut-2-ene (CAS No. 1142-21-8).

Personal Protective Equipment (PPE)

Appropriate PPE is critical to ensure personal safety when handling this compound. The following table summarizes the recommended equipment.

Protection TypeRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Skin Protection Chemically resistant gloves (e.g., nitrile) and a lab coat.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes exposure and ensures safe handling.

  • Preparation :

    • Ensure a well-ventilated work area, such as a chemical fume hood.

    • Confirm that an eyewash station and safety shower are readily accessible.

    • Gather all necessary PPE and handling equipment before starting.

  • Handling :

    • Wear all recommended PPE throughout the handling process.

    • Avoid direct contact with the skin and eyes.

    • Minimize the creation of dust when transferring the solid.

    • Use appropriate tools (e.g., spatula, weighing paper) for transfers.

  • Storage :

    • Store in a tightly sealed container.

    • Keep in a cool, dry, and well-ventilated area.

    • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste, including unused material and contaminated consumables (e.g., gloves, weighing paper), in a designated, labeled hazardous waste container.

  • Disposal :

    • Dispose of the hazardous waste through a licensed environmental disposal company.

    • Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of it down the drain or in regular trash.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Preparation - Assess Hazards - Don PPE - Prepare Workspace handle Handling - Weigh and Transfer - Perform Experiment prep->handle storage Storage - Tightly Seal Container - Store in Cool, Dry Place handle->storage collect_waste Waste Collection - Segregate Waste - Label Container handle->collect_waste Generate Waste dispose Final Disposal - Contact EHS - Arrange for Pickup collect_waste->dispose

Figure 1. A flowchart outlining the key steps for the safe handling and disposal of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.